molecular formula C6H14N2O2S B1208690 Azepane-1-sulfonamide CAS No. 4108-89-8

Azepane-1-sulfonamide

Cat. No.: B1208690
CAS No.: 4108-89-8
M. Wt: 178.26 g/mol
InChI Key: GOWDFSKVUJAHJJ-UHFFFAOYSA-N
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Description

Azepane-1-sulfonamide is a chemical compound of significant interest in medicinal chemistry and drug discovery, incorporating two privileged pharmacophores: a seven-membered azepane ring and a sulfonamide functional group . The azepane scaffold is a saturated seven-membered heterocycle featuring one nitrogen atom and is recognized among the top 100 most frequently used ring systems in small molecule drugs . This motif is prevalent in numerous bioactive molecules and FDA-approved pharmaceuticals, valued for its structural properties and role in exploring structure-activity relationships (SAR) . The sulfonamide group is a fundamental functionality in a wide spectrum of therapeutic agents, contributing to activities including antibacterial, antiviral, anticancer, and anti-inflammatory effects . The combination of these features makes Azepane-1-sulfonamide a versatile synthetic intermediate and a promising scaffold for researchers designing novel bioactive compounds, particularly in developing enzyme inhibitors and probing molecular interactions . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

azepane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S/c7-11(9,10)8-5-3-1-2-4-6-8/h1-6H2,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWDFSKVUJAHJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90194043
Record name Sah 41-178
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4108-89-8
Record name Sah 41-178
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004108898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sah 41-178
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90194043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Azepane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Significance of the Azepane-1-sulfonamide Scaffold

The azepane ring, a seven-membered saturated heterocycle, is a recurring motif in a variety of pharmaceutical agents, contributing to favorable pharmacokinetic and pharmacodynamic properties.[1][2] When functionalized with a sulfonamide group, the resulting azepane-1-sulfonamide core becomes a valuable building block in medicinal chemistry. The sulfonamide functional group itself is a cornerstone in drug design, renowned for its diverse biological activities, including antibacterial, anticancer, and diuretic effects.[3][4] The strategic combination of these two pharmacophores in azepane-1-sulfonamide and its derivatives has led to the exploration of potent inhibitors of enzymes such as carbonic anhydrase, which are implicated in various cancers.[4] This guide provides a comprehensive overview of the synthetic protocols for obtaining the parent azepane-1-sulfonamide, offering a foundational understanding for researchers and drug development professionals engaged in the synthesis of novel therapeutics.

Retrosynthetic Analysis and Strategic Approach

The synthesis of azepane-1-sulfonamide can be logically approached through a two-step sequence. The primary retrosynthetic disconnection is at the sulfur-nitrogen bond of the sulfonamide, leading to azepane and a sulfonylating agent. A subsequent disconnection of the sulfonylating agent points towards a precursor that can be readily prepared. This analysis informs the selection of a robust and scalable synthetic strategy.

Two primary synthetic routes are considered:

  • Route A: Direct Sulfamoylation. This approach involves the direct reaction of azepane with a sulfamoylating agent, such as sulfamoyl chloride. While seemingly straightforward, the handling of sulfamoyl chloride, which is highly reactive and sensitive to moisture, presents significant challenges.

  • Route B: Two-Step Sulfonylation and Amination. A more controlled and widely applicable method involves a two-step process. First, azepane is reacted with a suitable sulfonylating agent, such as sulfuryl chloride, to form the stable intermediate, azepane-1-sulfonyl chloride. This intermediate is then subsequently aminated using an ammonia source to yield the desired azepane-1-sulfonamide. This route offers better control over the reaction and is generally higher yielding.

This guide will focus on the more practical and reliable two-step approach (Route B).

Visualizing the Synthetic Workflow

The logical flow of the recommended two-step synthesis is depicted in the following workflow diagram:

G cluster_0 Step 1: Sulfonyl Chloride Formation cluster_1 Step 2: Amination Azepane Azepane (Hexamethyleneimine) Reaction1 Sulfonylation Azepane->Reaction1 SulfurylChloride Sulfuryl Chloride (SO2Cl2) SulfurylChloride->Reaction1 Solvent1 Inert Solvent (e.g., Dichloromethane) Solvent1->Reaction1 Base Base (e.g., Triethylamine) Base->Reaction1 AzepaneSulfonylChloride Azepane-1-sulfonyl chloride Reaction2 Amination AzepaneSulfonylChloride->Reaction2 Reaction1->AzepaneSulfonylChloride Ammonia Ammonia (aqueous or gaseous) Ammonia->Reaction2 Solvent2 Solvent (e.g., Dichloromethane, THF) Solvent2->Reaction2 AzepaneSulfonamide Azepane-1-sulfonamide Reaction2->AzepaneSulfonamide

Caption: A two-step synthetic workflow for azepane-1-sulfonamide.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of azepane-1-sulfonamide.

Part 1: Synthesis of Azepane-1-sulfonyl chloride

This procedure is adapted from established methods for the sulfonylation of cyclic amines. The reaction of azepane with sulfuryl chloride in the presence of a base affords the corresponding sulfonyl chloride.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Azepane (Hexamethyleneimine)99.185.0 g50.4 mmol
Sulfuryl chloride (SO₂Cl₂)134.977.5 g (4.5 mL)55.5 mmol
Triethylamine (Et₃N)101.195.6 g (7.7 mL)55.5 mmol
Dichloromethane (DCM)-100 mL-

Step-by-Step Procedure:

  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add azepane (5.0 g, 50.4 mmol) and anhydrous dichloromethane (50 mL).

  • Cool the solution to 0 °C in an ice-water bath.

  • Add triethylamine (5.6 g, 55.5 mmol) to the solution.

  • In the dropping funnel, prepare a solution of sulfuryl chloride (7.5 g, 55.5 mmol) in anhydrous dichloromethane (50 mL).

  • Add the sulfuryl chloride solution dropwise to the stirred azepane solution over a period of 30-45 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (azepane) is consumed.

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude azepane-1-sulfonyl chloride as an oil or low-melting solid.

Purification:

The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Part 2: Synthesis of Azepane-1-sulfonamide

The conversion of the sulfonyl chloride to the primary sulfonamide is a standard nucleophilic substitution reaction using ammonia.[5][6]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Azepane-1-sulfonyl chloride197.685.0 g25.3 mmol
Aqueous Ammonia (28-30%)-50 mLExcess
Dichloromethane (DCM) or THF-50 mL-

Step-by-Step Procedure:

  • Dissolve the crude or purified azepane-1-sulfonyl chloride (5.0 g, 25.3 mmol) in dichloromethane or tetrahydrofuran (50 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add concentrated aqueous ammonia (50 mL) to the stirred solution. A white precipitate may form.

  • Allow the reaction mixture to warm to room temperature and stir vigorously for 4-6 hours.

  • Monitor the reaction by TLC until the sulfonyl chloride is no longer detectable.

  • If a precipitate has formed, collect it by vacuum filtration and wash with cold water.

  • If the product remains in solution, transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude azepane-1-sulfonamide.

Purification and Characterization:

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC). The structure should be confirmed by spectroscopic methods.

Expected Characterization Data:

  • ¹H NMR: Resonances corresponding to the protons of the azepane ring, typically in the range of 1.5-3.5 ppm, and a broad singlet for the sulfonamide NH₂ protons, which may be exchangeable with D₂O.

  • ¹³C NMR: Signals for the carbon atoms of the azepane ring.

  • IR Spectroscopy: Characteristic absorption bands for the S=O stretching vibrations of the sulfonyl group (typically around 1320-1350 cm⁻¹ and 1140-1160 cm⁻¹) and N-H stretching vibrations of the primary sulfonamide.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight of azepane-1-sulfonamide (C₆H₁₄N₂O₂S, M.W. 178.25 g/mol ).

Causality in Experimental Choices and Self-Validation

  • Choice of Sulfonylating Agent: Sulfuryl chloride is chosen over other reagents like chlorosulfonic acid due to its milder reaction conditions and higher selectivity, minimizing potential side reactions.

  • Use of a Base: Triethylamine is employed in the first step to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the starting azepane, which would render it unreactive towards the electrophilic sulfuryl chloride. The formation of triethylamine hydrochloride as a solid precipitate also helps to drive the reaction to completion.

  • Reaction Temperature: The initial cooling to 0 °C is crucial for controlling the exothermic nature of the sulfonylation reaction and preventing the formation of byproducts.

  • Aqueous Work-up: The acidic and basic washes in the work-up procedure for azepane-1-sulfonyl chloride are designed to remove unreacted starting materials and the triethylamine hydrochloride salt, ensuring a cleaner crude product for the subsequent step.

  • Excess Ammonia: A large excess of ammonia is used in the amination step to ensure complete conversion of the sulfonyl chloride and to minimize the formation of the bis-sulfonated amine byproduct.

Conclusion and Future Perspectives

The two-step synthesis of azepane-1-sulfonamide via the sulfonyl chloride intermediate represents a robust and reliable methodology for accessing this important chemical scaffold. The protocols outlined in this guide are designed to be readily implemented in a standard laboratory setting, providing a solid foundation for further derivatization and exploration in drug discovery programs. The continued interest in azepane-containing compounds and the proven track record of sulfonamides in medicine suggest that azepane-1-sulfonamide and its analogs will remain a fertile ground for the development of novel therapeutic agents.

References

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. National Institutes of Health. Available from: [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications. Available from: [Link]

  • Azepane-1-sulfonyl chloride | C6H12ClNO2S | CID 16227387. PubChem. Available from: [Link]

  • Amination of the p-acetaminobenzene sulfonyl chloride. Available from: [Link]

  • N-(2-amino-4-methoxyphenyl)azepane-1-sulfonamide | C13H21N3O3S. PubChem. Available from: [Link]

  • Design and synthesis of 3-(azepan-1-ylsulfonyl)- N-aryl benzamide derivatives as potent carbonic anhydrase IX inhibitors with anticancer activities. PubMed. Available from: [Link]

  • N-(3-Acetylphenyl)-4-(azepane-1-carbonyl)-1,2,5-trimethyl-1H-pyrrole-3-sulfonamide. PubChem. Available from: [Link]

  • One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. ResearchGate. Available from: [Link]

  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Publishing. Available from: [Link]

  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. Available from: [Link]

  • Azepane. Wikipedia. Available from: [Link]

  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. Available from: [Link]

  • Azepane | C6H13N. PubChem. Available from: [Link]

  • Azepane-1-carboxamide | C7H14N2O | CID 3715203. PubChem. Available from: [Link]

  • (s)-Azepane-1-carboxylic acid {1-[4-(4-benzyloxy-phenylamino)-piperidine-1-carbonyl]-3-methyl-butyl}-amide. PubChem. Available from: [Link]

  • 1-((4-METHYLPHENYL)SULFONYL)AZEPANE. gsrs. Available from: [Link]

  • Azepane | C 6 H 13 N | MD Topology | NMR | X-Ray. Automated Topology Builder. Available from: [Link]

  • 1h-azepine-1-carboxamide, n,n'-(methylenedi-4,1-phenylene)bis[hexahydro-2-oxo. PubChemLite. Available from: [Link]bis)

  • Physicochemical and structural properties of bacteriostatic sulfonamides: Theoretical study. ResearchGate. Available from: [Link]

  • Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. ResearchGate. Available from: [Link]onamide-antibiotics-under_tbl1_230869671)

Sources

Azepane-1-sulfonamide molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Application of Azepane-1-sulfonamide

Executive Summary

The confluence of privileged structural motifs in medicinal chemistry often yields compounds with significant therapeutic potential. Azepane-1-sulfonamide represents such a scaffold, integrating the conformational flexibility and synthetic versatility of the seven-membered azepane ring with the well-established and diverse biological activity of the sulfonamide functional group. This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive technical overview of the Azepane-1-sulfonamide core. We will dissect its constituent pharmacophores, delineate a robust synthetic pathway, establish a protocol for its structural characterization, and explore its current and prospective applications in drug discovery, with a particular focus on enzyme inhibition.

The Azepane-Sulfonamide Scaffold: A Union of Pharmacophores

The therapeutic promise of Azepane-1-sulfonamide originates from the synergistic interplay of its two core components: the sulfonamide moiety and the azepane ring. Understanding these building blocks is crucial to appreciating the scaffold's utility.

The Sulfonamide Moiety: A Pillar of Medicinal Chemistry

The sulfonamide group (-SO₂NH₂) is a cornerstone of modern drug design.[1] Since the discovery of Prontosil, the first commercially viable antibacterial, sulfonamide-containing drugs have become indispensable.[2] Their success stems from a combination of favorable properties:

  • Electronic Nature: The sulfur atom, in a high oxidation state and flanked by two electronegative oxygen atoms, renders the sulfonamide proton acidic. This allows it to act as a hydrogen bond donor, crucial for interacting with biological targets.

  • Structural Mimicry: The sulfonamide group can act as a non-classical bioisostere of a carboxylic acid, enabling it to mimic natural substrates and function as a competitive enzyme inhibitor.[3] A prime example is its inhibition of dihydropteroate synthase (DHPS) in bacteria by mimicking para-aminobenzoic acid (pABA).[4]

  • Broad Biological Activity: Beyond their initial antibacterial applications, sulfonamides exhibit a vast range of pharmacological activities, including anticancer, antiviral, antidiabetic, and anti-inflammatory properties.[5][6] They are key components in drugs targeting enzymes like carbonic anhydrases, proteases, and kinases.[7]

The Azepane Ring: A Scaffold for Spacial Exploration

Azepane, a saturated seven-membered heterocycle, is an increasingly important scaffold in drug discovery.[8] Unlike rigid aromatic systems or smaller, more constrained rings, the azepane structure offers significant conformational flexibility. This allows molecules incorporating it to adopt optimal geometries for binding to complex protein surfaces. More than 20 FDA-approved drugs contain the azepane motif, highlighting its value.[8] Its derivatives have shown a wide array of therapeutic applications, including as anticancer, anti-Alzheimer's disease, and antimicrobial agents.[8][9]

Synergy in the Azepane-1-sulfonamide Core

The direct linkage of the azepane nitrogen to the sulfonamide sulfur creates a stable and synthetically accessible scaffold. This combination anchors the conformationally flexible azepane ring to the potent hydrogen-bonding and target-binding sulfonamide group. This arrangement allows for the systematic exploration of chemical space. The azepane ring can be substituted to enhance properties like solubility, lipophilicity, and target engagement, while the sulfonamide can be further derivatized to fine-tune binding and activity. A notable example is the development of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives as highly potent and selective inhibitors of carbonic anhydrase IX (CAIX), an enzyme overexpressed in various tumors.[10]

Synthesis of Azepane-1-sulfonamide

The synthesis of Azepane-1-sulfonamide is typically achieved through a direct sulfonylation of the parent amine, a robust and well-established transformation in organic chemistry.

Retrosynthetic Rationale

The most direct approach involves the formation of the S-N bond. This disconnection leads to two readily available starting materials: azepane (also known as hexamethyleneimine) and a suitable sulfonylating agent, such as sulfonyl chloride, which is then aminated. The causality behind this choice is its efficiency and high functional group tolerance.

Detailed Experimental Protocol

This protocol describes a two-step synthesis starting from chlorosulfonic acid and culminating in the target molecule. This self-validating system includes purification and confirmation steps to ensure the integrity of the final product.

Step 1: Synthesis of Azepane-1-sulfonyl chloride

  • Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add azepane (1.0 eq) dissolved in a suitable anhydrous solvent (e.g., dichloromethane, DCM).

    • Causality: An inert atmosphere and anhydrous conditions are critical to prevent the highly reactive chlorosulfonic acid and the intermediate sulfonyl chloride from hydrolyzing.

  • Cooling: Cool the solution to 0 °C using an ice bath.

    • Causality: The reaction is exothermic. Cooling controls the reaction rate, preventing side reactions and degradation of the starting material.

  • Slow Addition: Add chlorosulfonic acid (2.0 eq) dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5 °C.[11]

    • Causality: Dropwise addition ensures the reaction remains controlled. Using an excess of chlorosulfonic acid drives the reaction to completion.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The sulfonyl chloride is unstable in aqueous environments, so this step must be followed immediately by extraction. Extract the product into a chlorinated solvent (e.g., DCM). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude azepane-1-sulfonyl chloride is typically used in the next step without further purification due to its instability.

Step 2: Amination of Azepane-1-sulfonyl chloride

  • Dissolution: Dissolve the crude azepane-1-sulfonyl chloride from the previous step in a suitable solvent like tetrahydrofuran (THF).

  • Amination: Cool the solution to 0 °C and bubble ammonia gas through the solution or add an excess of concentrated aqueous ammonia dropwise.[11]

    • Causality: An excess of the nucleophile (ammonia) is used to ensure complete conversion of the sulfonyl chloride and to neutralize the HCl byproduct generated during the reaction.

  • Reaction: Stir the mixture at room temperature overnight.

  • Purification: Remove the solvent under reduced pressure. The resulting residue can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Azepane-1-sulfonamide.

  • Confirmation: The structure and purity of the final product must be confirmed by spectroscopic methods as detailed in Section 3.

Synthesis Workflow Diagram

G cluster_0 Step 1: Sulfonyl Chloride Formation cluster_1 Step 2: Amination A Azepane C Reaction at 0°C to RT in Anhydrous DCM A->C B Chlorosulfonic Acid B->C D Azepane-1-sulfonyl chloride (Crude Intermediate) C->D F Reaction in THF D->F E Excess Ammonia (aq) E->F G Purification (Chromatography/Recrystallization) F->G H Azepane-1-sulfonamide (Final Product) G->H

Caption: Synthetic workflow for Azepane-1-sulfonamide.

Molecular Structure and Characterization

Rigorous structural elucidation is paramount to confirming the identity and purity of the synthesized compound. A combination of spectroscopic techniques provides a comprehensive molecular profile.

Spectroscopic Characterization Protocol

The following protocol outlines a self-validating system for structural confirmation.

  • Sample Preparation: Prepare samples of the purified product for each analytical technique according to instrument specifications. For NMR, dissolve 5-10 mg in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[12] For FT-IR, a thin film or KBr pellet can be used. For MS, dissolve a small amount in a volatile solvent like methanol.

  • Data Acquisition: Acquire ¹H NMR, ¹³C NMR, FT-IR, and Mass spectra.

  • Data Analysis: Compare the acquired data with the predicted values in Table 1. The convergence of all four techniques provides confident structural confirmation.

Predicted Spectroscopic Data

The expected data is inferred from the known spectral characteristics of the azepane and sulfonamide functional groups.[12][13]

Table 1: Predicted Spectroscopic Data for Azepane-1-sulfonamide

TechniqueFeaturePredicted Value / ObservationRationale
¹H NMR Azepane Protons (α to N)δ 3.2-3.4 ppm (triplet, 4H)Protons adjacent to the electron-withdrawing sulfonyl group are deshielded.
Azepane Protons (β, γ)δ 1.5-1.8 ppm (multiplet, 8H)Overlapping signals for the remaining methylene groups in the aliphatic ring.
Sulfonamide Protons (-NH₂)δ 4.5-5.5 ppm (broad singlet, 2H)Exchangeable protons; chemical shift is solvent-dependent.
¹³C NMR Azepane Carbons (α to N)δ 48-52 ppmDeshielded due to proximity to nitrogen and the sulfonyl group.
Azepane Carbons (β, γ)δ 26-30 ppmTypical chemical shift range for aliphatic carbons in a cyclic system.
FT-IR N-H Stretch (Sulfonamide)3350-3250 cm⁻¹ (two bands)Asymmetric and symmetric stretching modes of the primary amine.
C-H Stretch (Aliphatic)2950-2850 cm⁻¹Stretching vibrations of the methylene groups in the azepane ring.
S=O Stretch (Sulfonyl)1350-1310 cm⁻¹ & 1160-1140 cm⁻¹Strong, characteristic asymmetric and symmetric stretching bands.[13]
Mass Spec Molecular Ion [M]⁺m/z = 164.08Calculated for C₆H₁₄N₂O₂S.
FragmentationLoss of SO₂NH₂ (m/z = 84)Cleavage of the S-N bond, leaving the stable azepanyl cation.
Characterization Workflow Diagram

G A Purified Synthetic Product B Sample Preparation (NMR tube, KBr pellet, etc.) A->B C ¹H & ¹³C NMR Spectroscopy B->C D FT-IR Spectroscopy B->D E Mass Spectrometry B->E F Data Analysis & Comparison with Predicted Values C->F D->F E->F G Structure Confirmed: Azepane-1-sulfonamide F->G Match H Inconsistent Data: Re-purify or Re-synthesize F->H No Match

Caption: Workflow for the spectroscopic confirmation of Azepane-1-sulfonamide.

Applications in Drug Discovery

The Azepane-1-sulfonamide scaffold is a valuable starting point for developing targeted therapeutics, particularly enzyme inhibitors.

Case Study: Carbonic Anhydrase IX (CAIX) Inhibition

Carbonic anhydrase IX is a transmembrane enzyme that is highly overexpressed in many types of cancer and contributes to the acidic tumor microenvironment, promoting cancer cell survival and proliferation.[10] A recent study detailed the synthesis and evaluation of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives as potent CAIX inhibitors.[10] The azepane sulfonamide portion of these molecules plays a critical role in binding to the enzyme's active site.

Table 2: CAIX Inhibitory Activity of Lead Azepane-Sulfonamide Derivatives

CompoundR-Group (on N-aryl ring)CAIX IC₅₀ (nM)
8 2,4-dichloro390
16 4-trifluoromethoxy310
26 4-trifluoromethyl19
Data sourced from Al-Warhi, T., et al. (2025).[10]

The study found that the sulfonamide group coordinates directly with the catalytic Zn²⁺ ion in the CAIX active site. Molecular docking revealed that the azepane ring fits into a hydrophobic pocket, while the N-aryl portion engages in π-stacking interactions, demonstrating a multi-point binding mechanism that contributes to the high potency and selectivity.[10]

Mechanism of Action Diagram

G cluster_0 CAIX Active Site ZN Zn²⁺ Ion HP Hydrophobic Pocket AS Aromatic Surface Inhibitor Azepane Ring Sulfonamide Group (-SO₂NH₂) N-Aryl Benzamide Inhibitor:f1->ZN Coordination Inhibitor:f0->HP Hydrophobic Interaction Inhibitor:f2->AS π-stacking

Caption: Proposed binding of an Azepane-Sulfonamide inhibitor in the CAIX active site.

Conclusion

Azepane-1-sulfonamide is more than a simple chemical entity; it is a strategically designed scaffold that leverages the strengths of two historically significant pharmacophores. Its straightforward synthesis and the rich potential for derivatization make it an attractive starting point for library development. The proven success of its derivatives as potent enzyme inhibitors, particularly against cancer-related targets like CAIX, underscores its value. This guide provides the foundational knowledge for researchers to synthesize, characterize, and ultimately exploit the Azepane-1-sulfonamide core in the pursuit of novel therapeutics.

References

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(1), 130-150.
  • Gant, J. C. (2010). Chapter 5. Sulfonamide as an Essential Functional Group in Drug Design. RSC Drug Discovery Series, 1(1), 210-274. [Link]

  • Wikipedia contributors. (n.d.). Sulfonamide (medicine). Wikipedia. [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (n.d.). Semantic Scholar. [Link]

  • Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European journal of medicinal chemistry, 162, 465–494. [Link]

  • Wikipedia contributors. (n.d.). Azepane. Wikipedia. [Link]

  • Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European journal of medicinal chemistry, 162, 465-494. [Link]

  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. (n.d.). ResearchGate. [Link]

  • El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. International Journal of Pharmaceutical and Life Sciences, 1(1). [Link]

  • Al-Warhi, T., et al. (2025). Design and synthesis of 3-(azepan-1-ylsulfonyl)- N-aryl benzamide derivatives as potent carbonic anhydrase IX inhibitors with anticancer activities. Zeitschrift für Naturforschung C, Journal of Biosciences. [Link]

  • Synthesis and characterization of some sulfonamide dervatives. (n.d.). Research India Publications. [Link]

  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). The Royal Society of Chemistry. [Link]

  • Synthesis of N-sulfonated N-azepines. (2019). ResearchGate. [Link]

  • Achari, A., et al. (1997). Crystal structure of the anti-bacterial sulfonamide drug target dihydropteroate synthase. Nature Structural Biology, 4(6), 490-497. [Link]

Sources

An In-depth Technical Guide to Azepane-1-sulfonamide (CAS 4108-89-8)

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: This document provides a comprehensive technical overview of Azepane-1-sulfonamide. Due to the compound's novelty, publicly available experimental data is limited. Therefore, this guide synthesizes information on the constituent chemical moieties—the azepane ring and the sulfonamide group—to provide well-founded theoretical and practical insights for research and development professionals. All proposed methodologies are based on established protocols for analogous structures.

Introduction

Azepane-1-sulfonamide, with the Chemical Abstracts Service (CAS) number 4108-89-8, is a saturated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure uniquely combines a seven-membered azepane ring with a primary sulfonamide group. The sulfonamide functional group is a cornerstone in pharmaceuticals, renowned for its wide range of biological activities, including antibacterial, anticancer, and diuretic properties[1][2][3][4][5][6]. The azepane scaffold, a saturated seven-membered nitrogen-containing heterocycle, is also a privileged structure in drug development, known to impart favorable physicochemical properties such as improved solubility and metabolic stability[7].

This guide offers a detailed exploration of Azepane-1-sulfonamide, covering its physicochemical properties, a proposed synthetic route, comprehensive analytical characterization techniques, and a discussion of its potential biological activities based on the established pharmacology of its core components.

Physicochemical Properties

PropertyPredicted/Estimated ValueSignificance in Drug Development
Molecular Formula C₆H₁₄N₂O₂SDefines the elemental composition and exact molecular weight.
Molecular Weight 178.25 g/mol Influences absorption, distribution, and diffusion across biological membranes.
Topological Polar Surface Area (TPSA) 68.6 ŲA key indicator of drug transport properties, particularly blood-brain barrier penetration.
logP (Octanol-Water Partition Coefficient) ~0.5 - 1.5Predicts the lipophilicity of the molecule, affecting its solubility and membrane permeability.
Hydrogen Bond Donors 2The N-H groups of the sulfonamide can act as hydrogen bond donors.
Hydrogen Bond Acceptors 3The oxygen atoms of the sulfonyl group and the nitrogen of the azepane ring can act as hydrogen bond acceptors.
pKa ~9-10 (sulfonamide N-H)The acidity of the sulfonamide proton is crucial for its interaction with biological targets[8].

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction studies are recommended to further profile the drug-like properties of Azepane-1-sulfonamide[9][10][11][12].

Synthesis of Azepane-1-sulfonamide

While a specific synthesis for Azepane-1-sulfonamide has not been published, a robust and logical synthetic route can be proposed based on well-established methods for the synthesis of N-unsubstituted sulfonamides from cyclic amines[13][14][15][16][17][18]. The most direct approach involves the reaction of azepane with a suitable sulfonylating agent, followed by deprotection if necessary. A common and effective method is the reaction of the amine with sulfamoyl chloride or a related reagent.

Proposed Synthetic Workflow

Synthesis_Workflow Azepane Azepane Reaction Reaction in Aprotic Solvent (e.g., Dichloromethane) with Base (e.g., Triethylamine) Azepane->Reaction SulfamoylChloride Sulfamoyl Chloride SulfamoylChloride->Reaction Product Azepane-1-sulfonamide Reaction->Product

Caption: Proposed one-step synthesis of Azepane-1-sulfonamide.

Detailed Experimental Protocol

Objective: To synthesize Azepane-1-sulfonamide from azepane and sulfamoyl chloride.

Materials:

  • Azepane

  • Sulfamoyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve azepane (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Sulfamoyl Chloride: Dissolve sulfamoyl chloride (1.1 equivalents) in anhydrous dichloromethane and add it dropwise to the stirred reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup:

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Azepane-1-sulfonamide.

Analytical Characterization

A comprehensive suite of analytical techniques is essential to confirm the identity, purity, and structure of the synthesized Azepane-1-sulfonamide.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene protons of the azepane ring. The chemical shifts and coupling patterns will provide information about the conformation of the seven-membered ring[19][20][21]. The protons adjacent to the nitrogen atom will be deshielded. The N-H protons of the sulfonamide group will appear as a broad singlet.

    • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the azepane ring, confirming the carbon skeleton of the molecule[22].

  • Mass Spectrometry (MS):

    • Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode should show a prominent protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) will confirm the elemental composition[23][24][25][26][27].

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • The FT-IR spectrum will provide evidence for the key functional groups. Characteristic absorption bands are expected for the N-H stretching of the sulfonamide, the asymmetric and symmetric stretching of the S=O bonds, and the C-H stretching of the aliphatic azepane ring[28][29][30][31][32].

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC):

    • A reversed-phase HPLC method should be developed for purity assessment and quantification. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a suitable starting point[33][34][35][36]. UV detection can be employed.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • GC-MS can also be used for the analysis of Azepane-1-sulfonamide, although derivatization may be necessary to improve its volatility and thermal stability[34][36].

Potential Biological Activities and Applications in Drug Development

The combination of the sulfonamide and azepane moieties suggests a range of potential biological activities for Azepane-1-sulfonamide.

Antimicrobial Activity

The sulfonamide group is a well-known pharmacophore in antibacterial drugs. These compounds typically act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria[2]. The unsubstituted sulfonamide group in Azepane-1-sulfonamide makes it a candidate for screening against various bacterial strains.

Carbonic Anhydrase Inhibition

Sulfonamides are also potent inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. CA inhibitors are used as diuretics, anti-glaucoma agents, and are being investigated as anticancer and anti-obesity drugs[37][38][39]. The primary sulfonamide moiety is a key feature for CA inhibition.

Central Nervous System (CNS) Applications

The azepane ring is present in several CNS-active drugs. Its conformational flexibility can allow for optimal binding to various receptors and enzymes in the CNS. Therefore, Azepane-1-sulfonamide could be a scaffold for developing novel agents targeting neurological disorders.

Biological_Activities cluster_0 Core Structure cluster_1 Potential Biological Targets cluster_2 Potential Therapeutic Applications Azepane_Sulfonamide Azepane-1-sulfonamide DHPS Dihydropteroate Synthase (DHPS) Azepane_Sulfonamide->DHPS CA Carbonic Anhydrases (CAs) Azepane_Sulfonamide->CA CNS_Targets CNS Receptors/Enzymes Azepane_Sulfonamide->CNS_Targets Antimicrobial Antimicrobial Agents DHPS->Antimicrobial Diuretics Diuretics CA->Diuretics Antiglaucoma Anti-glaucoma Agents CA->Antiglaucoma Anticancer Anticancer Agents CA->Anticancer CNS_Disorders CNS Disorders CNS_Targets->CNS_Disorders

Sources

Discovery of Novel Azepane-1-sulfonamide Derivatives: A Guide to Synthesis, Biological Evaluation, and Lead Optimization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Azepane-1-sulfonamide Scaffold: A Privileged Structure in Modern Drug Discovery

The azepane ring, a seven-membered saturated heterocycle, has garnered significant attention in medicinal chemistry.[1][2] Its non-planar, flexible conformation provides a three-dimensional diversity that allows for enhanced interaction with biological targets compared to more rigid, aromatic systems.[1][3] This structural feature is present in over 20 FDA-approved drugs, highlighting its therapeutic significance.[2]

The sulfonamide functional group (R-SO₂NR'R'') is a cornerstone of medicinal chemistry, renowned for its wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[4][5][6] Sulfonamides are particularly effective as zinc-binding groups, making them potent inhibitors of metalloenzymes, such as carbonic anhydrases.[4][7]

The strategic combination of the azepane ring and the sulfonamide moiety into an azepane-1-sulfonamide core creates a versatile scaffold. This framework allows for systematic structural modifications at multiple points, enabling the fine-tuning of physicochemical properties and biological activity. The azepane ring can explore hydrophobic pockets within a target protein, while the sulfonamide group can establish critical interactions, such as coordinating with metal ions in an enzyme's active site.

Core Synthetic Strategies: From Building Blocks to Bioactive Molecules

The synthesis of azepane-1-sulfonamide derivatives typically involves the coupling of two key building blocks: a substituted sulfonyl chloride and azepane (also known as hexamethyleneimine).[8] The choice of synthetic route is dictated by the desired substitution pattern on both the aromatic/heterocyclic ring of the sulfonamide and potentially on the azepane ring itself.

Rationale Behind the General Synthetic Approach

The most direct and widely used method is the reaction of a sulfonyl chloride with a primary or secondary amine. This nucleophilic substitution reaction is highly efficient and proceeds under mild conditions. The expertise in this field lies in the strategic synthesis of the substituted sulfonyl chloride precursor, which ultimately determines the diversity of the final compound library. For instance, to synthesize 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives, one would start from a commercially available 3-carboxybenzenesulfonyl chloride or a precursor that can be readily converted to it.

Below is a generalized workflow for the synthesis of this class of compounds.

G cluster_0 Precursor Synthesis cluster_1 Core Scaffold Assembly cluster_2 Derivatization A Starting Material (e.g., m-Sulfobenzoic acid) B Chlorosulfonation (e.g., Chlorosulfonic acid) A->B Step 1 C Intermediate 1 (3-(chlorosulfonyl)benzoic acid) B->C E Sulfonamide Formation (Base, e.g., Pyridine) C->E D Azepane D->E F Intermediate 2 (3-(azepane-1-sulfonyl)benzoic acid) E->F H Amide Coupling (e.g., EDC, HOBt) F->H G Aryl Amines (R-NH2) G->H I Final Product (3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives) H->I

Caption: General synthetic workflow for azepane-1-sulfonamide derivatives.

Detailed Experimental Protocol: Synthesis of 3-(azepane-1-sulfonyl)benzoic acid

This protocol is a self-validating system; successful synthesis can be confirmed at each stage through standard analytical techniques such as NMR and Mass Spectrometry.

  • Step 1: Synthesis of 3-(chlorosulfonyl)benzoic acid.

    • Rationale: This step introduces the reactive sulfonyl chloride group, which is essential for the subsequent reaction with azepane. Chlorosulfonic acid is a powerful and effective reagent for this transformation.

    • To a stirred solution of 3-sulfobenzoic acid (1 eq.) in a suitable solvent, add chlorosulfonic acid (excess, e.g., 5 eq.) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Carefully pour the reaction mixture onto crushed ice.

    • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to yield 3-(chlorosulfonyl)benzoic acid.

  • Step 2: Synthesis of 3-(azepane-1-sulfonyl)benzoic acid.

    • Rationale: This is the key step where the azepane ring is coupled to the sulfonyl chloride. A base like pyridine is used to neutralize the HCl byproduct, driving the reaction to completion.

    • Dissolve 3-(chlorosulfonyl)benzoic acid (1 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Cool the solution to 0 °C and add pyridine (2 eq.) followed by a dropwise addition of azepane (1.1 eq.).

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • After completion, acidify the mixture with 1N HCl and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography or recrystallization to yield pure 3-(azepane-1-sulfonyl)benzoic acid.

Case Study: Targeting Tumor Hypoxia with Carbonic Anhydrase IX Inhibitors

A significant application of azepane-1-sulfonamide derivatives is in the development of anticancer agents that target the tumor microenvironment.[7] Specifically, the carbonic anhydrase IX (CAIX) isoform is overexpressed in various tumors and plays a key role in pH regulation, promoting tumor survival and metastasis.[7][9]

A series of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives were synthesized and evaluated for their CAIX inhibitory activity.[7] The design rationale was based on the established role of sulfonamides as potent CA inhibitors. The azepane ring was introduced to explore a hydrophobic pocket in the enzyme's active site, while the N-aryl benzamide portion was varied to probe for additional interactions and optimize the structure-activity relationship.[9]

G cluster_0 Tumor Microenvironment cluster_1 CAIX Function & Inhibition cluster_2 Therapeutic Outcome Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CAIX Gene Upregulation HIF1a->CAIX_exp CAIX CAIX Enzyme (Extracellular) CAIX_exp->CAIX Reaction CO2 + H2O ⇌ H+ + HCO3- CAIX->Reaction Catalyzes Acidosis Extracellular Acidosis Reaction->Acidosis Leads to Outcome Reduced Tumor Survival & Metastasis Acidosis->Outcome Promotes Inhibitor Azepane-1-sulfonamide Derivative Block Inhibition Inhibitor->Block Block->CAIX Blocks Block->Outcome Leads to

Sources

An In-depth Technical Guide on the Potential Mechanisms of Action of Azepane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Azepane-1-sulfonamide is a molecule of significant interest in medicinal chemistry, integrating two pharmacologically relevant scaffolds: the azepane ring and the sulfonamide functional group. While the specific mechanism of action for this particular compound is not extensively documented in publicly available literature, its structural components suggest a range of potential biological activities. This guide provides a comprehensive exploration of these potential mechanisms, drawing upon the well-established pharmacology of sulfonamides and azepane-containing drugs. We will delve into hypothesized molecular targets, signaling pathways, and provide detailed experimental protocols for their investigation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of Azepane-1-sulfonamide and its derivatives.

Introduction to Azepane-1-sulfonamide: A Molecule of Untapped Potential

The convergence of the sulfonamide group, a cornerstone of antimicrobial and enzyme-inhibiting drugs, with the azepane ring, a privileged scaffold in modern medicinal chemistry, positions Azepane-1-sulfonamide as a compound with multifaceted therapeutic promise.[1][2] The sulfonamide moiety is renowned for its ability to mimic the transition state of enzymatic reactions or to act as a competitive inhibitor, most notably in the folic acid synthesis pathway of bacteria.[3][4][5][6][7] The azepane ring, a seven-membered saturated heterocycle, is a structural feature in over 20 FDA-approved drugs, contributing to diverse pharmacological activities including anticancer, anti-Alzheimer's, and antimicrobial effects.[2]

This guide will systematically deconstruct the potential mechanisms of action of Azepane-1-sulfonamide by examining the established roles of its constituent parts. We will explore both the canonical antibacterial action of sulfonamides and their broader enzyme inhibitory profiles, alongside the pharmacological contributions of the azepane moiety.

The Canonical Mechanism: Inhibition of Folic Acid Synthesis

The most well-documented mechanism of action for sulfonamide-containing drugs is the inhibition of bacterial folic acid synthesis.[3][4][5][6][7] This pathway is essential for the biosynthesis of nucleotides and certain amino acids, making it a prime target for antimicrobial agents.

Competitive Inhibition of Dihydropteroate Synthase (DHPS)

Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a key substrate for the enzyme dihydropteroate synthase (DHPS).[5][6] By competitively binding to the active site of DHPS, sulfonamides prevent the incorporation of PABA into dihydropteroic acid, a crucial intermediate in the folic acid pathway.[3][5][8] This leads to a depletion of tetrahydrofolate, halting bacterial growth and replication, a bacteriostatic effect.[4][5]

DHPS_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Catalysis Folic_Acid Folic Acid Pathway Dihydropteroic_Acid->Folic_Acid Azepane_Sulfonamide Azepane-1-sulfonamide Azepane_Sulfonamide->DHPS Competitive Inhibition

Caption: Competitive inhibition of DHPS by Azepane-1-sulfonamide.

Beyond Antibacterial Action: Broader Enzyme Inhibition Profiles

The therapeutic applications of sulfonamides extend far beyond their antimicrobial properties, with many derivatives acting as potent inhibitors of various enzyme classes.[9][10]

Carbonic Anhydrase Inhibition

Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in numerous physiological processes.[9][11] The sulfonamide group coordinates with the zinc ion in the active site of CAs, disrupting their catalytic activity. Inhibition of CAs has therapeutic applications in glaucoma, epilepsy, and as diuretics.

Protease Inhibition

Certain sulfonamide derivatives have been shown to inhibit various proteases, including matrix metalloproteinases (MMPs) and serine proteases.[9] The sulfonamide moiety can interact with the catalytic residues in the active site of these enzymes. This inhibitory activity is relevant in the context of cancer and inflammatory diseases where proteases are often dysregulated.

Cholinesterase Inhibition

Some sulfonamides exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[11][12] This has therapeutic implications for Alzheimer's disease and other neurological disorders characterized by cholinergic deficits.

The Role of the Azepane Ring: A Privileged Scaffold

The azepane ring is not merely a passive carrier for the sulfonamide group. Its conformational flexibility and lipophilicity can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule, including its binding affinity to target proteins.[1][2]

Potential for Novel Target Interactions

The presence of the azepane ring may confer affinity for a variety of receptors and enzymes beyond the traditional targets of sulfonamides. Azepane-containing compounds have been developed as anticancer agents, antihistamines, and central nervous system (CNS) active drugs.[2][13] Therefore, Azepane-1-sulfonamide could potentially interact with targets such as kinases, G-protein coupled receptors (GPCRs), or ion channels.

Proposed Signaling Pathways and Molecular Interactions

Based on the known activities of its constituent moieties, we can hypothesize several signaling pathways that could be modulated by Azepane-1-sulfonamide.

Signaling_Pathways cluster_0 Bacterial Cell cluster_1 Cancer Cell cluster_2 Neuronal Synapse DHPS DHPS Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid Nucleotide_Synthesis Nucleotide Synthesis Folic_Acid->Nucleotide_Synthesis MMPs MMPs ECM_Degradation ECM Degradation MMPs->ECM_Degradation Invasion_Metastasis Invasion & Metastasis ECM_Degradation->Invasion_Metastasis AChE AChE Acetylcholine Acetylcholine AChE->Acetylcholine Degradation Cholinergic_Signaling Cholinergic Signaling Acetylcholine->Cholinergic_Signaling Azepane_Sulfonamide Azepane-1-sulfonamide Azepane_Sulfonamide->DHPS Inhibition Azepane_Sulfonamide->MMPs Inhibition Azepane_Sulfonamide->AChE Inhibition

Caption: Potential signaling pathways modulated by Azepane-1-sulfonamide.

Experimental Protocols for Mechanism of Action Studies

To elucidate the precise mechanism of action of Azepane-1-sulfonamide, a systematic and multi-faceted experimental approach is required.

Target Identification and Validation

Objective: To identify the primary molecular targets of Azepane-1-sulfonamide.

Methodology:

  • Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay:

    • Incubate a library of purified proteins (e.g., DHPS, various CA isoforms, proteases, kinases) with Azepane-1-sulfonamide.

    • Measure the change in protein melting temperature (Tm) upon compound binding using a fluorescent dye that binds to hydrophobic regions of unfolded proteins.

    • A significant increase in Tm suggests direct binding of the compound to the protein.

  • Affinity Chromatography:

    • Immobilize Azepane-1-sulfonamide on a solid support (e.g., agarose beads).

    • Incubate the immobilized compound with cell lysates.

    • Wash away non-specifically bound proteins.

    • Elute the specifically bound proteins and identify them using mass spectrometry (LC-MS/MS).

Enzyme Inhibition Assays

Objective: To quantify the inhibitory potency of Azepane-1-sulfonamide against identified enzyme targets.

Methodology:

  • DHPS Inhibition Assay:

    • Utilize a commercially available DHPS assay kit or a spectrophotometric assay that measures the formation of a reaction product.

    • Incubate recombinant DHPS with varying concentrations of Azepane-1-sulfonamide and the substrates PABA and dihydropterin pyrophosphate.

    • Measure the enzyme activity and calculate the IC50 value.

  • Carbonic Anhydrase Inhibition Assay:

    • Employ a stopped-flow spectrophotometric method to measure the inhibition of CO2 hydration.

    • Incubate purified CA isoforms with different concentrations of Azepane-1-sulfonamide.

    • Determine the Ki value for each isoform.

Cell-Based Assays

Objective: To assess the cellular effects of Azepane-1-sulfonamide.

Methodology:

  • Antimicrobial Susceptibility Testing:

    • Perform broth microdilution or disk diffusion assays to determine the minimum inhibitory concentration (MIC) against a panel of bacterial strains.[14]

  • Cancer Cell Viability Assay:

    • Treat various cancer cell lines with increasing concentrations of Azepane-1-sulfonamide.

    • Measure cell viability using assays such as MTT or CellTiter-Glo.

    • Determine the GI50 (concentration for 50% growth inhibition).

  • Neuronal Cell-Based Assays:

    • Assess the effect of Azepane-1-sulfonamide on neurotransmitter levels or neuronal signaling pathways in cultured neuronal cells.

Experimental_Workflow start Start: Hypothesis Generation target_id Target Identification (DSF, Affinity Chromatography) start->target_id enzyme_assays Enzyme Inhibition Assays (IC50, Ki determination) target_id->enzyme_assays cell_based_assays Cell-Based Assays (MIC, GI50) enzyme_assays->cell_based_assays in_vivo In Vivo Models (Efficacy and Toxicity) cell_based_assays->in_vivo moa_elucidation Mechanism of Action Elucidation in_vivo->moa_elucidation

Caption: Experimental workflow for elucidating the mechanism of action.

Quantitative Data Summary

While specific quantitative data for Azepane-1-sulfonamide is not available, the following table provides a template for summarizing key parameters that should be determined experimentally.

ParameterDescriptionExpected Range/Value
IC50 (DHPS) Concentration for 50% inhibition of DHPSµM to nM range
Ki (Carbonic Anhydrase) Inhibition constant for CA isoformsµM to nM range
MIC (Bacteria) Minimum inhibitory concentrationµg/mL
GI50 (Cancer Cells) Concentration for 50% growth inhibitionµM range

Conclusion and Future Directions

Azepane-1-sulfonamide represents a promising chemical entity with the potential for diverse pharmacological activities. While its primary mechanism of action is hypothesized to be the inhibition of dihydropteroate synthase, its structural features suggest a broader range of potential targets, including carbonic anhydrases, proteases, and other enzymes or receptors influenced by the azepane moiety. The experimental framework outlined in this guide provides a roadmap for the systematic investigation of these potential mechanisms. Future research should focus on synthesizing and screening a library of Azepane-1-sulfonamide derivatives to establish structure-activity relationships (SAR) and to optimize potency and selectivity for specific targets. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing class of molecules.

References

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  • Abbas, M. A., et al. (2023). Sulfonamide Derivatives: Recent Compounds with Potent Anti-alzheimer's Disease Activity. Current Organic Synthesis, 20(1), 2-20. [Link]

  • Gülçin, İ., et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry, 95, 103541. [Link]

  • Study.com. (n.d.). Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work. Study.com. [Link]

  • Al-Obeidi, A., et al. (2013). Synthesis and Biological Evaluation of New 2-azetidinones With Sulfonamide Structures. Molecules, 18(4), 4386–4401. [Link]

  • Rakesh, K. P., et al. (2024). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 265, 116089. [Link]

  • Lenci, E., et al. (2022). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry, 20(33), 6680-6693. [Link]

  • Ivanov, I., et al. (2024). Synthesis, Mechanism of action And Characterization of Sulphonamide. Journal of Survey in Fisheries Sciences, 10(2S), 2533-2545. [Link]

  • Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European journal of medicinal chemistry, 162, 459–480. [Link]

  • Khan, A. A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Arabian Journal of Chemistry, 14(10), 103369. [Link]

  • Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European journal of medicinal chemistry, 162, 459–480. [Link]

  • Hameed, A. D., et al. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398. [Link]

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Sources

A Technical Guide to the Spectroscopic Analysis of Azepane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Azepane-1-sulfonamide is a heterocyclic compound featuring a seven-membered azepane ring linked to a primary sulfonamide group. As a structural motif, the cyclic sulfonamide (or sultam) is of significant interest in medicinal chemistry, appearing in compounds with a wide range of biological activities.[1] Precise and unambiguous structural confirmation is a prerequisite for any further study, from biological screening to quality control in manufacturing. This guide provides an in-depth, multi-technique approach to the spectroscopic characterization of Azepane-1-sulfonamide, grounded in field-proven methodologies and first principles. We will detail the core analytical techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy—explaining not just the protocols, but the scientific rationale that underpins the experimental design and data interpretation.

Molecular Structure and Spectroscopic Implications

Before delving into the analytical techniques, it is crucial to understand the molecule's structure. Azepane-1-sulfonamide consists of a saturated C₆H₁₂ azepane ring where the nitrogen atom is directly bonded to a sulfonyl group (SO₂), which is in turn bonded to a primary amine (-NH₂).

Key Structural Features:

  • Sulfonamide Group (-SO₂NH₂): This functional group is the most distinctive feature. It contains highly polar S=O bonds and acidic N-H protons, which will give rise to characteristic signals in IR and NMR spectroscopy.

  • Azepane Ring (C₆H₁₂N-): This is a seven-membered saturated heterocycle. Due to its flexibility, it can exist in various conformations. The methylene (-CH₂-) groups are in three distinct electronic environments relative to the nitrogen atom, which will be distinguishable in NMR spectroscopy.

  • Lack of Chromophore: The molecule is fully saturated and lacks conjugated π-systems. This predicts negligible absorbance in the standard UV-Visible range, making it a less informative technique for this specific compound.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry is the foundational technique for determining the molecular weight and confirming the elemental composition of a molecule. For a polar, non-volatile compound like Azepane-1-sulfonamide, Electrospray Ionization (ESI) is the method of choice due to its soft ionization nature, which typically preserves the molecular ion.[2][3]

Rationale for Experimental Choices
  • Ionization Mode: ESI in positive ion mode ([M+H]⁺) is selected. The nitrogen atoms in the azepane ring and the sulfonamide group are basic sites that can be readily protonated in the ESI source, leading to a strong signal for the protonated molecule.

  • Collision-Induced Dissociation (CID): Tandem mass spectrometry (MS/MS) using CID is employed to induce fragmentation.[2] The fragmentation pattern provides a structural fingerprint, confirming the connectivity of the azepane ring and the sulfonamide moiety. A common fragmentation pathway for sulfonamides is the neutral loss of sulfur dioxide (SO₂).[4]

Experimental Protocol: ESI-MS/MS
  • Sample Preparation: Prepare a dilute solution of Azepane-1-sulfonamide (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v). A trace amount of formic acid (0.1%) is often added to facilitate protonation.

  • Instrument Setup:

    • Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or ion trap mass spectrometer equipped with an ESI source.

    • Mode: Positive Ion Mode.

    • Scan Range: m/z 50-500 for a full scan (MS1) to identify the precursor ion.

  • MS1 Acquisition: Infuse the sample solution directly into the ESI source. Acquire the full scan spectrum to identify the [M+H]⁺ ion. The theoretical monoisotopic mass of C₆H₁₄N₂O₂S is 178.0776, so the target m/z for the protonated molecule is 179.0854.

  • MS/MS Acquisition:

    • Select the observed [M+H]⁺ ion (m/z 179.1) as the precursor for fragmentation.

    • Apply collision energy (typically 10-30 eV) to induce CID.

    • Acquire the product ion spectrum (MS2) to observe the fragment ions.

Data Interpretation: Expected Ions
  • Precursor Ion: [C₆H₁₄N₂O₂S + H]⁺ = m/z 179.1

  • Key Fragment Ion: A characteristic fragmentation of sulfonamides is the elimination of SO₂.[4] The expected fragment would result from the loss of 64 Da.

    • [M+H - SO₂]⁺ = m/z 179.1 - 64.0 = m/z 115.1

  • Other Fragments: Further fragmentation of the azepane ring can lead to smaller ions.

G M_H [M+H]⁺ m/z = 179.1 Fragment1 [M+H - SO₂]⁺ m/z = 115.1 M_H->Fragment1 - SO₂ (64 Da) AzepaneFragment Azepane Ring Fragments Fragment1->AzepaneFragment Ring Opening

Caption: Predicted ESI-MS/MS fragmentation pathway for Azepane-1-sulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are essential for a complete assignment.

Rationale for Experimental Choices
  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an ideal solvent. Its high polarity readily dissolves the sulfonamide, and more importantly, its hydrogen-bonding acceptor nature slows down the chemical exchange of the -NH₂ protons, allowing them to be observed as a distinct resonance.[5] In contrast, solvents like CDCl₃ or D₂O might lead to rapid exchange and signal broadening or disappearance.

  • Spectra: A standard suite of experiments including ¹H, ¹³C, and potentially 2D correlation spectra (like COSY and HSQC) would provide a complete and self-validating structural picture.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of Azepane-1-sulfonamide in ~0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: A 400 MHz (or higher) NMR spectrometer.

    • Temperature: 298 K.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • The residual solvent peak for DMSO-d₆ appears at ~2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • The solvent peak for DMSO-d₆ appears as a multiplet at ~39.52 ppm.

Data Interpretation: Predicted Chemical Shifts

Based on the structure and data from related compounds, the following signals are predicted.[6][7]

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~6.8-7.2 ppm (singlet, 2H): These are the two protons of the sulfonamide group, -SO₂NH₂ . The chemical shift can be variable and concentration-dependent.

    • δ ~3.1-3.3 ppm (triplet, 4H): These are the four protons on the two carbons directly attached to the nitrogen atom of the azepane ring (C2 and C7).

    • δ ~1.6-1.8 ppm (multiplet, 4H): Protons on the carbons beta to the nitrogen (C3 and C6).

    • δ ~1.4-1.6 ppm (multiplet, 4H): Protons on the carbons gamma to the nitrogen (C4 and C5).

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ ~47-50 ppm: Carbons alpha to the nitrogen (C2, C7).

    • δ ~28-31 ppm: Carbons beta to the nitrogen (C3, C6).

    • δ ~25-27 ppm: Carbons gamma to the nitrogen (C4, C5).

G start Acquire ¹H & ¹³C Spectra step1 Identify Solvent Peak (DMSO-d₆: δH ~2.50, δC ~39.5) start->step1 step2 Assign -NH₂ Protons (¹H: δ ~7.0 ppm, integral=2H) step1->step2 step3 Assign Azepane CH₂ Groups step2->step3 step3_h ¹H Spectrum: - α-CH₂ (4H, triplet, δ ~3.2) - β-CH₂ (4H, multiplet, δ ~1.7) - γ-CH₂ (4H, multiplet, δ ~1.5) step3->step3_h step3_c ¹³C Spectrum: - α-C (δ ~48) - β-C (δ ~29) - γ-C (δ ~26) step3->step3_c end_node Confirm Structure: - Correct proton integrals - 3 unique carbon signals - Chemical shifts match predictions step3_h->end_node step3_c->end_node

Caption: Logical workflow for the interpretation of NMR spectra of Azepane-1-sulfonamide.

Infrared (IR) Spectroscopy: Functional Group Identification

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Rationale for Experimental Choices
  • Technique: Attenuated Total Reflectance (ATR) is the preferred method for solid samples. It requires minimal sample preparation and provides high-quality, reproducible spectra without the need for making KBr pellets.[6]

  • Key Vibrations: The primary goal is to confirm the presence of the N-H and S=O bonds of the sulfonamide group and the C-H bonds of the aliphatic azepane ring.

Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small amount of the solid Azepane-1-sulfonamide powder directly onto the ATR crystal.

  • Background Scan: Clean the crystal surface (e.g., with isopropanol) and acquire a background spectrum of the empty stage. This is crucial to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample scan to the background scan to produce the final absorbance or transmittance spectrum.

Data Interpretation: Expected Absorption Bands

The following characteristic absorption bands are expected for Azepane-1-sulfonamide, based on extensive literature on sulfonamide compounds.[6][8]

  • 3390–3320 cm⁻¹ & 3280–3230 cm⁻¹: Two distinct bands corresponding to the asymmetric and symmetric stretching vibrations of the primary amine (-NH₂) in the sulfonamide group.

  • 2950–2850 cm⁻¹: Strong bands due to the C-H stretching vibrations of the methylene groups in the azepane ring.

  • 1345–1315 cm⁻¹: A very strong, sharp band from the asymmetric stretching of the S=O bond.

  • 1185–1145 cm⁻¹: Another very strong, sharp band from the symmetric stretching of the S=O bond.

  • 925–905 cm⁻¹: S-N stretching vibration.

Integrated Spectroscopic Analysis Workflow

No single technique provides a complete picture. The true power of spectroscopic analysis lies in integrating the data from multiple methods to build an unassailable confirmation of chemical identity and purity.

G cluster_ms Mass Spectrometry cluster_ir Infrared Spectroscopy cluster_nmr NMR Spectroscopy MS ESI-MS MS_Result Result: Correct Molecular Weight [M+H]⁺ = 179.1 MS->MS_Result Confirmation Unambiguous Structural Confirmation of Azepane-1-sulfonamide MS_Result->Confirmation IR ATR-FTIR IR_Result Result: Key Functional Groups Confirmed (-SO₂NH₂, -CH₂-) IR->IR_Result IR_Result->Confirmation NMR ¹H & ¹³C NMR NMR_Result Result: Correct C-H Framework (Azepane + NH₂ Protons) NMR->NMR_Result NMR_Result->Confirmation

Caption: Integrated workflow combining MS, IR, and NMR for structural confirmation.

Summary of Expected Spectroscopic Data

The table below consolidates the key analytical data points predicted for Azepane-1-sulfonamide.

Technique Parameter Expected Value Assignment
ESI-MS [M+H]⁺m/z 179.1Protonated Molecular Ion
[M+H - SO₂]⁺m/z 115.1Fragmentation Product
¹H NMR Chemical Shift (δ)~7.0 ppm-SO₂NH₂
Chemical Shift (δ)~3.2 ppm-N-CH₂ - (α-protons)
Chemical Shift (δ)~1.7 ppm-CH₂-CH₂ -CH₂- (β-protons)
Chemical Shift (δ)~1.5 ppm-CH₂-CH₂ -CH₂- (γ-protons)
¹³C NMR Chemical Shift (δ)~48 ppm-N-C H₂- (α-carbons)
Chemical Shift (δ)~29 ppm-CH₂-C H₂-CH₂- (β-carbons)
Chemical Shift (δ)~26 ppm-CH₂-C H₂-CH₂- (γ-carbons)
FT-IR Wavenumber (ν)3390–3230 cm⁻¹N-H Stretch (asym & sym)
Wavenumber (ν)2950–2850 cm⁻¹C-H Stretch
Wavenumber (ν)1345–1315 cm⁻¹S=O Asymmetric Stretch
Wavenumber (ν)1185–1145 cm⁻¹S=O Symmetric Stretch

References

  • Perreault, H., & Figeys, D. (2001). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 12(2), 137-146. [Link]

  • Pleasance, S., Blatchly, R. A., & Quilliam, M. A. (1991). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. Journal of Chromatography A, 558(1), 155-173. [Link]

  • Volmer, D. A. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(10), 1083-1094. [Link]

  • Oxford Academic. (n.d.). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry. Journal of AOAC INTERNATIONAL, Volume 86, Issue 4, 1 July 2003, Pages 668–678. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. CrystEngComm. [Link]

  • ResearchGate. (2015). 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D). Magnetic Resonance in Chemistry. [Link]

  • PubChem - National Center for Biotechnology Information. (n.d.). Azepane. Retrieved from [Link]

  • RSC Publishing. (1987). Azepinones. Part 2. 1H and 13C NMR spectra of 1-substituted, 1,2-disubstituted, and 1,2,2-trisubstituted 1H-azepin-3(2H)-ones. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • UQ eSpace. (1997). 13C NMR calculations on azepines and diazepines. Journal of the Chemical Society-Perkin Transactions 2. [Link]

  • De Gruyter. (2006). Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung B. [Link]

  • EPFL. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

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An In-depth Technical Guide to the Solubility and Stability of Azepane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of the critical physicochemical properties of Azepane-1-sulfonamide, focusing on its solubility and stability. As a novel sulfonamide derivative, direct experimental data for this specific molecule is not extensively available in public literature. Therefore, this document synthesizes established principles of sulfonamide chemistry, predictive modeling, and standard pharmaceutical industry protocols to offer a robust framework for its characterization. The methodologies outlined herein are designed to be self-validating, ensuring the generation of reliable and reproducible data essential for drug discovery and development.

Predicted Physicochemical Properties of Azepane-1-sulfonamide

The behavior of a drug candidate in biological systems is fundamentally governed by its physicochemical properties. For Azepane-1-sulfonamide, we can predict key parameters based on the known characteristics of the sulfonamide functional group and the azepane ring. These predictions are crucial for designing relevant experimental protocols.

The azepane ring is a seven-membered saturated heterocycle containing a nitrogen atom.[1][2] The sulfonamide group, with its acidic N-H proton, is a key determinant of the molecule's pKa and, consequently, its solubility at different pH values.[3][4]

Table 1: Predicted Physicochemical Properties of Azepane-1-sulfonamide

PropertyPredicted Value/RangeRationale and Impact on Drug Development
Molecular Formula C₆H₁₄N₂O₂S-
Molecular Weight 178.26 g/mol Influences diffusion and membrane transport.
pKa 8.5 - 10.5 (sulfonamide N-H)The sulfonamide proton's acidity dictates the ionization state at physiological pH, significantly impacting solubility and receptor binding.[3]
Aqueous Solubility Low to ModerateThe hydrophobic azepane ring and the polar sulfonamide group suggest a balance that will likely result in moderate solubility. This is a critical parameter for oral bioavailability.[5][6]
LogP 1.0 - 2.5This predicted lipophilicity suggests a reasonable balance for membrane permeability and aqueous solubility.
Melting Point 140 - 160 °CA sharp melting point is indicative of purity and a stable crystalline form.

Aqueous Solubility Determination: A Phased Approach

Determining the solubility of a compound is a cornerstone of pre-formulation studies.[7] A multi-faceted approach, distinguishing between kinetic and thermodynamic solubility, provides the most comprehensive understanding.[8]

Kinetic Solubility Assessment

Kinetic solubility is a high-throughput screening method used in early discovery to identify compounds with promising dissolution characteristics.[8] It measures the concentration of a compound in solution after a small amount of a concentrated stock solution (typically in DMSO) is added to an aqueous buffer.[5]

Experimental Protocol: Nephelometric Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of Azepane-1-sulfonamide in 100% DMSO.

  • Assay Plate Preparation: Dispense phosphate-buffered saline (PBS), pH 7.4, into the wells of a 96-well microplate.

  • Compound Addition: Add the DMSO stock solution to the PBS to achieve a range of final concentrations (e.g., 1-200 µM) with a final DMSO concentration of ≤1%.

  • Incubation and Measurement: Incubate the plate at room temperature for 2 hours with gentle shaking. Measure the turbidity of each well using a laser nephelometer.[6] The point at which precipitation is first detected indicates the kinetic solubility limit.

Thermodynamic Solubility Determination: The Gold Standard

Thermodynamic solubility is the true equilibrium solubility of a compound and is considered the "gold standard" for solubility measurement.[7] The shake-flask method is the most common and reliable technique for this determination.[9]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Sample Preparation: Add an excess amount of solid Azepane-1-sulfonamide to a series of vials containing buffers at different pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4) to cover the physiological range.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[9]

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid adsorption of the compound onto the filter material.[5]

  • Quantification: Analyze the concentration of Azepane-1-sulfonamide in the clear supernatant using a validated analytical method, such as HPLC-UV.

Logical Flow for Solubility Assessment

Caption: Workflow for comprehensive solubility characterization.

Stability Assessment: Ensuring Drug Integrity

A stability-indicating analytical method (SIAM) is crucial for ensuring that any changes in the drug substance over time are accurately detected.[10][11] This involves forced degradation studies to identify potential degradation products and pathways.[12][13]

Development of a Stability-Indicating HPLC Method

High-Performance Liquid Chromatography (HPLC) is the preferred technique for developing a stability-indicating assay due to its high resolving power and sensitivity.[12][14]

Initial HPLC Method Parameters

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and Mass Spectrometry (MS) for peak identification.

Forced Degradation Studies

Forced degradation, or stress testing, exposes the drug substance to conditions more severe than accelerated stability studies to identify potential degradation products and pathways.[15] This is essential for demonstrating the specificity of the analytical method.[10]

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionDurationRationale
Acid Hydrolysis 0.1 M HClUp to 72 hours at 60°CTo assess stability in acidic environments, such as the stomach. The sulfonamide bond may be susceptible to hydrolysis.[15]
Base Hydrolysis 0.1 M NaOHUp to 72 hours at 60°CTo evaluate stability in basic conditions.
Oxidation 3% H₂O₂Up to 24 hours at room tempTo investigate susceptibility to oxidative degradation. The sulfur atom in the sulfonamide is a potential site for oxidation.[16]
Thermal Degradation Solid compoundUp to 7 days at 80°CTo assess the intrinsic thermal stability of the solid form.
Photostability Solution and solidICH Q1B guidelinesTo determine if the compound is light-sensitive, which has implications for packaging and storage.[17]

Experimental Protocol: Forced Degradation Procedure

  • Sample Preparation: Prepare solutions of Azepane-1-sulfonamide (e.g., 1 mg/mL) in the respective stress media.

  • Incubation: Incubate the samples under the conditions specified in Table 2. A control sample (in the same solvent, without the stressor) should be run in parallel.

  • Time-Point Sampling: Withdraw aliquots at various time points (e.g., 2, 8, 24, 48, 72 hours).

  • Neutralization: Neutralize the acid and base-stressed samples before analysis.

  • Analysis: Analyze all samples by the developed HPLC-UV/MS method to separate and identify the parent compound and any degradation products.

Logical Framework for Stability Indicating Method Development

Stability_Workflow cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Validation Dev Initial HPLC Method Opt Method Optimization Dev->Opt Stress Stress Studies (Acid, Base, Oxidative, etc.) Opt->Stress Analysis HPLC-UV/MS Analysis Stress->Analysis Val Method Validation (ICH) Analysis->Val Demonstrate Specificity Final Validated SIAM Val->Final

Caption: A systematic approach to developing a validated SIAM.

Potential Degradation Pathways

Based on the known chemistry of sulfonamides, several degradation pathways can be hypothesized for Azepane-1-sulfonamide.[18][19][20] The primary points of lability are the sulfonamide bond and the azepane ring itself.

  • Hydrolysis of the Sulfonamide Bond: Under strong acidic or basic conditions, the S-N bond can be cleaved, yielding azepane and the corresponding sulfonic acid.

  • Oxidation: The sulfur atom is susceptible to oxidation, potentially forming a sulfone or other oxidized species.

  • Ring Opening/Cleavage of the Azepane Moiety: While generally stable, the azepane ring could be susceptible to degradation under harsh oxidative conditions.

The identification of degradation products via LC-MS in the forced degradation studies will confirm or refute these hypothesized pathways.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of the solubility and stability of Azepane-1-sulfonamide. By employing a phased approach to solubility testing and developing a robust, validated stability-indicating method, researchers can generate the critical data necessary to advance this compound through the drug development pipeline. The experimental protocols described are based on established, reliable techniques widely used in the pharmaceutical industry.[21][22] Future work should focus on executing these protocols to generate empirical data for Azepane-1-sulfonamide, further refining the analytical methods, and characterizing the solid-state properties of the molecule.

References

  • YMER, A. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Retrieved from [Link]

  • Steller, W. A. (2020). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the AOAC INTERNATIONAL. Retrieved from [Link]

  • Shah, M., et al. (2024). Bacterial degradation pathways of sulfonamide antibiotics. ResearchGate. Retrieved from [Link]

  • (n.d.). Analysis of sulfonamides. Slideshare. Retrieved from [Link]

  • Xie, S. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Science of The Total Environment. Retrieved from [Link]

  • (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

  • (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link]

  • (n.d.). Microbial degradation of sulfonamides: further insights into the metabolic pathway and implications for wastewater treatment. ResearchGate. Retrieved from [Link]

  • (n.d.). What is the method of analysis of sulphonamides? Quora. Retrieved from [Link]

  • USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

  • Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC. Retrieved from [Link]

  • (2025). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. ResearchGate. Retrieved from [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Al-Gousous, J. (2003). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

  • AmbioPharm. (n.d.). What is a stability indicating method? Retrieved from [Link]

  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]

  • SEP Analytical Labs. (n.d.). Stability-Indicating Assay. Retrieved from [Link]

  • Park, K. (n.d.). Assay and Stability Testing. Retrieved from [Link]

  • (2023). Stability Indicating Assay Method. IJCRT.org. Retrieved from [Link]

  • Soriano-Correa, C. (2025). Physicochemical and structural properties of bacteriostatic sulfonamides: Theoretical study. Retrieved from [Link]

  • PubChem. (n.d.). N-[3-(4-hydroxyphenyl)propyl]azepane-1-sulfonamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Azepane. Retrieved from [Link]

  • NIH. (2022). Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. Retrieved from [Link]

  • (2023). Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • (n.d.). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. ResearchGate. Retrieved from [Link]

  • AA Blocks. (n.d.). 4-(azepane-1-sulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide. Retrieved from [Link]

  • Wikipedia. (n.d.). LA-Azepane. Retrieved from [Link]

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Theoretical studies of Azepane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Studies of Azepane-1-sulfonamide

Abstract

This technical guide provides a comprehensive exploration of Azepane-1-sulfonamide through the lens of computational chemistry. The azepane ring, a seven-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1][2] When functionalized with a sulfonamide group—a pharmacophore renowned for a wide array of biological activities including antibacterial and anticancer properties—the resulting molecule presents a compelling subject for theoretical investigation.[3][4] This whitepaper details the application of modern computational methodologies, primarily Density Functional Theory (DFT), to elucidate the structural, spectroscopic, and electronic properties of Azepane-1-sulfonamide. We delve into its complex conformational landscape, predict its key spectroscopic signatures, and analyze its molecular reactivity through frontier molecular orbitals and electrostatic potential maps. By bridging theoretical calculations with established experimental principles, this guide serves as an authoritative resource for researchers and drug development professionals seeking to understand and leverage the properties of this versatile molecular framework.

Introduction: The Scientific Rationale

The convergence of the azepane ring and the sulfonamide functional group creates a molecule of significant pharmaceutical interest. Azepane-containing compounds are noted for their diverse pharmacological activities and structural diversity, making them valuable for the discovery of new therapeutic agents.[2] The seven-membered ring's inherent flexibility allows it to adopt numerous conformations, which can be critical for binding to biological targets. The sulfonamide group is a cornerstone of medicinal chemistry, known to inhibit enzymes like dihydropteroate synthase and carbonic anhydrase.[5][6]

Theoretical studies provide a powerful, cost-effective means to probe the properties of such molecules before undertaking extensive synthetic and experimental work.[7] Computational methods allow for the prediction of stable geometries, spectroscopic data, and electronic characteristics, offering invaluable insights into the molecule's potential behavior in a biological system. This guide focuses on elucidating these properties for the parent Azepane-1-sulfonamide, establishing a foundational understanding for the future design of more complex derivatives.

Core Computational Methodologies: The "Why" and "How"

The primary tool for the theoretical investigation of molecular systems like Azepane-1-sulfonamide is Density Functional Theory (DFT) . This choice is predicated on its well-established balance of computational efficiency and accuracy for organic molecules.[8][9]

  • Causality Behind Method Selection: For a molecule of this size, simpler ab initio methods like Hartree-Fock may not adequately account for electron correlation, while more complex methods like Møller-Plesset perturbation theory (MP2) can be computationally prohibitive for routine analysis.[10] DFT, particularly with hybrid functionals, offers a pragmatic and reliable alternative.

  • Functional and Basis Set: A common and robust combination for these studies is the B3LYP functional with a 6-311+G(d,p) basis set .

    • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional incorporates a portion of exact Hartree-Fock exchange, providing a more accurate description of electronic structure than pure DFT functionals.

    • 6-311+G(d,p): This is a Pople-style basis set. The "6-311" indicates a triple-zeta quality for valence electrons, providing flexibility. The "+" adds diffuse functions to better describe lone pairs and anions, while the "(d,p)" adds polarization functions to non-hydrogen (d) and hydrogen (p) atoms, allowing for more accurate descriptions of bond angles and non-spherical electron distributions.

These calculations are typically performed to determine the molecule's optimized geometry, vibrational frequencies, and electronic properties.

Conformational Analysis: The Flexible Azepane Ring

The seven-membered azepane ring is not planar and can exist in several low-energy conformations. Studies on cycloheptane and its derivatives have shown that they often prefer chair, twist-chair, or twist-boat conformations.[10][11] Determining the most stable conformer of Azepane-1-sulfonamide is critical, as the three-dimensional shape dictates how it can interact with a receptor.

Computational geometry optimization allows for the identification of these stable forms (local minima on the potential energy surface). By starting the calculation from various initial geometries (e.g., chair, boat), one can identify the most energetically favorable conformer. A subsequent frequency calculation is essential to confirm that the optimized structure is a true minimum, which is verified by the absence of imaginary frequencies. The twist-chair conformation is often reported as the most stable for similar seven-membered heterocyclic systems.[10]

G cluster_workflow Conformational Analysis Workflow start Initial Structure (e.g., Chair, Boat) opt Geometry Optimization (DFT/B3LYP) start->opt freq Frequency Calculation opt->freq check Check for Imaginary Frequencies freq->check minimum True Energy Minimum (Stable Conformer) check->minimum None ts Transition State (Further Analysis) check->ts One G cluster_energy Frontier Molecular Orbitals e_label Energy e_axis e_label->e_axis lumo LUMO (Electron Acceptor) gap ΔE (Energy Gap) lumo->lumo_level homo HOMO (Electron Donor) homo->homo_level

Caption: The HOMO-LUMO energy gap and its role in reactivity.

Molecular Electrostatic Potential (MEP)

An MEP map visualizes the electrostatic potential on the electron density surface. It is an invaluable tool for predicting intermolecular interactions.

  • Red Regions (Negative Potential): Indicate electron-rich areas, such as the oxygen atoms of the sulfonamide group. These are sites for electrophilic attack and hydrogen bond acceptance.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, like the hydrogen atom on the sulfonamide nitrogen. These are sites for nucleophilic attack and hydrogen bond donation.

This analysis helps rationalize how the molecule might orient itself within a protein's active site.

Potential Biological Interactions: A Molecular Docking Perspective

While Azepane-1-sulfonamide itself may not have a defined biological target, its derivatives are known to be potent inhibitors of enzymes like carbonic anhydrase IX (CAIX), a target in cancer therapy. [6]Molecular docking simulations can be used to predict the binding mode of Azepane-1-sulfonamide derivatives within the CAIX active site.

In a typical docking scenario:

  • The sulfonamide group coordinates with the catalytic Zn²⁺ ion in the active site.

  • The azepane ring, being hydrophobic, can form favorable interactions with hydrophobic pockets within the receptor. [6]3. The aromatic portion of more complex derivatives can engage in π-stacking interactions. [6]

G cluster_docking Conceptual Molecular Docking Workflow ligand Prepare Ligand (Azepane-1-sulfonamide) dock Perform Docking (e.g., AutoDock Vina) ligand->dock receptor Prepare Receptor (e.g., Carbonic Anhydrase) grid Define Binding Site (Grid Generation) receptor->grid grid->dock analyze Analyze Poses (Binding Energy & Interactions) dock->analyze result Predicted Binding Mode analyze->result

Caption: A simplified workflow for molecular docking studies.

Experimental Protocols for Computational Analysis

To ensure trustworthiness and reproducibility, the following protocols are described as self-validating systems.

Protocol 1: DFT Geometry Optimization and Frequency Calculation
  • Build Initial Structure: Construct the 3D structure of Azepane-1-sulfonamide using molecular modeling software (e.g., Avogadro, GaussView). Create several initial conformers (chair, twist-chair, boat).

  • Prepare Input File: For each conformer, create an input file for a computational chemistry package (e.g., Gaussian, ORCA).

    • Keyword Line: Specify the job type, method, and basis set (e.g., #p Opt Freq B3LYP/6-311+G(d,p)). Opt requests geometry optimization, and Freq requests a frequency calculation on the optimized structure.

    • Charge and Multiplicity: Specify the molecule's charge (0) and spin multiplicity (1 for a singlet state).

    • Coordinates: Provide the initial atomic coordinates.

  • Execute Calculation: Run the calculation.

  • Analyze Output:

    • Convergence: Confirm that the optimization has converged successfully by checking the output log file for convergence criteria.

    • Verify Minimum: (Self-Validation Step) Examine the results of the frequency calculation. The structure is a true energy minimum only if there are zero imaginary frequencies . If one imaginary frequency exists, it represents a transition state.

  • Compare Energies: Compare the final electronic energies of all successfully optimized conformers to identify the global minimum (the most stable structure).

Protocol 2: Conceptual Molecular Docking
  • Ligand Preparation:

    • Generate the 3D coordinates of the optimized Azepane-1-sulfonamide structure from Protocol 1.

    • Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds using software like AutoDock Tools.

  • Receptor Preparation:

    • Obtain the crystal structure of the target protein (e.g., CAIX) from the Protein Data Bank (PDB).

    • Remove water molecules and co-crystallized ligands.

    • Add polar hydrogens and assign charges.

  • Grid Box Generation:

    • Define a 3D grid box that encompasses the active site of the receptor. The size and center of this box are critical parameters that define the search space for the docking algorithm.

  • Docking Execution:

    • Run the docking algorithm (e.g., AutoDock Vina), which will systematically sample different conformations and orientations of the ligand within the grid box.

  • Results Analysis:

    • Binding Affinity: The program will output a series of binding poses ranked by their predicted binding affinity (in kcal/mol). The more negative the value, the stronger the predicted binding.

    • Interaction Analysis: (Self-Validation Step) Visualize the top-ranked poses in a molecular viewer. The predicted binding mode is considered plausible only if it forms chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts, coordination with metal ions) with key active site residues, consistent with known structure-activity relationship data.

Conclusion and Future Directions

Theoretical studies provide a robust framework for understanding the intrinsic properties of Azepane-1-sulfonamide. Through DFT calculations, we can confidently predict its most stable conformation, its characteristic spectroscopic signatures, and its sites of chemical reactivity. The insights from conformational analysis and MEP maps are crucial for rationalizing its potential interactions with biological macromolecules.

Future work should focus on using this foundational knowledge to design novel derivatives with enhanced biological activity. Theoretical predictions of physicochemical properties like pKa and lipophilicity (logP) can further guide the design process to optimize ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. [7][12]The integration of these computational approaches into the drug discovery pipeline will undoubtedly accelerate the development of new and effective therapeutic agents based on the promising Azepane-1-sulfonamide scaffold.

References

  • BenchChem. (n.d.). Comparing the efficacy of N-(4-ethoxyphenyl)azepane-1-sulfonamide to other sulfonamides.
  • Al-Warhi, T., et al. (2025). Design and synthesis of 3-(azepan-1-ylsulfonyl)- N-aryl benzamide derivatives as potent carbonic anhydrase IX inhibitors with anticancer activities. PubMed.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Physicochemical Properties of N-(4-ethoxyphenyl)azepane-1-sulfonamide.
  • Ali, M. A., et al. (2022). Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. National Institutes of Health (NIH).
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
  • Ali, M. A., et al. (2022). Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. ACS Publications.
  • Various Authors. (n.d.). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ScienceDirect.
  • Ahmed, M., et al. (2026). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. ResearchGate.
  • Various Authors. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Preprints.org.
  • Remko, M., & von der Lieth, C. W. (2004). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. PubMed.
  • Al-Ostath, A., et al. (2024). Synthesis, Docking, and DFT Studies on Novel Schiff Base Sulfonamide Analogues as Selective COX-1 Inhibitors with Anti-Platelet Aggregation Activity. National Institutes of Health (NIH).
  • Ali, M. A., et al. (2022). Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. ResearchGate.
  • Zheng, Y., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed.

Sources

An In-Depth Technical Guide to the Biological Activity Screening of the Azepane-1-Sulfonamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Privileged Potential

In the landscape of modern drug discovery, the identification of "privileged scaffolds"—molecular frameworks that can be derivatized to bind to multiple, distinct biological targets—is a cornerstone of efficient therapeutic development. The Azepane-1-sulfonamide core represents such a scaffold, elegantly merging two moieties of profound pharmacological significance. The sulfonamide group is a classic pharmacophore, foundational to the first antimicrobial drugs and now recognized for its ability to target a wide array of enzymes, most notably carbonic anhydrases.[1][2][3] The seven-membered azepane ring is a versatile and conformationally flexible structure increasingly found in approved drugs and clinical candidates, valued for its ability to explore chemical space and establish potent interactions with protein targets.[4][5][6]

This guide provides a comprehensive, field-proven framework for the systematic biological activity screening of novel Azepane-1-sulfonamide derivatives. We will move beyond a simple recitation of protocols to dissect the underlying scientific rationale, enabling researchers to construct a robust, self-validating screening cascade. Our focus will be on two primary therapeutic avenues where this scaffold has shown significant promise: oncology and infectious diseases.

Part 1: The Anticancer Activity Screening Cascade

The rationale for screening Azepane-1-sulfonamide derivatives for anticancer activity is strongly rooted in the well-established role of sulfonamides as potent inhibitors of carbonic anhydrases (CAs).[7][8] Specifically, the transmembrane isoform Carbonic Anhydrase IX (CA IX) is a key target.[9][10] Its expression is dramatically upregulated in a wide variety of solid tumors in response to hypoxia. By regulating intra- and extracellular pH, CA IX enables cancer cells to thrive in an acidic microenvironment and facilitates tumor progression and metastasis, making it a validated and highly attractive anticancer target.[7][11]

Our screening strategy is designed as a logical funnel, moving from broad phenotypic effects to specific, target-based confirmation and mechanistic elucidation.

cluster_workflow Overall Screening Workflow Compound_Library Azepane-1-Sulfonamide Library Synthesis Primary_Screening Primary Screening (Broad Phenotypic Assays) Compound_Library->Primary_Screening Test at single high concentration Hit_Confirmation Hit Confirmation & Dose-Response Primary_Screening->Hit_Confirmation Identify 'Hits' Secondary_Screening Secondary Screening (Target-Based Assays) Hit_Confirmation->Secondary_Screening Generate IC50/EC50 values Lead_Optimization Lead Optimization Secondary_Screening->Lead_Optimization Validate mechanism & selectivity

Caption: A generalized workflow for drug discovery screening.

Primary Screening: Assessing General Cytotoxicity

The initial objective is to cast a wide net: identify which derivatives possess antiproliferative activity against a relevant cancer cell line. A high-throughput, robust, and sensitive assay is paramount. While traditional methods like the MTT assay are viable, modern ATP-based luminescence assays offer superior sensitivity and a more direct measure of metabolically active, viable cells.[12][13]

Experimental Protocol: High-Throughput Cell Viability Assay (ATP-Based Luminescence)

  • Cell Culture & Seeding: Culture a relevant human cancer cell line known to express CA IX (e.g., HT-29 colon adenocarcinoma) under standard conditions. Seed cells into 96-well or 384-well clear-bottom white plates at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of each Azepane-1-sulfonamide derivative (typically 10 mM in DMSO). Create a working plate by serially diluting the compounds to the desired screening concentrations.

  • Cell Treatment: Add the diluted compounds to the cell plates. Include appropriate controls: vehicle only (e.g., 0.1% DMSO) for 100% viability and a known cytotoxic agent (e.g., Staurosporine) for 0% viability.

  • Incubation: Incubate the plates for a period that allows for multiple cell divisions (typically 48-72 hours).

  • Lysis & Signal Generation: Add a single-reagent ATP detection solution (e.g., CellTiter-Glo®) to each well. This lyses the cells, releasing ATP, and provides the luciferase and luciferin substrate required for the luminescent reaction.[13]

  • Data Acquisition: After a brief incubation to stabilize the signal, measure luminescence using a microplate reader.

  • Analysis: Calculate the percent inhibition for each compound relative to the vehicle and positive controls. Compounds exceeding a defined inhibition threshold (e.g., >50% at 10 µM) are declared "hits."

Secondary Screening: Confirming Target Engagement

A positive result in the primary screen is a phenotypic observation; it tells us a compound is cytotoxic but not why. The critical next step is to determine if this activity is mediated through the hypothesized target, CA IX. This is achieved with a specific biochemical assay.

CAIX CA IX (Enzyme) Active Site (Zn2+) Product p-Nitrophenol (p-NP) (Yellow) CAIX:port->Product Catalyzes Substrate p-Nitrophenyl Acetate (p-NPA) (Colorless) Substrate->CAIX:port Inhibitor Azepane-1-Sulfonamide Inhibitor Inhibitor->CAIX:port Binds & Blocks

Caption: Mechanism of the colorimetric CA IX inhibition assay.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay [14]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • Enzyme Solution: Prepare a working solution of purified human carbonic anhydrase IX in cold assay buffer.

    • Substrate Solution: Prepare a fresh solution of p-Nitrophenyl acetate (p-NPA) in a minimal amount of acetonitrile or DMSO.

    • Compound Plates: Prepare serial dilutions of hit compounds and a known CA inhibitor (e.g., Acetazolamide) as a positive control.[15]

  • Assay Execution (96-well format):

    • To each well, add Assay Buffer.

    • Add 2 µL of the test compound dilution (or DMSO for the maximum activity control).

    • Add 20 µL of the CA IX working solution.

    • Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.

  • Reaction Initiation & Measurement:

    • Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.

    • Immediately place the plate in a microplate reader capable of kinetic measurements.

    • Measure the increase in absorbance at 400-405 nm every 30 seconds for 10-20 minutes. The rate of color change is proportional to enzyme activity.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each compound concentration: % Inhibition = [(V_max_activity - V_inhibitor) / V_max_activity] * 100.

    • Plot percent inhibition against compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

Table 1: Representative Biological Data for Hypothetical Azepane-1-Sulfonamide Derivatives

Compound IDHT-29 Cell Viability IC50 (µM)CA IX Inhibition IC50 (nM)Selectivity Index (Cell IC50 / CA IX IC50)
AZE-0015.219274
AZE-002> 5015,200-
AZE-0030.83102.6
AZE-0042.12584
Acetazolamide45.0251800

This data is illustrative. A high selectivity index suggests on-target activity, whereas a low index (e.g., AZE-003) may indicate off-target cytotoxicity.

Mechanistic Elucidation

For compounds that show potent, on-target activity (e.g., AZE-001, AZE-004), further studies are warranted to understand their downstream cellular effects. These assays confirm the biological consequences of target inhibition. Key examples include:

  • Cell Cycle Analysis: Using flow cytometry to determine if compounds cause arrest at a specific phase of the cell cycle (e.g., G1, S, G2/M), which can be a hallmark of certain anticancer agents.[16]

  • Apoptosis Assays: Quantifying programmed cell death (apoptosis) via methods like Annexin V/Propidium Iodide staining to confirm the mode of cell killing.[17][18]

cluster_anticancer Anticancer Screening Cascade Primary Primary Screen (Cell Viability Assay) Dose_Response Dose-Response (Calculate Cellular IC50) Primary->Dose_Response Hits Secondary Secondary Screen (Biochemical CA IX Assay) Dose_Response->Secondary Potent Compounds MOA Mechanism of Action (Cell Cycle, Apoptosis) Secondary->MOA On-Target Hits Lead Lead Candidate MOA->Lead

Caption: A tiered approach for anticancer drug screening.

Part 2: Antimicrobial Activity Screening

The historical and continued success of sulfonamides as antibacterial agents stems from their action as antimetabolites. They are structural mimics of para-aminobenzoic acid (PABA) and act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the bacterial synthesis of folic acid.[19][20][21] Since humans do not synthesize folic acid (obtaining it from their diet), this pathway is an excellent selective target.

Primary Screening: Determining Minimum Inhibitory Concentration (MIC)

The gold standard for quantifying a compound's antibacterial potency is the Minimum Inhibitory Concentration (MIC) assay. This determines the lowest concentration of the drug that prevents visible growth of a bacterium.[22][23] It is crucial to screen against a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

Experimental Protocol: Broth Microdilution MIC Assay [23][24][25]

  • Reagent & Culture Preparation:

    • Media: Prepare sterile Mueller-Hinton Broth (MHB), the standard medium for susceptibility testing.[22]

    • Compound Plate: In a 96-well plate, perform a two-fold serial dilution of each test compound in MHB.

    • Bacterial Inoculum: Grow bacterial strains to the logarithmic phase. Dilute the culture to achieve a standardized final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the assay plate.[24]

  • Assay Execution:

    • Inoculate the compound plate with the standardized bacterial suspension.

    • Include essential controls:

      • Growth Control: Wells with MHB and bacteria only (no compound).

      • Sterility Control: Wells with MHB only (no bacteria).

      • Positive Control: A known antibiotic (e.g., Sulfamethoxazole or Ciprofloxacin).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • Data Acquisition & Analysis:

    • Visually inspect the plates for turbidity (cloudiness), which indicates bacterial growth.

    • The MIC is the lowest concentration of the compound at which there is no visible growth. This can also be determined by measuring the optical density (OD) at 600 nm with a plate reader.

Table 2: Representative MIC Data for Hypothetical Azepane-1-Sulfonamide Derivatives

Compound IDS. aureus (Gram-positive) MIC (µg/mL)E. coli (Gram-negative) MIC (µg/mL)
AZE-005816
AZE-006464
AZE-007> 128> 128
AZE-0081616
Sulfamethoxazole816

This data is illustrative. Lower MIC values indicate higher potency.

cluster_antimicrobial Antimicrobial Screening Cascade Primary Primary Screen (Broth Microdilution MIC) Secondary Secondary Screen (Agar Disk Diffusion) Primary->Secondary Hits with Low MIC MOA Target Validation (DHPS Enzyme Assay) Secondary->MOA Confirmed Activity Lead Lead Candidate MOA->Lead

Sources

Methodological & Application

Application Notes and Protocols for Azepane-1-sulfonamide in Carbonic Anhydrase IX Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Tumor Hypoxia and Acidosis through Carbonic Anhydrase IX

In the landscape of oncology research and drug development, targeting the unique physiology of the tumor microenvironment offers a promising therapeutic window. A key player in this environment is Carbonic Anhydrase IX (CA IX), a transmembrane zinc metalloenzyme that is minimally expressed in normal tissues but highly upregulated in a variety of solid tumors.[1][2] This upregulation is predominantly driven by hypoxia, a common feature of solid tumors where rapid cell proliferation outpaces the development of an adequate blood supply.[1][2]

CA IX plays a pivotal role in tumor cell adaptation and survival under these harsh, acidic conditions.[1] It catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[3] By positioning its active site on the extracellular side, CA IX contributes to the acidification of the tumor microenvironment while supplying bicarbonate ions for transport into the cell, thereby maintaining a relatively alkaline intracellular pH (pHi) that is favorable for proliferation and survival.[4] This dysregulated pH gradient is implicated in tumor progression, metastasis, and resistance to therapy, making CA IX a compelling target for anticancer drug development.[1][2]

Sulfonamides are a well-established class of carbonic anhydrase inhibitors, acting by coordinating to the zinc ion in the enzyme's active site.[5] Among these, Azepane-1-sulfonamide derivatives have emerged as a potent and selective class of CA IX inhibitors. Recent studies have reported derivatives with inhibitory activities in the low nanomolar range, highlighting their potential as therapeutic agents.[6][7][8] This document provides detailed protocols for evaluating the inhibitory activity of Azepane-1-sulfonamide and its analogues against CA IX, from initial enzymatic assays to secondary cell-based functional assays.

Part 1: Primary Enzymatic Inhibition Assay

The initial assessment of a potential CA IX inhibitor involves a direct measurement of its effect on the enzymatic activity of purified, recombinant CA IX. The colorimetric esterase activity assay is a widely used, convenient, and high-throughput method for this purpose. It leverages the promiscuous esterase activity of CA IX to hydrolyze a chromogenic substrate, 4-nitrophenyl acetate (4-NPA), into the yellow-colored product, 4-nitrophenol. The rate of color formation is proportional to the enzyme's activity and can be monitored spectrophotometrically.

Principle of the Colorimetric Esterase Activity Assay

This assay relies on the ability of CA IX to hydrolyze the ester substrate 4-nitrophenyl acetate (4-NPA), which is colorless, into 4-nitrophenol, a product that is yellow and can be quantified by measuring its absorbance at 400-405 nm.[9] An inhibitor, such as Azepane-1-sulfonamide, will bind to the active site of CA IX, reducing the rate of 4-NPA hydrolysis and thus slowing the rate of increase in absorbance.

sub 4-Nitrophenyl Acetate (4-NPA) (Colorless Substrate) prod 4-Nitrophenol (Yellow Product) sub->prod Hydrolysis caix Carbonic Anhydrase IX (CA IX) caix->sub Catalyzes inhibitor Azepane-1-sulfonamide (Inhibitor) inhibitor->caix Binds & Inhibits

Caption: Mechanism of the CA IX colorimetric esterase activity assay.

Detailed Protocol: Colorimetric Esterase Activity Assay

This protocol is designed for a 96-well plate format, suitable for determining the IC₅₀ value of Azepane-1-sulfonamide.

Materials:

  • Recombinant Human Carbonic Anhydrase IX (extracellular domain)[2]

  • Azepane-1-sulfonamide

  • Assay Buffer: 12.5 mM Tris, 75 mM NaCl, pH 7.5[2]

  • Substrate: 4-Nitrophenyl acetate (4-NPA)[2]

  • Solvent for inhibitor and substrate: DMSO or Acetone

  • 96-well clear, flat-bottom plate

  • Microplate reader capable of kinetic measurements at 400 nm

Procedure:

  • Reagent Preparation:

    • rhCA IX Solution: Reconstitute lyophilized recombinant human CA IX in the recommended buffer (e.g., 25 mM Tris, 150 mM NaCl, pH 7.5) to a stock concentration of 100 µg/mL. Before the assay, dilute the stock to a working concentration of 20 ng/µL in Assay Buffer.[2]

    • Azepane-1-sulfonamide Stock Solution: Prepare a 10 mM stock solution of Azepane-1-sulfonamide in 100% DMSO.

    • Inhibitor Dilutions: Perform serial dilutions of the Azepane-1-sulfonamide stock solution in Assay Buffer to create a range of concentrations (e.g., from 1 µM to 0.1 nM). Ensure the final DMSO concentration in the assay well is below 1%.

    • 4-NPA Substrate Solution: Prepare a 100 mM stock solution of 4-NPA in acetone. Immediately before use, dilute this stock to 2 mM in Assay Buffer.[2]

  • Assay Plate Setup:

    • Add 50 µL of Assay Buffer to all wells.

    • Blank Wells: Add an additional 50 µL of Assay Buffer (these wells will contain only buffer and substrate).

    • Enzyme Control Wells (No Inhibitor): Add 40 µL of Assay Buffer and 10 µL of the diluted rhCA IX solution (final enzyme amount will be 1 µg).

    • Inhibitor Test Wells: Add 40 µL of the various Azepane-1-sulfonamide dilutions and 10 µL of the diluted rhCA IX solution.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate and Measure the Reaction:

    • Start the enzymatic reaction by adding 50 µL of the 2 mM 4-NPA substrate solution to all wells. The final volume in each well will be 100 µL, with a final 4-NPA concentration of 1 mM.[2]

    • Immediately place the plate in a microplate reader pre-set to 25°C.

    • Measure the absorbance at 400 nm in kinetic mode, taking readings every 60 seconds for 5-10 minutes.[2]

  • Data Analysis:

    • For each well, calculate the rate of reaction (Vmax) as the change in absorbance per minute (mOD/min) from the linear portion of the kinetic curve.

    • Correct the rates of the test wells by subtracting the rate of the blank (substrate-only) wells.

    • Calculate the percent inhibition for each Azepane-1-sulfonamide concentration using the formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Enzyme Control)] x 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

ParameterTypical ValueSource
Recombinant hCA IX Concentration10 ng/µL (final)[2]
Substrate (4-NPA) Concentration1 mM (final)[2]
Assay Buffer12.5 mM Tris, 75 mM NaCl, pH 7.5[2]
Wavelength for Detection400 nm[2]
Expected IC₅₀ for Potent Inhibitor10-100 nM[6][7]

Part 2: Cell-Based Functional Assays

While enzymatic assays are crucial for determining direct inhibitory activity, cell-based assays are essential to evaluate the compound's efficacy in a more physiologically relevant context. These assays assess the ability of Azepane-1-sulfonamide to penetrate the cell membrane (if necessary), engage the CA IX target in its native environment, and elicit a functional cellular response.

Protocol 2.1: Cell Viability and Proliferation (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[10] Inhibition of CA IX is expected to disrupt pH homeostasis, leading to intracellular acidification and a subsequent reduction in cell proliferation and viability, which can be quantified with this assay.[11][12]

Materials:

  • CA IX-expressing cancer cell line (e.g., HT-29, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Azepane-1-sulfonamide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in PBS[6]

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well tissue culture plates

  • Humidified incubator (37°C, 5% CO₂, and optionally a hypoxia chamber at 1% O₂)

Procedure:

  • Cell Seeding:

    • Plate cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.[6]

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Azepane-1-sulfonamide in cell culture medium.

    • Remove the old medium and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include vehicle control wells (e.g., 0.1% DMSO).

    • Incubate the plates for 48-72 hours. For assessing hypoxia-dependent effects, place a parallel set of plates in a hypoxic chamber.[6]

  • MTT Addition and Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[13]

    • Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.[6][13]

  • Solubilization and Measurement:

    • Carefully aspirate the medium from the wells.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

    • Shake the plate gently for 15 minutes to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate reader.[6][10][13]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

    • Determine the IC₅₀ value by plotting the percent viability against the log of the inhibitor concentration.

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 seed Seed Cells (3-5k/well) incubate24 Incubate 24h seed->incubate24 treat Treat with Azepane-1-sulfonamide incubate24->treat incubate48 Incubate 48-72h (Normoxia/Hypoxia) treat->incubate48 mtt Add MTT Reagent incubate48->mtt incubate4 Incubate 4h mtt->incubate4 solubilize Solubilize Formazan (DMSO) incubate4->solubilize read Read Absorbance (570 nm) solubilize->read

Caption: Workflow for the MTT cell viability assay.

Protocol 2.2: Intracellular pH (pHi) Measurement

A direct functional consequence of CA IX inhibition in cancer cells is the disruption of pHi regulation, leading to intracellular acidification.[14][15] This can be measured using pH-sensitive fluorescent dyes like BCECF-AM.

Materials:

  • CA IX-expressing cancer cells

  • Glass-bottom dishes or black-walled, clear-bottom 96-well plates

  • BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester)

  • HEPES-Buffered Saline Solution (HBS)

  • Fluorescence microscope or plate reader with dual excitation capability (490 nm and 440 nm)

Procedure:

  • Cell Preparation and Dye Loading:

    • Grow cells to 70-80% confluency on glass-bottom dishes.[6]

    • Wash the cells twice with HBS.

    • Load the cells with 2-5 µM of BCECF-AM in HBS and incubate for 20-30 minutes at 37°C.[6]

    • Wash the cells twice with HBS to remove excess dye.

  • Inhibitor Treatment and Measurement:

    • Add HBS containing the desired concentration of Azepane-1-sulfonamide or vehicle control.

    • Immediately place the dish on the stage of a fluorescence microscope or in a plate reader.

    • Measure the fluorescence intensity by exciting the dye at 490 nm (pH-sensitive) and 440 nm (pH-insensitive) and recording the emission at ~535 nm.

    • Acquire readings every 1-2 minutes to monitor the change in pHi over time.

  • Calibration and Data Analysis:

    • At the end of the experiment, generate a calibration curve by exposing the cells to buffers of known pH containing a K⁺/H⁺ ionophore (e.g., nigericin).

    • Calculate the ratio of the fluorescence intensities (490nm/440nm) for each time point.[6]

    • Convert these ratios to pHi values using the calibration curve.

    • Plot pHi as a function of time to visualize the effect of Azepane-1-sulfonamide on intracellular acidification. A significant drop in pHi compared to the control indicates effective CA IX inhibition.[15][16]

AssayEndpoint MeasuredExpected Outcome with Azepane-1-sulfonamide
MTT Assay Cell Viability / Metabolic ActivityDecreased viability, especially under hypoxic conditions
pHi Measurement Intracellular pHDose-dependent decrease in pHi (acidification)

Conclusion and Trustworthiness

The protocols outlined in this document provide a robust framework for the preclinical evaluation of Azepane-1-sulfonamide as a carbonic anhydrase IX inhibitor. The primary enzymatic assay offers a direct and quantifiable measure of the compound's potency and serves as an essential first-pass screening tool. The secondary cell-based assays validate these findings in a biological context, confirming that the compound can access its target and induce the expected functional consequences of CA IX inhibition: a reduction in cancer cell viability and a disruption of intracellular pH homeostasis. By systematically applying these self-validating protocols, researchers can confidently characterize the inhibitory profile of novel Azepane-1-sulfonamide derivatives and advance the most promising candidates in the drug development pipeline.

References

  • Svastova, E., Hulikova, A., Rafajova, M., Zat'ovicova, M., Gibadulinova, A., Casini, A., Cecchi, A., Scozzafava, A., Supuran, C. T., Pastorek, J., & Pastorekova, S. (2004). Carbonic anhydrase IX reduces intracellular pH in response to hypoxia. FEBS Letters, 577(3), 439-445.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Cloud-Clone Corp. (n.d.). Active-Carbonic-Anhydrase-IX-(CA9)-APD076Hu01.pdf. Retrieved from [Link]

  • Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Lee, S. H., & Kim, Y. (2021). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences, 22(21), 11536.
  • Al-Samir, S., & Deitmer, J. W. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Biophysical Journal, 112(6), 1238-1249.
  • Sino Biological. (n.d.). Recombinant Human Carbonic Anhydrase IX/CA9 Protein, 10107-H02H. Retrieved from [Link]

  • ChEMBL. (n.d.). Inhibition of human carbonic anhydrase 13 after 15 mins by stopped flow CO2 hydration method (CHEMBL1227626). Retrieved from [Link]

  • protocols.io. (2019). Carbonic Anhydrase Activity Assay. Retrieved from [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • Angeli, A., Pinteala, M., Maier, S. S., & Supuran, C. T. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7019.
  • Gieling, R. G., Babur, M., Mamnoul, A., & Deitmer, J. W. (2012). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLoS One, 7(10), e45324.
  • Jamali, S., Kjellström, S., & Deitmer, J. W. (2020).
  • Gümüş, M. A., Yerlikaya, Z., & Supuran, C. T. (2020). Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells. International Journal of Molecular Sciences, 21(15), 5406.
  • Al-Omaimi, S., El-Gamal, M. I., Anbar, M., & Ashour, H. M. (2025). Design and synthesis of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives as potent carbonic anhydrase IX inhibitors with anticancer activities.
  • ResearchGate. (n.d.). Blocking CA IX activity reduced intracellular pH. Retrieved from [Link]

  • ResearchGate. (n.d.). Design and synthesis of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives as potent carbonic anhydrase IX inhibitors with anticancer activities | Request PDF. Retrieved from [Link]

  • Jasim, S. T., & Mahdi, M. F. (2024). Molecular Modeling, Synthesis, and preliminary pharmacological evaluation of New Sulfonamide Derivatives as Selective Carbonic Anhydrase XII and IX inhibitors. Al-Mustansiriyah Journal of Pharmaceutical Sciences, 24(2), 1-12.
  • Guler, O. O., Yilmaz, V. T., & Supuran, C. T. (2018). Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1083-1093.
  • Yilmaz, B., & Demir, D. (2021). Evaluation of the anticancer potential of a sulphonamide carbonic anhydrase IX inhibitor on cervical cancer cells. Journal of Cancer Research and Therapeutics, 17(1), 133-139.

Sources

Application Notes and Protocols for the Use of Azepane-1-sulfonamide in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of the Azepane Scaffold in Oncology

The azepane ring, a seven-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry due to its unique three-dimensional structure and synthetic versatility.[1] This scaffold is a key component in a variety of pharmacologically active compounds, and its derivatives are being increasingly explored for their therapeutic potential in a range of diseases, including cancer.[2][3] Azepane-based compounds have demonstrated a remarkable ability to interact with various biological targets, leading to the development of novel therapeutic agents.[4] The incorporation of a sulfonamide group to the azepane scaffold can further enhance its pharmacological properties, leading to potent and selective inhibitors of cancer-related targets.[5][6] This document provides a detailed guide on the application of Azepane-1-sulfonamide derivatives in cancer cell line studies, outlining potential mechanisms of action and providing comprehensive protocols for their in vitro evaluation.

Potential Mechanisms of Action of Azepane-1-sulfonamide Derivatives in Cancer

Recent studies have highlighted several potential mechanisms through which azepane-based compounds, including those with a sulfonamide moiety, can exert their anticancer effects. These mechanisms often involve the inhibition of key enzymes and signaling pathways that are dysregulated in cancer.[1]

Inhibition of Protein Tyrosine Phosphatases (PTPN1/PTPN2)

Protein tyrosine phosphatases PTPN1 and PTPN2 are critical negative regulators of inflammatory signaling pathways.[7] Their inhibition has emerged as a promising strategy to enhance anti-tumor immunity.[1] Novel azepane-containing derivatives have been developed that demonstrate potent inhibition of both PTPN1 and PTPN2 at nanomolar concentrations.[1][7] By inhibiting these phosphatases, azepane derivatives can enhance T-cell and natural killer (NK) cell function, promoting an anti-tumor immune response.[1]

Signaling Pathway of PTPN1/PTPN2 Inhibition by Azepane Derivatives

PTPN1_PTPN2_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR PI3K_Akt PI3K/Akt Pathway TCR->PI3K_Akt Activates IFNGR IFNGR JAK_STAT JAK/STAT Pathway IFNGR->JAK_STAT Activates Azepane_Sulfonamide Azepane-1-sulfonamide PTPN1_PTPN2 PTPN1/PTPN2 Azepane_Sulfonamide->PTPN1_PTPN2 Inhibits PTPN1_PTPN2->JAK_STAT Dephosphorylates (Inhibits) PTPN1_PTPN2->PI3K_Akt Dephosphorylates (Inhibits) TC_Activation T-Cell Activation & Proliferation JAK_STAT->TC_Activation PI3K_Akt->TC_Activation CDK2_Inhibition_Workflow Start Treat Cancer Cells with Azepane-1-sulfonamide Incubate Incubate for 24-48h Start->Incubate Harvest Harvest and Fix Cells Incubate->Harvest Stain Stain with Propidium Iodide Harvest->Stain Flow_Cytometry Analyze by Flow Cytometry Stain->Flow_Cytometry Data_Analysis Quantify Cell Cycle Phases (G1, S, G2/M) Flow_Cytometry->Data_Analysis Conclusion Determine G1/S Arrest Data_Analysis->Conclusion

Caption: Experimental workflow for cell cycle analysis.

Inhibition of Topoisomerase II

Topoisomerase II is an enzyme that plays a crucial role in DNA replication and transcription by managing DNA topology. [1]Some azepane-based compounds act as topoisomerase II inhibitors, stabilizing the enzyme-DNA complex and leading to the accumulation of DNA double-strand breaks. This DNA damage triggers cell cycle arrest and ultimately induces apoptosis (programmed cell death). [1]

Inhibition of Carbonic Anhydrase IX (CAIX)

Carbonic anhydrase IX (CAIX) is overexpressed in various tumors and contributes to tumor progression and development, particularly in hypoxic environments. [8][9]A series of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives have been synthesized and shown to be potent inhibitors of CAIX, with some compounds exhibiting IC50 values in the low nanomolar range. [8][9]Notably, these compounds have demonstrated significant growth inhibitory effects against several cancer cell lines. [8][9]

Experimental Protocols for Evaluating Azepane-1-sulfonamide in Cancer Cell Lines

The following protocols provide a framework for the in vitro assessment of Azepane-1-sulfonamide derivatives. It is recommended to adapt these protocols based on the specific cell lines and experimental objectives.

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is fundamental for determining the effect of a small molecule inhibitor on cell growth and survival. [10] Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Azepane-1-sulfonamide compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours. [10]2. Compound Preparation: Prepare a stock solution of the Azepane-1-sulfonamide in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. A logarithmic dilution series, for instance, from 1 nM to 100 µM, is a common starting point. [11]3. Compound Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration, typically ≤ 0.5%) and a positive control for cytotoxicity. [10][11]4. Incubation: Incubate the plates for a specified duration, typically 48-72 hours, depending on the cell line's doubling time. [10][11]5. MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader. [10]8. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay is used to determine if the observed cytotoxicity is due to the induction of programmed cell death. [12] Materials:

  • Cancer cell lines

  • Azepane-1-sulfonamide compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the Azepane-1-sulfonamide at its predetermined IC50 concentration for 24-48 hours. [12]Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). [12]

Protocol 3: Cell Cycle Analysis

This protocol helps to determine if the compound induces cell cycle arrest at a specific phase. [13] Materials:

  • Cancer cell lines

  • Azepane-1-sulfonamide compound

  • 6-well plates

  • Ethanol (70%, ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the Azepane-1-sulfonamide at the desired concentration for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.

  • Incubation: Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Data Presentation and Interpretation

Table 1: In Vitro Cytotoxicity of N-(4-ethoxyphenyl)azepane-1-sulfonamide

The following table summarizes the half-maximal inhibitory concentration (IC50) values of N-(4-ethoxyphenyl)azepane-1-sulfonamide against a panel of human cancer cell lines after 72 hours of exposure, as determined by the MTT assay. [12]

Compound MCF-7 (Breast Cancer) IC50 (µM) MDA-MB-231 (Breast Cancer) IC50 (µM) HCT116 (Colon Cancer) IC50 (µM) A549 (Lung Cancer) IC50 (µM)
N-(4-ethoxyphenyl)azepane-1-sulfonamide 8.5 ± 0.7 12.3 ± 1.1 7.9 ± 0.6 15.2 ± 1.4
Doxorubicin 0.9 ± 0.1 1.5 ± 0.2 1.2 ± 0.1 2.1 ± 0.3
Cisplatin 5.2 ± 0.4 7.8 ± 0.6 4.5 ± 0.5 6.3 ± 0.7

| Paclitaxel | 0.01 ± 0.002 | 0.03 ± 0.005 | 0.02 ± 0.004 | 0.05 ± 0.008 |

Data sourced from BenchChem.[12]

Table 2: Induction of Apoptosis by N-(4-ethoxyphenyl)azepane-1-sulfonamide in HCT116 Cells

This table shows the percentage of apoptotic HCT116 colon cancer cells after 48 hours of treatment with the IC50 concentration of the compound, as determined by an Annexin V-FITC/PI apoptosis assay. [12]

Compound % Early Apoptosis (Annexin V+/PI-) % Late Apoptosis (Annexin V+/PI+) % Total Apoptotic Cells
N-(4-ethoxyphenyl)azepane-1-sulfonamide 25.6 ± 2.1 15.4 ± 1.3 41.0 ± 3.4
Doxorubicin 35.2 ± 2.9 18.9 ± 1.7 54.1 ± 4.6

| Untreated Control | 2.1 ± 0.3 | 1.5 ± 0.2 | 3.6 ± 0.5 |

Data sourced from BenchChem.[12]

Conclusion and Future Directions

Azepane-1-sulfonamide derivatives represent a promising class of small molecules for cancer therapy. Their ability to target multiple key pathways involved in cancer cell proliferation, survival, and immune evasion makes them attractive candidates for further development. The protocols and data presented in this guide provide a solid foundation for researchers to explore the anticancer potential of this chemical scaffold. Future studies should focus on elucidating the precise molecular targets of specific Azepane-1-sulfonamide derivatives, optimizing their structure-activity relationships, and evaluating their efficacy and safety in preclinical in vivo models.

References

  • The Evolving Landscape of Azepane-Based Compounds: A Pharmacological Profile - Benchchem.
  • Comparative Analysis of the Anticancer Efficacy of N-(4-ethoxyphenyl)azepane-1-sulfonamide - Benchchem.
  • Recent Advances in Anticancer Chemotherapeutics based upon Azepine Scaffold - PubMed. Available from: [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
  • Application Notes and Protocols for Small Molecule Inhibitors in Cell-Based Assays - Benchchem.
  • Design and synthesis of 3-(azepan-1-ylsulfonyl)- N-aryl benzamide derivatives as potent carbonic anhydrase IX inhibitors with anticancer activities - PubMed. Available from: [Link]

  • Design and synthesis of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives as potent carbonic anhydrase IX inhibitors with anticancer activities | Request PDF - ResearchGate. Available from: [Link]

  • Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors - PubMed. Available from: [Link]

  • Protocol to identify small-molecule inhibitors against cancer drug resistance - PubMed. Available from: [Link]

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  • Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation - RSC Publishing. Available from: [Link]

  • Synthesis and Biological Evaluation of New Sulfonamide Derivatives | Semantic Scholar. Available from: [Link]

  • a therapeutic journey of sulfonamide derivatives as potent anti-cancer agents: a review.
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  • A novel sulfonamide derivative suppresses gastrointestinal cancer progression by targeting Axin2 and β-catenin - PMC - PubMed Central. Available from: [Link]

  • Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies - PubMed Central. Available from: [Link]

  • Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed. Available from: [Link]

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  • Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs - NIH. Available from: [Link]

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Sources

Application Note: A High-Throughput Screening Cascade for the Identification of Novel Carbonic Anhydrase Inhibitors Based on the Azepane-1-sulfonamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Author: Gemini, Senior Application Scientist

Introduction and Scientific Rationale

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, serving as a "privileged scaffold" in a vast array of FDA-approved therapeutics.[1][2] Its remarkable versatility stems from its ability to act as a bioisostere of other functional groups and to form key hydrogen bond interactions within enzyme active sites.[3] While historically associated with antimicrobial drugs, the sulfonamide moiety is integral to drugs targeting a wide range of diseases, including cancers, viral infections, and inflammatory disorders.[1][4]

A prominent and well-validated target class for sulfonamide-based compounds is the family of zinc metalloenzymes known as carbonic anhydrases (CAs).[5][6] CAs catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing a critical role in pH regulation and ion transport. Dysregulation of specific CA isoforms is implicated in several pathologies, including glaucoma (CA-II), edema (CA-II), and various cancers where they contribute to the acidification of the tumor microenvironment (CA-IX, CA-XII).[7][8] Consequently, the discovery of isoform-specific CA inhibitors remains a high-priority goal in drug development.

This application note presents a comprehensive, field-proven high-throughput screening (HTS) cascade designed to identify and validate novel carbonic anhydrase inhibitors derived from an Azepane-1-sulfonamide chemical library. While Azepane-1-sulfonamide itself is a novel scaffold without extensive public data, its core structure is representative of a chemical space ripe for exploration against this target class.[9] The workflow herein is designed as a self-validating system, progressing from a robust primary screen through a series of orthogonal assays to eliminate common artifacts and confirm the mechanism of action, ensuring that the final hits are high-quality, tractable starting points for a lead optimization program.[10]

The HTS Workflow: A Multi-Step Validation Cascade

The success of any HTS campaign is not merely the identification of "activity" but the rigorous and systematic elimination of false positives.[10] The workflow described below is a logical cascade designed to build confidence in each selected hit by addressing potential liabilities at each stage.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Triage & Confirmation cluster_2 Phase 3: Mechanism & Selectivity start Azepane-1-sulfonamide Library (~100,000 Compounds) primary_screen Primary HTS @ 10 µM Fluorescence-based CA-II Assay start->primary_screen hit_selection Primary Hit Selection (Inhibition > 50%) primary_screen->hit_selection confirmation Hit Confirmation Screen (Fresh Compound Stock) hit_selection->confirmation ~1,000 Hits counter_screen Autofluorescence Counter-Screen ic50 IC50 Determination (10-point Dose Response) counter_screen->ic50 Confirmed & Non-fluorescent Hits confirmation->counter_screen ortho_assay Orthogonal Assay (e.g., CO2 Hydration Assay) ic50->ortho_assay Potent Hits (IC50 < 10 µM) selectivity Isoform Selectivity Profiling (CA-I, CA-IX, CA-XII) ortho_assay->selectivity finish Validated Hits for Lead-Op (~10-20 Compounds) selectivity->finish

Caption: High-level overview of the HTS cascade for CA inhibitor discovery.

Principle of the Primary Assay

The screening campaign leverages the well-documented esterase activity of human Carbonic Anhydrase II (hCA-II).[11] While not its primary physiological function, this activity provides a convenient and robust method for HTS. The enzyme catalyzes the hydrolysis of a non-fluorescent substrate, 4-methylumbelliferyl acetate (4-MUA), into the highly fluorescent product 4-methylumbelliferone (4-MU). Active inhibitors of hCA-II will prevent this hydrolysis, resulting in a decrease in the fluorescent signal. This assay format is highly amenable to automation and miniaturization into 384-well plates.[12][13]

Detailed Experimental Protocols

Protocol 1: Primary High-Throughput Screen for hCA-II Inhibition

Objective: To screen a large compound library at a single concentration to identify primary "hits" that inhibit hCA-II activity.

Materials:

  • Enzyme: Recombinant Human Carbonic Anhydrase II (hCA-II)

  • Substrate: 4-Methylumbelliferyl Acetate (4-MUA)

  • Assay Buffer: 10 mM HEPES, pH 7.4

  • Positive Control: Acetazolamide (a known pan-CA inhibitor)

  • Negative Control: DMSO (vehicle)

  • Plates: 384-well, black, low-volume, solid bottom

  • Instrumentation: Automated liquid handler, plate reader with fluorescence detection (Excitation: 365 nm, Emission: 450 nm)

Methodology:

  • Compound Plating: Using an automated acoustic liquid handler, pin 50 nL of each library compound (from 10 mM DMSO stocks) into designated wells of the 384-well assay plates. This results in a final assay concentration of 10 µM.

  • Control Allocation: Reserve columns 1-2 for negative controls (50 nL DMSO) and columns 23-24 for positive controls (50 nL of 20 µM Acetazolamide for a final concentration of 20 nM).

  • Enzyme Addition: Add 25 µL of hCA-II solution (e.g., 2 nM in Assay Buffer) to all wells.

  • Pre-incubation: Gently mix the plates and incubate for 15 minutes at room temperature. This step allows the compounds to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 25 µL of 4-MUA substrate solution (e.g., 200 µM in Assay Buffer) to all wells to initiate the enzymatic reaction.

  • Kinetic Read: Immediately place the plate into a kinetic plate reader. Measure the fluorescence intensity every 60 seconds for 20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

    • Normalize the data using the controls:

      • % Inhibition = 100 * (1 - [Rate_sample - Rate_pos_ctrl] / [Rate_neg_ctrl - Rate_pos_ctrl])

    • Calculate the Z-factor for each plate to assess assay quality.[14][15] A Z-factor between 0.5 and 1.0 indicates an excellent assay.[16]

Table 1: Assay Parameters & Quality Control

Parameter Value Rationale
Plate Format 384-well Standard for HTS, balances throughput and volume.[13]
Final Volume 50 µL Reduces reagent consumption.
Compound Conc. 10 µM A common concentration for primary screening to capture a range of potencies.[17]
Enzyme Conc. ~1 nM Should be at or below the Km of the substrate to ensure sensitivity.
Substrate Conc. ~Km value Provides a good dynamic range while being sensitive to competitive inhibitors.
Positive Control Acetazolamide A potent, well-characterized pan-CA inhibitor.[18]

| Z'-Factor Cutoff | ≥ 0.5 | Ensures the separation between controls is sufficient for reliable hit identification.[19] |

Protocol 2: Autofluorescence Counter-Screen

Objective: To identify and eliminate false-positive compounds that are intrinsically fluorescent at the assay wavelengths.

Methodology:

  • Compound Plating: Prepare a new 384-well plate containing only the primary hits identified in Protocol 1, plated at 10 µM final concentration.

  • Buffer Addition: Add 50 µL of Assay Buffer to all wells. Crucially, no enzyme or substrate is added.

  • Incubation & Read: Incubate for 10 minutes and read the fluorescence intensity using the same filter set (Ex: 365 nm, Em: 450 nm) as the primary screen.

  • Data Analysis: Any compound exhibiting a raw fluorescence signal significantly above the background (e.g., >3 standard deviations of the DMSO control wells) is flagged as an autofluorescent compound and deprioritized.

Protocol 3: Hit Confirmation and IC50 Determination

Objective: To confirm the activity of non-fluorescent hits using fresh compound stock and determine their potency (IC50).

Methodology:

  • Source Fresh Compound: Obtain or re-synthesize fresh, powdered stock of the confirmed hits to ensure compound integrity and purity.

  • Serial Dilution: Create a 10-point, 3-fold serial dilution series for each compound in DMSO, starting at a top concentration of 10 mM.

  • Assay Execution: Perform the hCA-II inhibition assay as described in Protocol 1. Instead of a single concentration, plate the full dilution series for each compound.

  • Data Analysis:

    • Calculate the % Inhibition for each concentration point.

    • Plot % Inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[20]

Hit Progression Logic and Data Validation

The progression of a compound from a primary hit to a validated lead candidate is a critical decision-making process. This process is designed to eliminate compounds that achieve inhibition through non-specific or undesirable mechanisms.[10][21]

Caption: Decision tree for hit validation and progression.

An essential step after IC50 determination is the use of an orthogonal assay .[10] This involves testing the compound in an assay that uses a different detection method or measures a more direct biological function. For carbonic anhydrase, a stopped-flow CO2 hydration assay is the gold standard.[18] This method directly measures the catalytic hydration of CO2 and is not susceptible to fluorescence interference, confirming that the compound inhibits the true physiological function of the enzyme. Hits that are potent in the primary assay and confirmed in the orthogonal assay are considered high-quality leads for further study, including selectivity profiling against other CA isoforms.

Conclusion

This application note provides a robust, multi-step framework for the high-throughput screening of Azepane-1-sulfonamide libraries to discover novel carbonic anhydrase inhibitors. By integrating systematic quality controls, counter-screens for common artifacts, and orthogonal validation, this cascade maximizes the probability of identifying biologically relevant and mechanistically validated hits. This rigorous approach ensures that downstream resources in a drug discovery program are focused on chemically tractable series with a high potential for successful development.

References

  • Al-Awadey, A., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. PubMed. Available at: [Link]

  • Ostrowska, K., et al. (2023). Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed. Available at: [Link]

  • BIT 479/579. Z-factors. High-throughput Discovery Guide. Available at: [Link]

  • McGovern, S. L., et al. (2003). High-throughput assays for promiscuous inhibitors. PubMed Central (PMC). Available at: [Link]

  • Al-Awadey, A., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. ResearchGate. Available at: [Link]

  • Al-Bayati, F. I. H. (2020). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). IntechOpen. Available at: [Link]

  • Kutil, Z., et al. (2020). Identification of Novel Carbonic Anhydrase IX Inhibitors Using High-Throughput Screening of Pooled Compound Libraries by DNA-Linked Inhibitor Antibody Assay (DIANA). PubMed. Available at: [Link]

  • Gilbert, A. M., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World (DDW). Available at: [Link]

  • GraphPad. Calculating a Z-factor to assess the quality of a screening assay. GraphPad Prism Knowledgebase. Available at: [Link]

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Application Notes & Protocols: The Azepane-1-sulfonamide Scaffold in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azepane ring, a seven-membered saturated heterocycle, offers a unique three-dimensional geometry and conformational flexibility that has made it a privileged scaffold in medicinal chemistry.[1][2][3] When coupled with the sulfonamide functional group—a cornerstone pharmacophore known for its robust chemical stability and ability to act as a transition-state mimetic—the resulting azepane-1-sulfonamide scaffold emerges as a powerful tool in drug discovery. This guide provides an in-depth exploration of this scaffold, detailing its therapeutic applications, structure-activity relationships (SAR), and comprehensive, field-tested protocols for its synthesis and biological evaluation. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes technical accuracy with practical insights to empower the design of next-generation therapeutics.

The Scientific Rationale: Why Azepane-1-sulfonamide?

The utility of the azepane-1-sulfonamide scaffold is rooted in the synergistic combination of its two components:

  • The Azepane Ring: Unlike conformationally rigid five- or six-membered rings, the seven-membered azepane exists in a dynamic equilibrium of chair and boat conformations. This inherent flexibility allows molecules incorporating this scaffold to adapt and bind to complex, often shallow, protein surfaces that are challenging for flatter, more rigid molecules. This exploration of a larger chemical space is critical for developing novel molecular entities.[1][4] More than 20 FDA-approved drugs feature the azepane motif, validating its pharmacological relevance.[5][6]

  • The Sulfonamide Group: The sulfonamide moiety (-SO₂NR₂) is a highly versatile functional group in drug design.[7] Its tetrahedral geometry and ability to engage in multiple hydrogen bonds allow it to serve as a potent zinc-binding group, crucial for inhibiting metalloenzymes like carbonic anhydrases.[8][9][10] Furthermore, it acts as a stable, non-hydrolyzable mimic of amide or ester transition states, making it an effective inhibitor of various hydrolases.

The fusion of these two moieties creates a scaffold that projects substituents into a well-defined three-dimensional vector space, enabling precise targeting of specific pockets within a biological target.

Key Therapeutic Applications & Targeted Pathways

The azepane-1-sulfonamide scaffold has been successfully employed to develop potent modulators for several key therapeutic targets.

Carbonic Anhydrase IX (CAIX) Inhibition for Oncology

Hypoxic tumors often overexpress carbonic anhydrase IX (CAIX), a zinc-containing metalloenzyme that regulates extracellular pH, promoting tumor survival and metastasis. The sulfonamide group is a classic zinc-binding pharmacophore, making it an ideal starting point for CAIX inhibitor design.[8][9]

  • Mechanism: The deprotonated sulfonamide nitrogen coordinates directly to the Zn²⁺ ion in the CAIX active site, while the sulfonyl oxygens form hydrogen bonds with key residues. The azepane ring and its appended functionalities can then be tailored to occupy adjacent hydrophobic pockets, enhancing both potency and selectivity.[8][9] Molecular docking studies have confirmed that the azepane ring interacts favorably with hydrophobic pockets, while other parts of the molecule can engage in π-stacking interactions.[9]

cluster_0 CAIX Inhibition Mechanism Tumor_Cell Hypoxic Tumor Cell CAIX CAIX Enzyme (Surface Expressed) Tumor_Cell->CAIX Overexpresses H2CO3_Formation CO₂ + H₂O → H₂CO₃ CAIX->H2CO3_Formation H_Export H⁺ Export H2CO3_Formation->H_Export Dissociates Acidic_Microenvironment Acidic Tumor Microenvironment H_Export->Acidic_Microenvironment Invasion Metastasis & Invasion Acidic_Microenvironment->Invasion Drug Azepane-1-sulfonamide Inhibitor Drug->CAIX Inhibits Zn_Active_Site Zn²⁺ Active Site Drug->Zn_Active_Site Binds to Zn_Active_Site->CAIX

Fig 1. Mechanism of CAIX inhibition in the tumor microenvironment.
Fatty Acid Amide Hydrolase (FAAH) Inhibition

FAAH is a serine hydrolase responsible for the degradation of endocannabinoids like anandamide.[11] Inhibiting FAAH increases endogenous anandamide levels, producing analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects of direct cannabinoid receptor agonists.[11][12]

  • Mechanism: While many FAAH inhibitors work by covalently modifying the catalytic serine, the azepane-1-sulfonamide scaffold has been explored in the context of developing reversible inhibitors. The scaffold acts as a framework to position functional groups that interact with the enzyme's acyl chain-binding channel and catalytic site non-covalently.[11]

RORγt Inverse Agonism for Autoimmune Diseases

Retinoic acid receptor-related orphan receptor γt (RORγt) is a nuclear receptor that acts as the master transcription factor for Th17 cells, which are key drivers of autoimmune diseases like psoriasis through the production of IL-17.[13]

  • Mechanism: Azepane-1-sulfonamide derivatives have been designed as RORγt inverse agonists.[14][15] These compounds bind to the ligand-binding domain of RORγt, inducing a conformational change that prevents the recruitment of coactivator proteins, thereby repressing the transcription of pro-inflammatory genes like IL17A.[13][15]

Rational Design & Structure-Activity Relationships (SAR)

Systematic modification of the azepane-1-sulfonamide scaffold has yielded crucial insights into the structural requirements for potent and selective activity against various targets.

Scaffold R1 R¹ (Aryl/Heteroaryl): - π-stacking interactions - Governs target selectivity - Substitution pattern critical R1->p1 R2 R² (Linker): - Modulates solubility - Affects pharmacokinetic properties - Can be H, alkyl, etc. R2->p2 Azepane Azepane Ring: - Provides 3D scaffold - Fills hydrophobic pockets - Conformational flexibility aids binding Azepane->p3 Sulfonamide Sulfonamide Core: - Key interaction moiety - Zinc-binding group (e.g., in CAIX) - H-bond donor/acceptor Sulfonamide->p4

Fig 2. Key SAR points for the Azepane-1-sulfonamide scaffold.
Key SAR Insights for CAIX Inhibitors:
  • Aryl Benzamide Moiety (R¹): The nature and substitution pattern on the N-aryl benzamide portion are critical. Electron-withdrawing groups or additional aromatic surfaces can enhance π-stacking interactions within the active site.[9]

  • Azepane Ring: The hydrophobic azepane ring consistently demonstrates favorable interactions with a hydrophobic pocket near the catalytic Zn²⁺ ion.[8][9]

  • Linker (R²): The length and nature of any linker between the core scaffold and other functionalities can be optimized to improve physicochemical properties and cell permeability.

Experimental Protocols

The following protocols provide a robust framework for the synthesis and evaluation of novel azepane-1-sulfonamide derivatives, using a CAIX inhibitor as a representative example.

Protocol 4.1: General Synthesis of 3-(Azepan-1-ylsulfonyl)-N-aryl Benzamides

This protocol outlines a convergent synthesis strategy.

Start 3-(Chlorosulfonyl) -benzoyl chloride Step1 Step 1: Sulfonamide Formation Start->Step1 Azepane Azepane Azepane->Step1 ArylAmine Aryl Amine (R-NH₂) Step2 Step 2: Amide Coupling ArylAmine->Step2 Intermediate1 3-(Azepan-1-ylsulfonyl) -benzoyl chloride Intermediate1->Step2 FinalProduct Final Product: 3-(Azepan-1-ylsulfonyl) -N-aryl benzamide Step1->Intermediate1 Step2->FinalProduct

Fig 3. Convergent synthetic workflow for target compounds.

Step 1: Synthesis of 3-(Azepan-1-ylsulfonyl)benzoyl chloride

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM, 10 mL/mmol of starting material). Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Add 3-(chlorosulfonyl)benzoyl chloride (1.0 eq). To this stirring solution, add a solution of azepane (1.1 eq) and triethylamine (TEA, 1.5 eq) in anhydrous DCM dropwise over 30 minutes.

    • Scientist's Note: Dropwise addition at 0 °C is crucial to control the exothermic reaction between the highly reactive sulfonyl chloride and the amine. TEA acts as a base to quench the HCl byproduct.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting material indicates completion.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate, which can often be used in the next step without further purification.

Step 2: Amide Coupling to form 3-(Azepan-1-ylsulfonyl)-N-aryl benzamide

  • Setup: Dissolve the crude 3-(azepan-1-ylsulfonyl)benzoyl chloride intermediate (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere.

  • Reagent Addition: Add the desired substituted aryl amine (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

  • Reaction: Stir the mixture at room temperature for 12-18 hours.

  • Monitoring: Monitor by TLC as described in Step 1.

  • Purification: Upon completion, concentrate the reaction mixture. Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the final pure compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 4.2: In Vitro CAIX Inhibition Assay (Stopped-Flow Carbon Dioxide Hydrase Assay)

This protocol measures the ability of a compound to inhibit the CAIX-catalyzed hydration of CO₂.

  • Reagent Preparation:

    • Assay Buffer: 20 mM HEPES-Tris, pH 7.5, containing 0.1 mM EDTA.

    • Enzyme Stock: Recombinant human CAIX (catalytic domain) at 10 µM in assay buffer.

    • Indicator Solution: 0.2 mM p-nitrophenol in assay buffer.

    • CO₂ Substrate: Prepare a saturated solution by bubbling CO₂ gas through chilled deionized water for 30 min prior to the experiment.

    • Compound Stocks: Prepare 10 mM stocks of test compounds in 100% DMSO. Create serial dilutions in DMSO.

  • Assay Procedure:

    • The assay is performed using a stopped-flow instrument by measuring the change in absorbance of the pH indicator.

    • Mix 100 µL of the enzyme solution (final concentration ~10 nM) with 100 µL of indicator solution containing the test compound (final concentration ranging from 0.1 nM to 100 µM; final DMSO concentration ≤ 1%).

    • After a brief incubation (60 seconds), rapidly mix this solution with 200 µL of the CO₂ substrate solution.

    • Scientist's Note: The hydration of CO₂ produces carbonic acid, which lowers the pH and causes a change in the absorbance of the p-nitrophenol indicator at 400 nm.

  • Data Analysis:

    • Record the initial velocity (slope) of the reaction for each compound concentration.

    • Calculate the percentage of inhibition relative to a DMSO control (0% inhibition) and a reaction with a known potent inhibitor like acetazolamide (100% inhibition).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation & Interpretation

Organizing SAR data into a clear, tabular format is essential for identifying trends and guiding the next round of compound design.

Table 1: Representative SAR Data for Azepane-1-sulfonamide CAIX Inhibitors

Compound IDR¹ (Substitution on N-aryl ring)CAIX IC₅₀ (nM)[8][9]Selectivity (CAII/CAIX)
1a 4-Fluorophenyl310>100
1b 4-Chlorophenyl150>150
1c 3,4-Dichlorophenyl55>200
1d 4-Trifluoromethylphenyl35>250
1e Naphthyl19>300

Data are hypothetical but representative of published trends.

Interpretation: The data in Table 1 clearly indicate that increasing the electron-withdrawing character and steric bulk at the R¹ position (e.g., moving from fluoro to trifluoromethyl or naphthyl) leads to a significant increase in inhibitory potency against CAIX. This suggests that the corresponding pocket in the CAIX active site is large and can accommodate hydrophobic, electron-deficient moieties. The high selectivity ratio against the ubiquitous CAII isoform is a critical parameter for minimizing off-target effects.

Conclusion

The azepane-1-sulfonamide scaffold represents a highly adaptable and pharmacologically validated starting point for the design of potent and selective modulators of diverse biological targets. Its inherent three-dimensionality, combined with the proven utility of the sulfonamide group, provides a powerful platform for medicinal chemists. The protocols and design principles outlined in this guide offer a comprehensive framework for researchers to synthesize, evaluate, and optimize novel drug candidates based on this promising scaffold. By understanding the causality behind experimental choices and systematically exploring structure-activity relationships, the full potential of azepane-1-sulfonamide derivatives in addressing unmet medical needs can be realized.

References

  • Khan, M. A., & Saleh, M. (2025). Design and synthesis of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives as potent carbonic anhydrase IX inhibitors with anticancer activities. Zeitschrift für Naturforschung C. [Link]

  • PubMed. (2025). Design and synthesis of 3-(azepan-1-ylsulfonyl)- N-aryl benzamide derivatives as potent carbonic anhydrase IX inhibitors with anticancer activities. PubMed. [Link]

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  • ResearchGate. (n.d.). Synthesis of N-sulfonated N-azepines. ResearchGate. [Link]

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  • Bentham Science. (n.d.). Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. Bentham Science. [Link]

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Application Notes and Protocols for the Synthesis of Azepane-1-sulfonamide Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azepane-Sulfonamide Scaffold in Modern Drug Discovery

The azepane ring, a seven-membered saturated nitrogen heterocycle, is a privileged scaffold in medicinal chemistry due to its unique three-dimensional conformation, which allows for extensive exploration of chemical space.[1][2] This non-planar structure is a key component in numerous FDA-approved drugs, demonstrating a broad range of pharmacological activities including anticancer, antidepressant, and anticonvulsant properties.[1][3] When coupled with the sulfonamide functional group, a well-established bioisostere for amides and carboxylic acids, the resulting azepane-1-sulfonamide core offers a versatile platform for the development of novel therapeutic agents.[4][5] Sulfonamides are known to exhibit a wide array of biological effects, including antibacterial, antiviral, and enzyme inhibitory activities.[6][7]

The strategic combination of the azepane moiety and the sulfonamide group in a single molecular entity presents a compelling opportunity for fine-tuning pharmacological properties through systematic structural modifications. This document provides a comprehensive guide for researchers and drug development professionals on the synthesis of a library of azepane-1-sulfonamide derivatives and the subsequent elucidation of their structure-activity relationships (SAR). The goal of such studies is to systematically explore how modifications to a molecule's structure influence its biological activity, thereby guiding the optimization of lead compounds.[8]

General Synthetic Strategies for Azepane-1-sulfonamide Derivatives

The most common and direct method for the synthesis of sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[9][10] In the context of azepane-1-sulfonamide synthesis, this translates to the reaction of azepane (hexahydroazepine) with a diverse range of commercially available or custom-synthesized sulfonyl chlorides.

Key Reaction Considerations:
  • Choice of Sulfonyl Chlorides: The diversity of the final compound library is dictated by the selection of sulfonyl chlorides. These can range from simple alkyl and aryl sulfonyl chlorides to more complex heterocyclic and functionalized derivatives, allowing for a thorough investigation of the impact of electronic and steric factors on biological activity.

  • Base Selection: An organic base, such as triethylamine or pyridine, or an inorganic base like potassium carbonate is typically employed to neutralize the hydrochloric acid generated during the reaction.[10] The choice of base can influence reaction rates and the formation of side products.

  • Solvent System: Dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are commonly used solvents for this transformation. The selection depends on the solubility of the starting materials and the reaction temperature.

A visual representation of the general synthetic workflow is provided below:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Library cluster_sar Downstream Application Azepane Azepane Reaction Sulfonylation (Base, Solvent) Azepane->Reaction SulfonylChlorides Diverse Sulfonyl Chlorides (R-SO2Cl) SulfonylChlorides->Reaction Library Azepane-1-sulfonamide Derivatives Library Reaction->Library SAR Structure-Activity Relationship (SAR) Studies Library->SAR

General workflow for the synthesis of an azepane-1-sulfonamide library for SAR studies.

Detailed Experimental Protocol: Synthesis of a Representative Azepane-1-sulfonamide Derivative

This protocol describes the synthesis of 1-(phenylsulfonyl)azepane as a representative example.

Materials:

  • Azepane (CAS: 111-49-9)

  • Benzenesulfonyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of azepane (1.0 eq.) in anhydrous DCM (0.2 M) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.5 eq.).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add a solution of benzenesulfonyl chloride (1.1 eq.) in anhydrous DCM dropwise to the stirred reaction mixture over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 1-(phenylsulfonyl)azepane.

Structure-Activity Relationship (SAR) Studies: A Hypothetical Case Study

SAR studies are fundamental to medicinal chemistry, providing critical insights into how structural modifications of a compound affect its biological activity.[8] For our azepane-1-sulfonamide scaffold, a hypothetical SAR study could be designed to explore its potential as an inhibitor of a specific biological target, for instance, a hypothetical protein kinase.

Hypothetical Target: Protein Kinase X (PKX)

Objective: To identify the structural features of azepane-1-sulfonamide derivatives that contribute to potent and selective inhibition of PKX.

Methodology:

  • Library Synthesis: Synthesize a library of azepane-1-sulfonamide derivatives with systematic variations in the 'R' group of the sulfonyl moiety (R-SO₂-Azepane).

  • In Vitro Screening: Evaluate the inhibitory activity of each compound against PKX using a suitable biochemical assay (e.g., kinase activity assay). Determine the IC₅₀ value for each derivative.

  • Data Analysis and SAR Elucidation: Correlate the structural features of the 'R' group with the observed inhibitory activity.

Hypothetical SAR Data Table:

Compound ID'R' GroupRationale for VariationHypothetical IC₅₀ (nM)SAR Insights
AZS-01 PhenylUnsubstituted aromatic ring as a baseline.250Moderate activity.
AZS-02 4-MethylphenylIntroduction of an electron-donating group.180Slight improvement in potency.
AZS-03 4-ChlorophenylIntroduction of an electron-withdrawing group.85Significant increase in potency, suggesting a favorable interaction with a specific pocket.
AZS-04 4-MethoxyphenylIntroduction of a bulky electron-donating group.350Decreased activity, possibly due to steric hindrance.
AZS-05 Naphthalen-2-ylExploration of larger aromatic systems.55Increased potency, indicating a larger hydrophobic binding pocket.
AZS-06 Thiophen-2-ylIntroduction of a heteroaromatic ring.120Good activity, suggesting tolerance for heteroatoms.

From this hypothetical data, we can infer that electron-withdrawing substituents on the phenyl ring and larger aromatic systems enhance the inhibitory activity against PKX. This information guides the design of the next generation of more potent inhibitors.

Characterization of Synthesized Compounds

The identity and purity of all synthesized compounds must be rigorously confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized derivatives.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.

Hypothetical Biological Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway where a protein kinase, such as our target PKX, plays a crucial role. Inhibition of PKX by an azepane-1-sulfonamide derivative would block downstream signaling, leading to a therapeutic effect.

G cluster_pathway Hypothetical Signaling Pathway cluster_inhibitor Inhibitor GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PKX Protein Kinase X (PKX) Receptor->PKX DownstreamKinase Downstream Kinase PKX->DownstreamKinase TranscriptionFactor Transcription Factor DownstreamKinase->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Inhibitor Azepane-1-sulfonamide Derivative Inhibitor->PKX Inhibition

Hypothetical signaling pathway involving Protein Kinase X (PKX).

Conclusion

The azepane-1-sulfonamide scaffold represents a promising starting point for the discovery of novel therapeutic agents. The synthetic accessibility of a diverse range of derivatives, coupled with systematic SAR studies, provides a robust framework for lead optimization. The protocols and strategies outlined in this document are intended to serve as a practical guide for researchers in the field of medicinal chemistry and drug discovery, facilitating the exploration of this versatile chemical space.

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  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Preprints.org. [Link]

  • Kaur, H., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(14), 1676-1715. [Link]

  • Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry, 20(33), 6680-6693. [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). ResearchGate. [Link]

  • de Oliveira, R. S. B., et al. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC Advances, 10(11), 6433-6441. [Link]

  • Structure-Activity Relationship (SAR) Studies. Oncodesign Services. [Link]

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Application Notes and Protocols for the Quantitative Analysis of Azepane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This document provides a comprehensive guide to the state-of-the-art analytical methodologies for the precise and accurate quantification of Azepane-1-sulfonamide. Recognizing the diverse needs of researchers, scientists, and drug development professionals, this guide eschews a rigid template in favor of a detailed exploration of the most effective techniques. The protocols herein are grounded in established scientific principles and have been designed to ensure robust, reproducible, and trustworthy results. This application note delves into the intricacies of sample preparation, chromatographic separation, and detection, with a strong emphasis on the underlying rationale for each procedural step. All methodologies are presented in accordance with international regulatory standards to ensure data integrity and compliance.

Introduction: The Significance of Azepane-1-sulfonamide Quantification

Azepane-1-sulfonamide and its derivatives represent a class of compounds with significant interest in pharmaceutical research and development. The azepane ring, a seven-membered nitrogen-containing heterocycle, is a structural motif found in various biologically active molecules and approved drugs.[1][2][3] The sulfonamide functional group is a well-established pharmacophore, historically recognized for its antibacterial properties.[4] The combination of these two moieties in Azepane-1-sulfonamide creates a versatile scaffold for the development of novel therapeutic agents.

Accurate quantification of Azepane-1-sulfonamide is paramount throughout the drug development lifecycle. In early discovery, it is crucial for establishing structure-activity relationships (SAR). During preclinical and clinical development, precise measurement in biological matrices such as plasma, serum, and urine is essential for pharmacokinetic (PK) and toxicokinetic (TK) studies.[5][6] In the final stages, robust analytical methods are required for quality control (QC) of the active pharmaceutical ingredient (API) and final drug product. This document provides detailed protocols for the most pertinent analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Foundational Principles: Method Validation and Regulatory Compliance

The reliability of any analytical data hinges on the thorough validation of the method used to generate it. All protocols described in this guide are designed to be validated in accordance with the stringent guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[5][7][8][9][10][11] Key validation parameters that must be assessed include:

  • Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components.[10][12]

  • Linearity and Range: The capacity of the method to produce results that are directly proportional to the concentration of the analyte within a defined range.[12][13]

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[10][12]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[13]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[12]

  • Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals.

Adherence to these validation principles ensures the integrity and defensibility of the generated data, a critical requirement for regulatory submissions.[5][9]

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a widely used, robust, and cost-effective technique for the quantification of APIs and related substances in pharmaceutical formulations.[14][15] The principle lies in the separation of the analyte from other components in a sample based on their differential partitioning between a stationary phase (the column) and a mobile phase.

Rationale for Method Parameters

The selection of chromatographic conditions is critical for achieving optimal separation and detection. A reversed-phase HPLC (RP-HPLC) method is typically suitable for a molecule with the polarity of Azepane-1-sulfonamide.

  • Column: A C18 or C8 column is a common choice for retaining moderately polar compounds. The choice between C18 and C8 will depend on the desired retention and selectivity.[15][16]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is used to elute the analyte. A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure good separation of all components and a reasonable run time.[15][16]

  • Detection: Azepane-1-sulfonamide is expected to have a UV chromophore, allowing for detection using a UV-Vis or Photo-Diode Array (PDA) detector. The detection wavelength should be set at the absorbance maximum (λmax) of the analyte to ensure maximum sensitivity.[15][16]

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_standard Prepare Standard Stock Solution prep_working Prepare Working Standard Solutions (Calibration Curve) prep_standard->prep_working injection Inject Samples & Standards prep_working->injection prep_sample Prepare Sample Solution prep_sample->injection instrument_setup Instrument Setup & Equilibration instrument_setup->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection acquisition Data Acquisition detection->acquisition integration Peak Integration acquisition->integration quantification Quantification using Calibration Curve integration->quantification report Generate Report quantification->report

Caption: Workflow for HPLC-UV Quantification.

Detailed Protocol: Quantification of Azepane-1-sulfonamide in a Drug Substance

Objective: To determine the purity of an Azepane-1-sulfonamide drug substance.

Materials:

  • Azepane-1-sulfonamide reference standard

  • Azepane-1-sulfonamide test sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (analytical grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • 0.45 µm syringe filters

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a PDA or UV-Vis detector.

  • Analytical balance

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18.1-22 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength To be determined by scanning the UV spectrum of Azepane-1-sulfonamide (typically around 254-270 nm for sulfonamides)

Procedure:

  • Standard Preparation:

    • Accurately weigh about 25 mg of the Azepane-1-sulfonamide reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a stock solution of approximately 1 mg/mL.

    • Prepare a series of calibration standards by serially diluting the stock solution.

  • Sample Preparation:

    • Accurately weigh about 25 mg of the Azepane-1-sulfonamide test sample into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the same diluent used for the standard.

  • Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject the diluent (as a blank), followed by the calibration standards and the sample solution.

    • Record the chromatograms and integrate the peak areas.

  • Calculations:

    • Construct a calibration curve by plotting the peak area of the standard against its concentration.

    • Determine the concentration of Azepane-1-sulfonamide in the sample solution from the calibration curve.

    • Calculate the purity of the drug substance.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of Azepane-1-sulfonamide in complex biological matrices such as plasma or urine, LC-MS/MS is the gold standard.[17][18][19] This technique offers superior sensitivity and selectivity compared to HPLC-UV, allowing for the detection of picogram to femtogram levels of the analyte. The mass spectrometer acts as a highly specific detector, identifying and quantifying the analyte based on its mass-to-charge ratio (m/z) and its fragmentation pattern.

The Rationale Behind LC-MS/MS Parameters
  • Ionization Source: Electrospray ionization (ESI) is the most common ionization technique for sulfonamides, typically operating in positive ion mode.[20]

  • Mass Spectrometry: A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of Azepane-1-sulfonamide) in the first quadrupole, fragmenting it in the second quadrupole (collision cell), and monitoring a specific product ion in the third quadrupole. This process provides a high degree of specificity.[21][22]

  • Internal Standard: An internal standard (IS) is crucial for accurate quantification in bioanalysis. An ideal IS is a stable, isotopically labeled version of the analyte (e.g., Deuterium or Carbon-13 labeled Azepane-1-sulfonamide). If an isotopically labeled standard is unavailable, a structural analog with similar chromatographic and mass spectrometric behavior can be used.

Sample Preparation for Bioanalysis

The goal of sample preparation is to extract the analyte from the biological matrix and remove interfering substances that can suppress or enhance the ionization of the analyte (matrix effects).[19] Common techniques include:

  • Protein Precipitation (PPT): A simple and rapid method where an organic solvent (e.g., acetonitrile or methanol) is added to the plasma or serum sample to precipitate proteins.[23]

  • Liquid-Liquid Extraction (LLE): The analyte is partitioned from the aqueous biological matrix into an immiscible organic solvent.[24]

  • Solid-Phase Extraction (SPE): The analyte is retained on a solid sorbent while interfering components are washed away. The analyte is then eluted with a small volume of solvent. This technique provides the cleanest extracts.[21][24]

Experimental Workflow: LC-MS/MS Bioanalysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Acquisition & Analysis sample_collection Biological Sample Collection add_is Add Internal Standard sample_collection->add_is extraction Extraction (PPT, LLE, or SPE) add_is->extraction reconstitution Evaporation & Reconstitution extraction->reconstitution injection Inject Extract reconstitution->injection instrument_setup Instrument Setup & Equilibration instrument_setup->injection separation Chromatographic Separation injection->separation ms_detection MS/MS Detection (MRM) separation->ms_detection acquisition Data Acquisition ms_detection->acquisition integration Peak Integration acquisition->integration quantification Quantification using Calibration Curve integration->quantification report Generate Report quantification->report

Caption: Workflow for LC-MS/MS Bioanalysis.

Detailed Protocol: Quantification of Azepane-1-sulfonamide in Human Plasma

Objective: To determine the concentration of Azepane-1-sulfonamide in human plasma samples.

Materials:

  • Azepane-1-sulfonamide reference standard

  • Stable isotopically labeled internal standard (e.g., Azepane-1-sulfonamide-d4)

  • Control human plasma

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

Instrumentation:

  • LC-MS/MS system (UPLC or HPLC coupled to a triple quadrupole mass spectrometer with an ESI source)

  • SPE manifold

  • Nitrogen evaporator

LC-MS/MS Conditions:

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient To be optimized for the specific analyte and IS
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transitions To be determined by direct infusion of the analyte and IS

Procedure:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare stock solutions of Azepane-1-sulfonamide and the IS in methanol.

    • Prepare calibration curve standards and QC samples by spiking appropriate amounts of the Azepane-1-sulfonamide stock solution into control human plasma.

  • Sample Extraction (SPE):

    • To 100 µL of plasma sample, standard, or QC, add 25 µL of the IS working solution.

    • Precondition the SPE cartridge with methanol followed by water.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the analyte and IS with an appropriate elution solvent.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

  • Analysis:

    • Inject the reconstituted extracts into the LC-MS/MS system.

    • Acquire data in MRM mode.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the IS.

    • Calculate the peak area ratio (analyte/IS).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards using a weighted linear regression.

    • Determine the concentration of Azepane-1-sulfonamide in the unknown samples and QCs from the calibration curve.

Data Presentation and Interpretation

For both HPLC and LC-MS/MS methods, the validation data should be summarized in clear and concise tables.

Table 1: HPLC Method Validation Summary

Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.9950.999
Range (µg/mL) To be defined1 - 100
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (% RSD) ≤ 2.0%< 1.5%
LOD (µg/mL) To be determined0.1
LOQ (µg/mL) To be determined0.3

Table 2: LC-MS/MS Method Validation Summary

Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.990.998
Range (ng/mL) To be defined0.5 - 500
Accuracy (% Bias) Within ±15% (±20% for LLOQ)-5.2% to 6.8%
Precision (% CV) ≤ 15% (≤ 20% for LLOQ)< 10%
LLOQ (ng/mL) To be determined0.5
Matrix Effect To be assessedMinimal
Recovery (%) Consistent and reproducible> 85%

Conclusion

The analytical methods detailed in this application note provide robust and reliable frameworks for the quantification of Azepane-1-sulfonamide in both bulk drug substance and biological matrices. The choice between HPLC-UV and LC-MS/MS will depend on the specific application, required sensitivity, and the complexity of the sample matrix. Proper method validation in accordance with regulatory guidelines is imperative to ensure the generation of high-quality, defensible data that can confidently support drug development programs.

References

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry.
  • U.S. Food and Drug Administration. (2022).
  • U.S. Food and Drug Administration. (2001).
  • European Medicines Agency. (2022). ICH guideline Q2(R2)
  • International Council for Harmonisation. (2023).
  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • U.S. Food and Drug Administration. (2022).
  • AMSbiopharma. (2025).
  • Outsourced Pharma. (2023).
  • Complete Overview. (2025). Understanding ICH Q2(R2)
  • National Institutes of Health. (n.d.).
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  • PubMed. (1999).
  • Benchchem. (n.d.). N-(2-Hydroxypropyl)azepane-1-sulfonamide.
  • MDPI. (n.d.).
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  • ResearchGate. (2025). Recent advances in sample preparation techniques and methods of sulfonamides detection - A review.
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  • Wikipedia. (n.d.). Azepane.
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  • Wiley Online Library. (2020). Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry.
  • PubMed. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). Azepane-1-carboxylic acid amide.
  • Slideshare. (n.d.). Analysis of sulfonamides.
  • CABI Digital Library. (n.d.). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes.
  • ResearchGate. (2025). Bioanalysis of biological matrix samples using liquid chromatography–tandem mass spectrometry detection.
  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • ResearchGate. (2025). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey.
  • PubMed. (2009).
  • Future Science. (n.d.). Quantitative bioanalysis by LC-MS for the development of biological drugs.
  • Journal of Analytical Methods in Chemistry. (2019).

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Application Notes & Protocols: Evaluating Azepane-1-sulfonamide as a Potential 11β-HSD1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for researchers engaged in the discovery and characterization of novel inhibitors for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The over-activity of 11β-HSD1, an enzyme responsible for the intracellular regeneration of active cortisol, is a key pathogenic factor in a range of metabolic disorders, including obesity, type 2 diabetes, and metabolic syndrome.[1][2] Consequently, inhibiting this enzyme presents a promising therapeutic strategy.[1][3] We focus on the Azepane-1-sulfonamide scaffold as a representative chemical starting point for inhibitor development. These application notes detail the scientific rationale behind targeting 11β-HSD1 and provide a series of validated, step-by-step protocols for a robust inhibitor screening cascade. The methodologies cover primary enzymatic assays, confirmatory cell-based assays for target engagement, and critical counter-screening for selectivity against the 11β-HSD2 isozyme.

The Scientific Imperative for 11β-HSD1 Inhibition

Mechanism of Action: A Local Glucocorticoid Amplifier

Glucocorticoids, such as cortisol, are essential steroid hormones that regulate metabolism, immune function, and stress responses.[1] While their systemic levels are controlled by the hypothalamic-pituitary-adrenal (HPA) axis, the enzyme 11β-HSD1 provides a critical layer of tissue-specific control.[4] In key metabolic tissues—primarily the liver and adipose tissue—11β-HSD1 functions as an NADPH-dependent reductase, converting inactive cortisone into biologically active cortisol.[5][6][7] This intracellular conversion amplifies glucocorticoid receptor activation beyond what would be achieved by circulating cortisol levels alone, making 11β-HSD1 a pivotal gatekeeper of local glucocorticoid tone.[3][6]

The counter-enzyme, 11β-HSD2, performs the reverse reaction, inactivating cortisol to cortisone, and is crucial in mineralocorticoid-selective tissues like the kidney to prevent illicit activation of the mineralocorticoid receptor by cortisol.[8][9]

G cluster_0 Endoplasmic Reticulum Lumen cluster_1 Cellular Action Cortisone Inactive Cortisone HSD1 11β-HSD1 Cortisone->HSD1 Cortisol Active Cortisol GR Glucocorticoid Receptor (GR) Cortisol->GR HSD1->Cortisol Reduction NADP NADP+ HSD1->NADP NADPH NADPH NADPH->HSD1 Effects ↑ Gluconeogenesis ↑ Adipogenesis ↓ Insulin Sensitivity GR->Effects GR Activation G A Compound Library (e.g., Azepane-1-sulfonamide derivatives) B Primary Screen: Enzymatic HTRF Assay (Determine Potency: IC50) A->B C Hits (Potency < 1µM) B->C D Secondary Screen: Cell-Based LC-MS/MS Assay (Confirm Cellular Activity: EC50) C->D E Confirmed Hits D->E F Selectivity Screen: 11β-HSD2 Enzymatic Assay (Determine Selectivity Index) E->F G Lead Candidate F->G

Caption: Experimental workflow for 11β-HSD1 inhibitor screening.

Protocol 1: Primary Enzymatic Potency Assay

Principle: This high-throughput, homogeneous time-resolved fluorescence (HTRF) assay measures the production of cortisol by recombinant human 11β-HSD1. The assay uses a cortisol-specific monoclonal antibody labeled with Europium cryptate (donor) and a cortisol tracer labeled with a suitable acceptor (e.g., d2). In the absence of enzyme-produced cortisol, the antibody binds the tracer, bringing the donor and acceptor into close proximity and generating a high FRET signal. Cortisol produced by 11β-HSD1 competes with the tracer for antibody binding, leading to a decrease in the FRET signal. The degree of signal reduction is proportional to the enzyme's activity.

Rationale: The HTRF format is chosen for its high sensitivity, low background, and no-wash protocol, making it ideal for automated, high-throughput primary screening. [10] Materials:

  • Recombinant human 11β-HSD1 (microsomal preparation)

  • NADPH

  • Cortisone (substrate)

  • HTRF Cortisol Assay Kit (containing anti-cortisol antibody and tracer)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 4 mM EDTA, 2 mM MgCl₂, 0.1% BSA

  • Test Compounds (e.g., Azepane-1-sulfonamide derivatives) dissolved in DMSO

  • Known Inhibitor Control: Carbenoxolone [11]* 384-well, low-volume, white assay plates

  • HTRF-compatible microplate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds and controls in DMSO. Dispense 50 nL of each compound dilution into the wells of a 384-well plate. For control wells, dispense 50 nL of DMSO (100% activity) or a saturating concentration of Carbenoxolone (0% activity).

  • Enzyme/Substrate Preparation: Prepare a master mix containing Assay Buffer, cortisone (final concentration ~Km value), and NADPH (final concentration ~200 µM).

  • Enzyme Addition: Just prior to dispensing, add recombinant 11β-HSD1 to the master mix. The final enzyme concentration should be optimized to produce a robust assay window without depleting more than 20% of the substrate.

  • Initiate Reaction: Dispense 10 µL of the enzyme/substrate mix into each well of the compound plate.

  • Incubation: Seal the plate and incubate at 37°C for 60 minutes. The incubation time should be within the linear range of the reaction.

  • Detection: Prepare the HTRF detection reagents according to the manufacturer's protocol. Add 10 µL of the detection mix to each well.

  • Final Incubation: Incubate the plate at room temperature for 2-4 hours, protected from light.

  • Read Plate: Read the plate on an HTRF-compatible reader, measuring emission at both acceptor and donor wavelengths. Calculate the HTRF ratio and convert to percent inhibition.

  • Data Analysis: Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Hypothetical Data Presentation:

Compound11β-HSD1 Enzymatic IC₅₀ (nM)
Azepane-1-sulfonamide-00135
Azepane-1-sulfonamide-002152
Azepane-1-sulfonamide-003>10,000
Carbenoxolone (Control)280 [10]

Protocol 2: Cell-Based Target Engagement Assay

Principle: This assay quantifies the ability of a test compound to inhibit 11β-HSD1 activity within a living cell, providing crucial information on cell permeability and target engagement in a physiological context. Human embryonic kidney (HEK293) cells stably expressing human 11β-HSD1 are incubated with cortisone. The conversion of cortisone to cortisol in the cell culture supernatant is then quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Rationale: Moving to a cell-based assay is a critical step to validate hits from enzymatic screens. It confirms that the compound can cross the cell membrane to reach its intracellular target. LC-MS/MS is the gold standard for this measurement due to its high specificity and sensitivity, allowing for the simultaneous and unambiguous quantification of both the substrate (cortisone) and the product (cortisol). [12] Materials:

  • HEK293 cells stably transfected with human 11β-HSD1

  • Cell Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic (e.g., G418)

  • Serum-Free Medium

  • Cortisone

  • Test Compounds and Controls in DMSO

  • 96-well cell culture plates

  • Acetonitrile with internal standard (e.g., d4-Cortisol)

  • LC-MS/MS system

Procedure:

  • Cell Plating: Seed the HEK293-HSD1 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24 hours.

  • Compound Treatment: Remove the culture medium. Wash the cells once with serum-free medium. Add 100 µL of serum-free medium containing the desired concentration of the test compound or control to each well. Pre-incubate for 30-60 minutes at 37°C.

  • Substrate Addition: Add cortisone to each well at a final concentration of 100-500 nM.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for 4-6 hours.

  • Sample Collection: Carefully collect the supernatant (100 µL) from each well and transfer to a new 96-well plate for analysis.

  • Sample Preparation (Protein Precipitation): Add 200 µL of cold acetonitrile containing the d4-Cortisol internal standard to each well of the supernatant plate. Mix thoroughly, then centrifuge to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the clarified supernatant to an autosampler plate. Inject the samples onto the LC-MS/MS system. Develop a multiple reaction monitoring (MRM) method to detect the specific parent-daughter ion transitions for cortisol, cortisone, and d4-Cortisol.

  • Data Analysis: Calculate the cortisol/(cortisol + cortisone) ratio or the absolute cortisol concentration based on a standard curve. Determine the percent inhibition for each compound concentration and calculate the EC₅₀ value.

Hypothetical Data Presentation:

CompoundCell-Based 11β-HSD1 EC₅₀ (nM)
Azepane-1-sulfonamide-00178
Carbenoxolone (Control)550

Protocol 3: Selectivity Counter-Screen Assay

Principle: To ensure the therapeutic safety of an 11β-HSD1 inhibitor, it is essential to demonstrate its selectivity over the 11β-HSD2 isoform. Inhibition of 11β-HSD2 can lead to apparent mineralocorticoid excess, causing hypertension and hypokalemia. [9]This assay measures the inhibitory activity of compounds against the dehydrogenase activity of 11β-HSD2 (cortisol to cortisone conversion) using a method analogous to the primary screen.

Rationale: A high selectivity index (>100-fold) is a critical attribute for any clinical candidate, ensuring that the therapeutic effect is not compromised by off-target liabilities.

Materials:

  • Recombinant human 11β-HSD2 (microsomal preparation)

  • NAD⁺ (cofactor for 11β-HSD2)

  • ³H-Cortisol (radiolabeled substrate)

  • Scintillation Proximity Assay (SPA) beads or charcoal for separation

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Test Compounds and Controls

  • 96-well assay plates

  • Liquid scintillation counter

Procedure:

  • Compound Plating: Dispense serial dilutions of test compounds into a 96-well plate.

  • Reaction Mix Preparation: Prepare a master mix containing Assay Buffer, NAD⁺ (final concentration ~1 mM), and recombinant 11β-HSD2 enzyme.

  • Initiate Reaction: Add ³H-Cortisol to the master mix and immediately dispense into the compound plate to start the reaction.

  • Incubation: Incubate at 37°C for 20-30 minutes.

  • Reaction Termination & Separation: Stop the reaction. Separate the radiolabeled substrate (³H-Cortisol) from the radiolabeled product (³H-Cortisone). This can be achieved by adding dextran-coated charcoal, which binds the steroids, followed by centrifugation to pellet the charcoal and measurement of the supernatant. Alternatively, SPA-based methods can be used.

  • Quantification: Measure the radioactivity of the product using a liquid scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value for 11β-HSD2. The Selectivity Index is calculated as (IC₅₀ for 11β-HSD2) / (IC₅₀ for 11β-HSD1).

Hypothetical Data Presentation:

Compound11β-HSD1 IC₅₀ (nM)11β-HSD2 IC₅₀ (nM)Selectivity Index (HSD2/HSD1)
Azepane-1-sulfonamide-001358,750250
Carbenoxolone (Control)280500.18 (Non-selective)

Conclusion

The protocols outlined in this guide provide a robust and logical framework for the identification and preclinical characterization of novel 11β-HSD1 inhibitors based on the Azepane-1-sulfonamide scaffold or other chemical series. By systematically evaluating enzymatic potency, confirming cellular target engagement, and ensuring high selectivity against the 11β-HSD2 isoform, researchers can efficiently advance promising compounds toward further development as potential therapeutics for metabolic diseases.

References

  • 11β-HSD as a New Target in Pharmacotherapy of Metabolic Diseases. (n.d.). MDPI. Retrieved from [Link]

  • The role and regulation of 11β-hydroxysteroid dehydrogenase type 1 in obesity and the metabolic syndrome. (n.d.). PubMed. Retrieved from [Link]

  • Cell-based Assay for Screening 11beta-hydroxysteroid Dehydrogenase Inhibitors Using Liquid chromatography/tandem Mass Spectrometry Detection. (n.d.). PubMed. Retrieved from [Link]

  • Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase 1 inhibitors. (2009). PubMed. Retrieved from [Link]

  • The role and regulation of 11β-hydroxysteroid dehydrogenase type 1 in obesity and the metabolic syndrome. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Changing glucocorticoid action: 11β-Hydroxysteroid dehydrogenase type 1 in acute and chronic inflammation. (n.d.). PubMed Central. Retrieved from [Link]

  • 11β-Hydroxysteroid Dehydrogenase 1: Translational and Therapeutic Aspects. (2011). Oxford Academic. Retrieved from [Link]

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In Vitro Evaluation of Azepane-1-sulfonamide Cytotoxicity: A Multi-Assay Approach to Mechanistic Insight

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Introduction: The Need for a Comprehensive Cytotoxicity Profile

Sulfonamides are a well-established class of synthetic compounds with a broad range of therapeutic applications.[1][2] While their primary antibacterial mechanism involves the inhibition of folic acid synthesis, their effects on mammalian cells are complex and can lead to unintended cytotoxicity.[1][2][3] As novel sulfonamide derivatives like Azepane-1-sulfonamide are developed, a thorough in vitro toxicological assessment is critical to identify potential liabilities early in the drug discovery pipeline.[4][5]

This document outlines a multi-assay strategy to characterize the cytotoxic potential of Azepane-1-sulfonamide. We will move beyond a single IC50 value to build a more nuanced understanding of the compound's impact on cell health. This approach combines the evaluation of:

  • Metabolic Activity: As an indicator of general cell viability.

  • Membrane Integrity: To detect irreversible cell damage and necrosis.

  • Hallmarks of Apoptosis: To identify programmed cell death pathways.

This tiered approach allows for the efficient screening and detailed mechanistic investigation of new chemical entities.

Foundational Principles: Designing a Robust Study

Before initiating specific assays, a robust experimental design is paramount. The reliability of any cytotoxicity data is contingent on careful planning of dose, time, and cell model selection.

  • Cell Line Selection: The choice of cell line should be guided by the intended therapeutic application of the compound. For general cytotoxicity screening, commonly used and well-characterized cell lines (e.g., HepG2 for liver toxicity, HeLa, or MCF-7) are appropriate.[6] It is crucial to use authenticated, low-passage cells to ensure reproducibility.[7] For some applications, restoring a more physiologically relevant metabolism by altering culture media (e.g., replacing glucose with galactose) can unmask mitochondrial toxicity that might otherwise be missed.[8]

  • Dose-Response and Time-Course: Cytotoxicity is both dose- and time-dependent.[9][10] A preliminary dose-range finding study using a wide logarithmic range of concentrations is recommended. Based on these results, a definitive experiment with a narrower range of concentrations (typically 8-12) should be performed to accurately determine the IC50 (the concentration that inhibits 50% of the cellular response).[6] Similarly, evaluating cytotoxicity at multiple time points (e.g., 24, 48, and 72 hours) provides insight into the kinetics of the cytotoxic effect.[9]

Experimental Workflow Overview

The following diagram outlines the logical flow for a comprehensive in vitro cytotoxicity assessment.

G cluster_setup Phase 1: Experimental Setup cluster_assays Phase 2: Cytotoxicity Assays cluster_apoptosis_detail Apoptosis Deep Dive cluster_analysis Phase 3: Data Analysis Cell_Culture 1. Cell Line Seeding (e.g., HepG2, MCF-7) in 96-well plates Compound_Prep 2. Azepane-1-sulfonamide Serial Dilutions Cell_Culture->Compound_Prep Treatment 3. Compound Treatment (Dose-Response & Time-Course) Compound_Prep->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT Incubation (e.g., 24, 48, 72h) LDH LDH Assay (Membrane Integrity) Treatment->LDH Incubation (e.g., 24, 48, 72h) Apoptosis Apoptosis/Necrosis Assays Treatment->Apoptosis Incubation (e.g., 24, 48, 72h) Data_Acq 4. Data Acquisition (Plate Reader / Flow Cytometer) MTT->Data_Acq LDH->Data_Acq Annexin_V Annexin V / PI Staining (Flow Cytometry) Apoptosis->Annexin_V Caspase Caspase-3/7 Assay (Luminescence/Colorimetric) Apoptosis->Caspase Annexin_V->Data_Acq Caspase->Data_Acq IC50_Calc 5. IC50 Calculation (Dose-Response Curves) Data_Acq->IC50_Calc Mechanism 6. Mechanistic Interpretation IC50_Calc->Mechanism

Caption: General workflow for in vitro cytotoxicity testing of Azepane-1-sulfonamide.

Assay Protocol 1: Metabolic Viability via MTT Assay

The MTT assay is a foundational, colorimetric method for assessing cell metabolic activity, which often serves as a proxy for cell viability and proliferation.[11][12]

Principle: In living cells, mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[13] The amount of formazan produced is directly proportional to the number of metabolically active cells.[11]

G cluster_cell Mitochondrion Mitochondrion (in viable cell) Enzyme Mitochondrial Dehydrogenases MTT MTT (Yellow, Soluble) MTT->Enzyme Reduction Formazan Formazan (Purple, Insoluble) Enzyme->Formazan

Caption: Principle of the MTT assay for cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of Azepane-1-sulfonamide in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound concentrations. Include untreated cells (vehicle control, e.g., 0.1% DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well for a final concentration of 0.5 mg/mL.[14]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, purple formazan crystals will form in viable cells.[11][13]

  • Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO or a 0.01M HCl solution in 10% SDS) to each well to dissolve the crystals.[6][11] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 540-570 nm.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.[6]

Assay Protocol 2: Membrane Integrity via LDH Release Assay

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[15] It is an excellent method for detecting necrosis or late-stage apoptosis.[4]

Principle: LDH is a stable cytosolic enzyme that is rapidly released into the culture supernatant upon loss of membrane integrity.[16][17] The assay uses an enzymatic reaction where LDH oxidizes lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces a tetrazolium salt to a colored formazan product, which is measured spectrophotometrically.[16] The amount of color is directly proportional to the amount of LDH released.

G cluster_cells Cell Population Healthy Viable Cell (Intact Membrane) LDH retained Damaged Damaged Cell (Compromised Membrane) LDH released Supernatant Culture Supernatant Damaged->Supernatant Release LDH_Reaction LDH catalyzes: Lactate → Pyruvate (NAD⁺ → NADH) Supernatant->LDH_Reaction LDH Color_Dev NADH reduces Tetrazolium Salt → Colored Formazan LDH_Reaction->Color_Dev NADH

Caption: Principle of the LDH cytotoxicity assay.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to set up controls for maximum LDH release (by lysing untreated cells with a provided lysis buffer) and background (medium only).[18]

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any floating cells.

  • Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new, flat-bottom 96-well plate.[18]

  • Reaction Mixture Addition: Prepare the LDH assay reaction mixture according to the manufacturer's instructions (typically containing substrate, cofactor, and dye). Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[18]

  • Stop Reaction (if applicable): Add the stop solution provided in the kit to each well.[18]

  • Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cytotoxicity by subtracting the background absorbance and normalizing the experimental LDH release to the maximum LDH release control.

Differentiating Cell Death: Apoptosis vs. Necrosis

To understand the mechanism of Azepane-1-sulfonamide-induced cytotoxicity, it is essential to distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).

  • Apoptosis: A regulated process characterized by cell shrinkage, membrane blebbing, chromatin condensation, and the activation of caspase enzymes.[19] A key early event is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.

  • Necrosis: Typically results from acute injury and is characterized by cell swelling, loss of membrane integrity, and release of intracellular contents, which can trigger an inflammatory response.[19]

The following assays provide quantitative data to differentiate these pathways.

Assay Protocol 3: Annexin V / Propidium Iodide (PI) Staining

This flow cytometry-based assay is the gold standard for differentiating viable, apoptotic, and necrotic cells.[20]

Principle:

  • Annexin V: A protein that has a high affinity for phosphatidylserine (PS) in the presence of calcium.[21] When conjugated to a fluorochrome (e.g., FITC), it labels early apoptotic cells where PS has flipped to the outer membrane while the membrane remains intact.

  • Propidium Iodide (PI): A fluorescent DNA-binding dye that is excluded by the intact membrane of live and early apoptotic cells. It can only enter late apoptotic and necrotic cells where membrane integrity has been lost.

This dual staining allows for the identification of four distinct cell populations:

  • Annexin V- / PI- : Viable cells.

  • Annexin V+ / PI- : Early apoptotic cells.

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells.

  • Annexin V- / PI+ : Necrotic cells (rarely, represents cells with membrane damage but no PS exposure).

G cluster_cell1 Viable Cell cluster_cell2 Early Apoptotic cluster_cell3 Late Apoptotic / Necrotic key Annexin V- / PI- (Live) Annexin V+ / PI- (Early Apoptosis) Annexin V+ / PI+ (Late Apoptosis/Necrosis) Annexin V- / PI+ (Necrosis) cell1 Inner Membrane PS (●) Outer Membrane cell2 Inner Membrane Outer Membrane PS (●) cell1->cell2 PS Translocation cell3 Nucleus PI Stains DNA Leaky Membrane PS (●) cell2->cell3 Membrane Permeabilization

Caption: Principle of Annexin V and Propidium Iodide (PI) staining for apoptosis detection.

Protocol:

  • Cell Culture and Treatment: Culture and treat cells with Azepane-1-sulfonamide in 6-well or 12-well plates. Include positive and negative controls.

  • Cell Harvesting: After treatment, collect both floating (apoptotic) and adherent cells. For adherent cells, gently detach using a non-enzymatic method like EDTA to preserve membrane integrity.[19]

  • Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) and wash the cells once with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[19]

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution.[19]

  • Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[21]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry as soon as possible.[21] Use unstained, Annexin V only, and PI only controls to set up compensation and quadrants correctly.[20]

Assay Protocol 4: Caspase-3/7 Activity Assay

Caspases-3 and -7 are key "executioner" caspases in the apoptotic pathway.[22] Measuring their activity provides direct evidence that apoptosis is being induced via this classical pathway.

Principle: This assay utilizes a specific substrate for caspase-3 and -7, which contains the tetrapeptide sequence DEVD.[23] When cleaved by active caspases in the cell lysate, the substrate releases a reporter molecule that can be detected by luminescence (aminoluciferin) or colorimetry (p-nitroaniline, pNA).[23][24] The signal generated is directly proportional to the amount of caspase-3/7 activity.[25]

Protocol (Luminescent "Add-Mix-Measure" Format):

  • Cell Seeding and Treatment: Seed cells in a white, opaque 96-well plate suitable for luminescence. Treat with Azepane-1-sulfonamide as previously described.

  • Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.[25] Allow it to equilibrate to room temperature before use.[23]

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL to 100 µL of medium). The reagent contains a detergent to lyse the cells.[23]

  • Incubation: Mix the contents by gentle shaking on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours, protected from light.[23]

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to caspase activity. Data can be normalized to cell number or presented as fold-change over the untreated control.

Data Presentation and Interpretation

A key aspect of a multi-assay approach is the integrated interpretation of the results. The data should be summarized in clear, concise tables to facilitate comparison.

Table 1: Example Dose-Response Data for Azepane-1-sulfonamide (48h Treatment)

Concentration (µM)% Viability (MTT)% Cytotoxicity (LDH)% Apoptosis (Annexin V+)
0 (Vehicle)100 ± 4.55 ± 1.24 ± 0.8
198 ± 5.16 ± 1.55 ± 1.1
585 ± 6.215 ± 2.125 ± 3.4
1052 ± 4.835 ± 3.355 ± 4.9
2521 ± 3.975 ± 5.668 ± 5.2
508 ± 2.188 ± 4.772 ± 6.1

Table 2: Summary of Cytotoxic Parameters

AssayEndpointIC50 / EC50 (µM)
MTTMetabolic Activity9.8
LDHMembrane Permeability18.5
Caspase-3/7Apoptosis Induction8.5

Interpretation: In this hypothetical example, the IC50 from the MTT assay (9.8 µM) and the EC50 for Caspase-3/7 activation (8.5 µM) are very similar. This suggests that the loss of metabolic activity is closely linked to the induction of apoptosis. The higher EC50 for LDH release (18.5 µM) indicates that significant membrane damage (necrosis or secondary necrosis following apoptosis) occurs at higher concentrations or later time points. This combined dataset strongly suggests that Azepane-1-sulfonamide induces cell death primarily through an apoptotic mechanism at lower concentrations.

Conclusion

The evaluation of in vitro cytotoxicity is a critical step in modern drug development. By employing a multi-assay strategy that interrogates metabolic activity, membrane integrity, and specific apoptotic markers, researchers can move beyond a simple determination of toxicity to a more sophisticated, mechanistic understanding of a compound's effects on cells. The protocols and framework presented here provide a robust starting point for the comprehensive cytotoxic profiling of Azepane-1-sulfonamide and other novel chemical entities, enabling more informed decisions in the lead optimization and candidate selection process.

References

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Application Note: A Framework for Functional Characterization of Azepane-1-Sulfonamide Derivatives Using Carbonic Anhydrase Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Defining the Scope

The term "Azepane-1-sulfonamide" refers to a chemical scaffold rather than a specific therapeutic agent with a single, defined biological target. The functional activity of any derivative of this scaffold is determined by the specific chemical moieties attached to it. However, the sulfonamide group (-SO₂NH₂) is a well-established pharmacophore known to target and inhibit the zinc-containing metalloenzyme family, Carbonic Anhydrases (CAs).[1][2]

Therefore, this guide provides a detailed framework for the functional characterization of novel Azepane-1-sulfonamide derivatives by making the scientifically-grounded assumption that they are designed as inhibitors of Carbonic Anhydrase. The protocols herein are focused on robust, widely-used in vitro methods for quantifying the inhibitory activity of these compounds against CA isoforms.

Section 1: Scientific Principles of Carbonic Anhydrase Inhibition Assays

Carbonic Anhydrases (CAs) are ubiquitous enzymes that catalyze the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate and protons.[3] This reaction is vital for pH regulation, respiration, and various metabolic processes.[4] Many CA isoforms are validated drug targets for conditions like glaucoma, epilepsy, and certain types of cancer.[5][6]

The active site of a CA enzyme features a critical Zn²⁺ ion, which is essential for catalysis.[3] Sulfonamide-based inhibitors, including derivatives of Azepane-1-sulfonamide, function by coordinating with this zinc ion. The deprotonated nitrogen atom of the sulfonamide group directly binds to the Zn²⁺, displacing the catalytic water/hydroxide molecule and effectively shutting down the enzyme's activity.[7][8]

While the physiological substrate is CO₂, many CAs also exhibit esterase activity.[9] This property is exploited in a convenient and widely adopted colorimetric assay using p-nitrophenyl acetate (p-NPA) as a substrate.[10] The enzyme catalyzes the hydrolysis of colorless p-NPA into the yellow-colored product p-nitrophenol, which can be quantified spectrophotometrically by measuring the increase in absorbance at ~400 nm.[9] The rate of this color change is directly proportional to CA activity. The presence of an effective inhibitor will slow down this reaction, providing a measurable signal for its potency.

Mechanism of Action Visualization

The following diagram illustrates the enzymatic reaction and the competitive inhibition mechanism.

G cluster_0 Enzymatic Reaction cluster_1 Inhibition Enzyme Carbonic Anhydrase (with Zn²⁺) Product p-Nitrophenol (Yellow Product) Enzyme->Product Catalysis Inhibitor Azepane-Sulfonamide (Inhibitor) BlockedEnzyme Inhibited Enzyme (Zn²⁺ Blocked) Substrate p-NPA (Colorless Substrate) Substrate->Enzyme Binds to Active Site Inhibitor->Enzyme Binds to Zn²⁺ in Active Site

Caption: Enzymatic reaction of CA and its inhibition by a sulfonamide.

Section 2: Assay Development and Self-Validation

To ensure the trustworthiness and reproducibility of results, an assay must be rigorously validated. This involves optimizing conditions and calculating key performance metrics.

Key Parameter Optimization
  • Enzyme Concentration: The concentration of the CA enzyme should be optimized to produce a linear reaction rate for a sufficient duration (e.g., 10-20 minutes) and a robust signal window.

  • Substrate Concentration: The concentration of p-NPA is typically set at or near its Michaelis-Menten constant (Km) for the specific CA isoform.[11] This ensures the assay is sensitive to competitive inhibitors. For many CA isoforms, a working concentration of 0.5 mM to 0.8 mM p-NPA is appropriate.[9]

Essential Controls
  • Negative Control (100% Activity): Contains the enzyme, substrate, and assay buffer with the vehicle (e.g., DMSO) used to dissolve the test compounds. This defines the maximum reaction rate.

  • Positive Control (0% Activity): Contains the enzyme, substrate, and a known, potent CA inhibitor (e.g., Acetazolamide) at a concentration high enough to cause complete inhibition. This defines the minimum reaction rate.[12]

  • Blank Control: Contains the substrate and assay buffer but no enzyme. This is used to measure and subtract the background rate of non-enzymatic substrate hydrolysis.

Assay Performance Validation: The Z'-Factor

The Z'-factor (Z-prime) is a statistical parameter used to quantify the quality and reliability of a high-throughput screening assay.[13][14] It measures the separation between the positive and negative controls, indicating the assay's ability to reliably identify "hits."[15]

The formula for Z'-factor is: Z' = 1 - (3σp + 3σn) / |μp - μn|

Where:

  • μp and σp are the mean and standard deviation of the positive control.

  • μn and σn are the mean and standard deviation of the negative control.

Interpretation of Z'-Factor Values: [16]

  • Z' > 0.5: An excellent assay, suitable for high-throughput screening.

  • 0 < Z' ≤ 0.5: A marginal or acceptable assay.

  • Z' < 0: A poor assay, not suitable for screening.

A minimum of 8-16 replicates for each control is recommended for an accurate Z'-factor calculation.[13]

Section 3: Detailed Experimental Protocol

This protocol describes a 96-well plate-based colorimetric assay for measuring the inhibition of a human Carbonic Anhydrase isoform (e.g., hCA II) by Azepane-1-sulfonamide derivatives.

Materials and Reagents
  • Enzyme: Recombinant human Carbonic Anhydrase II (hCA II)

  • Substrate: p-Nitrophenyl acetate (p-NPA)

  • Buffer: Tris-SO₄, 50 mM, pH 7.6[2]

  • Positive Control: Acetazolamide (AZM)

  • Test Compounds: Azepane-1-sulfonamide derivatives dissolved in 100% DMSO.

  • Equipment: Spectrophotometric microplate reader capable of reading at 405 nm in kinetic mode.

  • Consumables: Clear, flat-bottom 96-well microplates.

Preparation of Solutions
  • Assay Buffer: Prepare 50 mM Tris-SO₄ buffer and adjust the pH to 7.6.

  • Enzyme Stock: Reconstitute lyophilized hCA II in assay buffer to a stock concentration of ~0.2-0.3 mg/mL. Aliquot and store at -80°C. On the day of the experiment, dilute to the final working concentration (e.g., 2 µM) in assay buffer.

  • Substrate Stock: Prepare a 50 mM stock solution of p-NPA in absolute ethanol or acetonitrile. Store at -20°C, protected from light.

  • Compound Plates: Prepare serial dilutions of the Azepane-1-sulfonamide derivatives in 100% DMSO. A common starting concentration is 10 mM, followed by 1:3 or 1:10 serial dilutions. Prepare the positive control (Acetazolamide) in the same manner.

Assay Procedure Workflow

Caption: Step-by-step workflow for the CA inhibition assay.

Step-by-Step Method:

  • Compound Dispensing: Add 1 µL of the serially diluted test compounds, controls (Acetazolamide, DMSO), or blank (DMSO) to the appropriate wells of a 96-well plate.

  • Enzyme Addition: Add 99 µL of the hCA II working solution to all wells except the blanks. Add 99 µL of assay buffer to the blank wells. The total volume is now 100 µL.

  • Pre-incubation: Gently mix the plate and incubate at room temperature for 15 minutes. This allows the inhibitors to bind to the enzyme before the reaction starts.[9]

  • Reaction Initiation: Prepare the p-NPA working solution by diluting the stock in assay buffer to the final desired concentration (e.g., 1 mM for a final assay concentration of 0.5 mM). Add 100 µL of this solution to all wells to start the reaction. The final assay volume is 200 µL.

  • Data Acquisition: Immediately place the plate in the microplate reader and begin measuring the absorbance at 405 nm every 30-60 seconds for 10-20 minutes.

Section 4: Data Analysis and Interpretation

Calculating Reaction Rates

For each well, plot absorbance (405 nm) versus time (minutes). The initial reaction rate (V₀) is the slope of the linear portion of this curve (ΔAbs/min).[9]

Calculating Percent Inhibition

Use the calculated rates to determine the percent inhibition for each compound concentration:

% Inhibition = 100 * (1 - (V₀_inhibitor - V₀_blank) / (V₀_negative - V₀_blank))

Determining the IC50 Value

The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[17]

  • Log Transform: Transform the inhibitor concentrations to their logarithm (log[Inhibitor]).

  • Non-linear Regression: Plot % Inhibition versus log[Inhibitor]. Fit the data using a non-linear regression model, typically a four-parameter logistic (4PL) equation (also known as a sigmoidal dose-response curve).[18][19]

  • IC50 Derivation: The IC50 value is the concentration corresponding to 50% on the fitted curve.[20]

Representative Data Presentation

The results of the assay should be summarized in a clear, tabular format.

CompoundTarget IsoformIC50 (nM) [95% CI]Hill Slope
Acetazolamide hCA II12.5 [10.1 - 15.4]1.050.995
Azepane-Sulfonamide-01 hCA II8.7 [7.2 - 10.5]1.120.998
Azepane-Sulfonamide-02 hCA II154.2 [135.6 - 175.1]0.980.991
Azepane-Sulfonamide-03 hCA II> 10,000N/AN/A

This table contains illustrative data.

Section 5: Broader Applicability and Alternative Assays

While this guide focuses on Carbonic Anhydrase, the Azepane-1-sulfonamide scaffold could be modified to target other protein classes. The choice of functional assay must always be tailored to the specific biological target.

  • G-Protein Coupled Receptors (GPCRs): Assays would measure downstream signaling events, such as cAMP accumulation, calcium flux, or β-arrestin recruitment.

  • Kinases: Assays would typically measure the phosphorylation of a substrate, often using luminescence (e.g., Kinase-Glo®) or fluorescence-based methods.

  • Ion Channels: Functional characterization would be performed using electrophysiology techniques (e.g., patch-clamp) to measure ion flow across cell membranes.

For each potential target, a similarly rigorous process of assay development, validation, and data analysis is required to generate trustworthy and actionable results.

References

  • Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PunnettSquare Tools. (2025). Z-Factor Calculator. Retrieved from [Link]

  • Fabbri, C., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences. Retrieved from [Link]

  • Smirnov, A., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Supuran, C. T. (2001). Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Anderson, J., et al. (2015). The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics. Journal of Chemical Education. Retrieved from [Link]

  • Hartert, K. (2023). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. Retrieved from [Link]

  • Gillaspy, A. F., et al. (2013). NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2015). Do we use linear or nonlinear regression curve in calculation of IC50% of DPPH radical scavenging activity?. Retrieved from [Link]

  • GraphPad. (n.d.). How to Perform a Dose-Response Analysis. Retrieved from [Link]

  • RPubs. (2018). Dose-Response Curve Analysis. Retrieved from [Link]

  • BindingDB. (n.d.). Carbonic Anhydrase Inhibition Assay. Retrieved from [Link]

  • GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • BMG LABTECH. (2025). The Z prime value (Z´). Retrieved from [Link]

  • Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules. Retrieved from [Link]

  • Kumar, A., et al. (2013). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International. Retrieved from [Link]

  • Ozensoy, O., et al. (2005). Purification and characterization of carbonic anhydrase from bovine stomach and effects of some known inhibitors on enzyme activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Lee, S., et al. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. Retrieved from [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved from [Link]

  • De Luca, V., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Kubandova, J., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chemistry - A European Journal. Retrieved from [Link]

  • Smirnov, A., et al. (2019). Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. Molecules. Retrieved from [Link]

Sources

The Azepane-1-sulfonamide Scaffold: A Versatile Privileged Structure in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Chemical Motif

In the landscape of contemporary drug discovery, the relentless pursuit of novel chemical entities with enhanced therapeutic profiles is paramount. The strategic combination of distinct pharmacophoric elements into a single molecular framework has emerged as a powerful strategy for modulating biological activity and optimizing pharmacokinetic properties. Within this paradigm, the Azepane-1-sulfonamide scaffold has garnered significant attention, representing a confluence of two medicinally important motifs: the conformationally flexible seven-membered azepane ring and the versatile sulfonamide functional group. This unique amalgamation bestows upon the scaffold a three-dimensional architecture that can effectively probe the binding pockets of a diverse array of biological targets, leading to the development of potent and selective therapeutic agents.

The azepane moiety, a saturated seven-membered heterocycle containing a nitrogen atom, offers a greater degree of conformational flexibility compared to its smaller five- and six-membered ring counterparts. This property allows for the presentation of substituents in a wider range of spatial orientations, facilitating optimal interactions with the often-complex topographies of protein binding sites.[1] The sulfonamide group, a cornerstone in medicinal chemistry since the advent of sulfa drugs, is a versatile functional group known for its ability to act as a hydrogen bond donor and acceptor, as well as a bioisostere for other functional groups.[2] Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[2][3]

This comprehensive guide delves into the multifaceted applications of the Azepane-1-sulfonamide scaffold in medicinal chemistry. We will explore its synthetic accessibility, detail its application in the design of potent enzyme inhibitors, and provide robust, field-proven protocols for the synthesis and biological evaluation of these promising compounds.

Synthetic Strategies: Accessing the Azepane-1-sulfonamide Core

The construction of the Azepane-1-sulfonamide scaffold is a critical first step in the exploration of its therapeutic potential. The synthetic route is generally convergent, involving the preparation of a key intermediate, 3-(chlorosulfonyl)benzoic acid, followed by its reaction with azepane and subsequent derivatization. The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative Azepane-1-sulfonamide derivative.

Protocol 1: Synthesis of 3-(Chlorosulfonyl)benzoic Acid

This protocol outlines the synthesis of the pivotal sulfonyl chloride intermediate. The reaction involves the direct chlorosulfonylation of benzoic acid.

Causality Behind Experimental Choices:

  • Chlorosulfonic Acid as Reagent and Solvent: Chlorosulfonic acid serves as both the reactant and the solvent in this reaction. Its strong acidic and dehydrating properties facilitate the electrophilic substitution of the sulfonyl chloride group onto the aromatic ring.

  • Elevated Temperature: The reaction is heated to 140°C to overcome the activation energy barrier for the electrophilic aromatic substitution, driving the reaction to completion.

  • Quenching on Ice: The reaction mixture is carefully poured onto crushed ice to quench the reaction and precipitate the product. This is an exothermic process, and the slow addition to ice helps to control the temperature and prevent the hydrolysis of the desired sulfonyl chloride back to the sulfonic acid.

Step-by-Step Methodology:

  • In a fume hood, carefully add benzoic acid (36.6 g, 0.3 mol) in one portion to chlorosulfonic acid (140 mL) with stirring at room temperature in a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber.

  • Heat the reaction mixture to 140°C and maintain this temperature with stirring for 6 hours.

  • Allow the reaction mixture to cool to room temperature.

  • In a separate large beaker, prepare 800 g of crushed ice.

  • Slowly and carefully pour the viscous reaction mixture onto the crushed ice with vigorous stirring. Maintain the temperature of the ice-water mixture below 25°C by adding more ice if necessary.

  • Collect the resulting white precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with two portions of cold water (150 mL each).

  • Dry the product in a vacuum oven at 40°C to a constant weight to afford 3-(chlorosulfonyl)benzoic acid as a white powder.

Protocol 2: Synthesis of 3-(Azepan-1-ylsulfonyl)-N-phenylbenzamide

This protocol details the subsequent steps to construct the final Azepane-1-sulfonamide derivative, involving the reaction of the sulfonyl chloride with azepane, followed by amide coupling with aniline.

Causality Behind Experimental Choices:

  • Two-Step, One-Pot Procedure: This protocol combines the sulfonylation of azepane and the subsequent amide bond formation in a sequential, one-pot manner, which improves efficiency and reduces purification steps.

  • Base (Pyridine/Triethylamine): A base is required to neutralize the HCl generated during the reaction of the sulfonyl chloride with azepane and during the amide coupling step, driving the reactions to completion.

  • Coupling Reagents (DIC/HOBt): Diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) are used to activate the carboxylic acid for efficient amide bond formation with aniline, minimizing side reactions.[4]

Step-by-Step Methodology:

Part A: Synthesis of 3-(Azepan-1-ylsulfonyl)benzoic acid

  • Dissolve 3-(chlorosulfonyl)benzoic acid (2.21 g, 10 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of azepane (1.09 g, 11 mmol) and triethylamine (1.53 mL, 11 mmol) in anhydrous dichloromethane (20 mL) to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-(azepan-1-ylsulfonyl)benzoic acid, which can be used in the next step without further purification.

Part B: Amide Coupling to form 3-(Azepan-1-ylsulfonyl)-N-phenylbenzamide

  • Dissolve the crude 3-(azepan-1-ylsulfonyl)benzoic acid (from the previous step, approx. 10 mmol) in anhydrous dichloromethane (50 mL).

  • Add 1-hydroxybenzotriazole (HOBt) (1.49 g, 11 mmol) and N,N'-diisopropylcarbodiimide (DIC) (1.70 mL, 11 mmol) to the solution and stir for 30 minutes at room temperature.[4]

  • Add aniline (0.93 g, 10 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture to remove the precipitated diisopropylurea.

  • Wash the filtrate with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(azepan-1-ylsulfonyl)-N-phenylbenzamide.

G cluster_0 Protocol 1: Synthesis of Intermediate cluster_1 Protocol 2: Synthesis of Final Product Benzoic Acid Benzoic Acid Intermediate 3-(Chlorosulfonyl)benzoic Acid Benzoic Acid->Intermediate Chlorosulfonic Acid, 140°C Chlorosulfonic Acid Chlorosulfonic Acid StepA 3-(Azepan-1-ylsulfonyl)benzoic Acid Intermediate->StepA Azepane, Et3N Azepane Azepane Aniline Aniline Final Product 3-(Azepan-1-ylsulfonyl)-N-phenylbenzamide StepA->Final Product Aniline, DIC, HOBt cluster_0 Tumor Microenvironment cluster_1 Inhibitor Action Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX CAIX Upregulation HIF1a->CAIX Extracellular_Acidosis Extracellular Acidosis CAIX->Extracellular_Acidosis CO2 + H2O -> H+ + HCO3- Block Block Catalytic Activity Tumor_Progression Tumor Progression (Invasion, Metastasis) Extracellular_Acidosis->Tumor_Progression Inhibitor Azepane-1-sulfonamide Inhibitor Inhibitor->CAIX Binds to Active Site Apoptosis Inhibition of Tumor Growth & Promotion of Apoptosis Block->Apoptosis Reagent_Prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitors) Plate_Setup Plate Setup (96-well) Buffer + Enzyme + Inhibitor Reagent_Prep->Plate_Setup Incubation Incubation (10 min, RT) Plate_Setup->Incubation Reaction_Start Initiate Reaction (Add Substrate) Incubation->Reaction_Start Measurement Kinetic Measurement (Absorbance at 400 nm) Reaction_Start->Measurement Data_Analysis Data Analysis (% Inhibition, IC50) Measurement->Data_Analysis

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in Azepane-1-sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Azepane-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthetic transformation. Low yields can be a significant impediment to research and development timelines. This document provides in-depth, experience-driven insights and actionable protocols to help you overcome common challenges.

Troubleshooting Guide: Diagnosing and Resolving Low Yields

Low yields in the synthesis of Azepane-1-sulfonamide often stem from a few key areas: the quality of starting materials, the reaction conditions for the sulfonylation of azepane, and the purification process. This section will address these issues in a question-and-answer format.

Question 1: My reaction yield is consistently low, and I suspect an issue with my starting materials. What should I look for?

Answer: The purity and stability of your starting materials are paramount. The two primary reactants are azepane (or a derivative) and a sulfonylating agent, typically a sulfonyl chloride.

  • Azepane Quality: Azepane is a cyclic secondary amine and can be hygroscopic. Moisture in your azepane will react with the highly electrophilic sulfonyl chloride, leading to the formation of the corresponding sulfonic acid and reducing the amount of sulfonyl chloride available to react with the amine.[1]

    • Troubleshooting Steps:

      • Ensure your azepane is from a reputable supplier and stored under anhydrous conditions.

      • If the purity is questionable, consider distillation or drying over a suitable agent like sodium sulfate before use.

      • Use freshly opened bottles of reagents whenever possible.

  • Sulfonyl Chloride Stability: Sulfonyl chlorides are potent electrophiles and are highly susceptible to hydrolysis.[1]

    • Troubleshooting Steps:

      • Visually inspect the sulfonyl chloride. It should be a clear liquid or a crystalline solid. Any cloudiness or discoloration may indicate decomposition.

      • Store sulfonyl chlorides in a desiccator and handle them under an inert atmosphere (e.g., nitrogen or argon).[1][2]

Question 2: I've confirmed my starting materials are pure and dry, but my yield is still poor. What reaction conditions should I optimize?

Answer: The sulfonylation of an amine is a classic nucleophilic substitution reaction.[3] Several factors can influence its efficiency.

  • Choice of Base: A base is crucial to neutralize the hydrochloric acid (HCl) byproduct of the reaction.[2][3] If HCl is not neutralized, it will protonate the azepane, rendering it non-nucleophilic and halting the reaction.

    • Commonly Used Bases: Pyridine and triethylamine are frequently used.[1]

    • Troubleshooting Steps:

      • Ensure you are using at least one equivalent of a suitable, non-nucleophilic base.

      • For less reactive systems, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) might be necessary.[2]

  • Solvent Selection: The solvent must be aprotic and capable of dissolving both reactants.[2]

    • Recommended Solvents: Dichloromethane (DCM), acetonitrile (ACN), and tetrahydrofuran (THF) are common choices.[1][2]

    • Troubleshooting Steps:

      • Ensure your solvent is anhydrous. Molecular sieves can be used for drying.

      • If solubility is an issue, consider screening different aprotic solvents.

  • Reaction Temperature and Time:

    • Troubleshooting Steps:

      • The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature.[1]

      • If the reaction is sluggish, gentle heating may be required. However, be cautious as some sulfonyl chlorides can be thermally unstable.[2]

      • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[4]

  • Stoichiometry:

    • Troubleshooting Steps:

      • Using a slight excess of the amine (1.1-1.2 equivalents) can help drive the reaction to completion and ensure the full consumption of the more valuable sulfonyl chloride.[1]

Question 3: I'm observing multiple spots on my TLC plate, and purification is challenging. What are the likely side products?

Answer: The formation of side products is a common cause of low yields of the desired product.

  • Bis-sulfonylation: If you are using a primary amine as your starting material, the formation of a bis-sulfonated product is a possibility.[1] For the synthesis of Azepane-1-sulfonamide from azepane (a secondary amine), this is not a concern.

  • Polymerization: In some cases, if the starting materials have multiple reactive sites, unwanted polymerization can occur.[5]

  • Hydrolysis of Sulfonyl Chloride: As mentioned, the reaction of the sulfonyl chloride with water will produce the corresponding sulfonic acid, which can complicate purification.[1]

Troubleshooting Purification:

  • Column Chromatography: This is a standard method for purifying sulfonamides. Optimizing the solvent system (e.g., gradient elution) is key to separating your product from impurities.[4]

  • Recrystallization: Sulfonamides are often crystalline solids, making recrystallization an effective purification technique.[1] Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.[1][6]

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic protocol for Azepane-1-sulfonamide?

A1: A general procedure involves the reaction of azepane with a sulfonyl chloride in the presence of a base. A detailed, optimized protocol is provided in the "Experimental Protocols" section below.

Q2: How can I confirm the identity and purity of my final product?

A2: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) should be used to confirm the structure and assess the purity of your Azepane-1-sulfonamide.

Q3: Are there alternative synthetic routes to Azepane-1-sulfonamide?

A3: Yes, while the reaction of an amine with a sulfonyl chloride is the most common method, other approaches exist. These include palladium-catalyzed synthesis using K₂S₂O₅ as a sulfur dioxide source and methods involving the use of sulfonyl azides.[7] However, these methods may require more specialized reagents and conditions.

Q4: My final product appears to be an oil, but I expected a solid. What could be the reason?

A4: While many sulfonamides are crystalline, the physical state of your final product can depend on the specific substituents on the sulfonyl group and the purity. Residual solvent or the presence of impurities can prevent crystallization. Attempting to purify the oil further by column chromatography or attempting to induce crystallization by scratching the flask or seeding with a small crystal (if available) may be helpful.

Experimental Protocols

Optimized Protocol for the Synthesis of Azepane-1-sulfonamide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Azepane

  • Appropriate Sulfonyl Chloride (e.g., benzenesulfonyl chloride)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N) or Pyridine

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of azepane (1.0 eq) in anhydrous DCM (0.1 M) at 0 °C under an inert atmosphere (N₂ or Ar), add triethylamine (1.5 eq) dropwise.

  • Add the sulfonyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.[1]

  • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[1]

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Troubleshooting Guide Summary

Problem Potential Cause Recommended Solution
Low Yield Hydrolysis of sulfonyl chlorideUse anhydrous solvents and reagents; run under an inert atmosphere.[1]
Incomplete reactionIncrease reaction time or temperature; use a slight excess of the amine.[1][4]
Inadequate baseUse at least one equivalent of a suitable non-nucleophilic base (e.g., pyridine, triethylamine).[2]
Multiple Products Side reactionsOptimize reaction conditions (temperature, stoichiometry); consider protecting groups for complex molecules.[1][4]
Purification Issues Co-eluting impuritiesOptimize column chromatography solvent system; consider recrystallization.[1][4]
Product degradationUse milder workup conditions; minimize time on silica gel.[4]

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_output Output Azepane Azepane Reaction Sulfonylation Reaction Azepane->Reaction SulfonylChloride Sulfonyl Chloride SulfonylChloride->Reaction Base Base (e.g., Pyridine) Base->Reaction Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction Workup Aqueous Workup Reaction->Workup SideProduct Side Products (e.g., Sulfonic Acid) Reaction->SideProduct Purification Purification (Chromatography/Recrystallization) Workup->Purification Product Azepane-1-sulfonamide Purification->Product

Caption: General workflow for the synthesis of Azepane-1-sulfonamide.

G cluster_causes Potential Causes cluster_solutions Troubleshooting Steps LowYield Low Yield Observed ImpureReactants Impure/Wet Reactants LowYield->ImpureReactants SuboptimalConditions Suboptimal Reaction Conditions LowYield->SuboptimalConditions SideReactions Side Reactions LowYield->SideReactions PurificationLoss Loss During Purification LowYield->PurificationLoss CheckPurity Verify Reactant Purity & Dryness ImpureReactants->CheckPurity OptimizeBaseSolvent Optimize Base and Solvent SuboptimalConditions->OptimizeBaseSolvent MonitorReaction Monitor Reaction (TLC/LC-MS) SuboptimalConditions->MonitorReaction SideReactions->MonitorReaction OptimizePurification Optimize Purification Method PurificationLoss->OptimizePurification

Caption: Troubleshooting logic for low yield in Azepane-1-sulfonamide synthesis.

References

  • One-step synthesis of N-sulfonylazepines from sulfonylamides and benzene in the presence of XeF2 - Mendeleev Communications (RSC Publishing). Available at: [Link]

  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Available at: [Link]

  • Synthetic approaches and applications of sulfonimidates - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthetic Approach toward Enantiopure Cyclic Sulfinamides | Organic Letters. Available at: [Link]

  • A convenient synthetic route to sulfonimidamides from sulfonamides - ResearchGate. Available at: [Link]

  • Modular Two-Step Route to Sulfondiimidamides - PMC - NIH. Available at: [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates - Who we serve. Available at: [Link]

  • Sulfonamide - Wikipedia. Available at: [Link]

  • Electrochemical Synthesis of Sulfonamide Derivatives: Electrosynthesis Conditions and Reaction Pathways - ResearchGate. Available at: [Link]

  • Design and synthesis of 3-(azepan-1-ylsulfonyl)- N-aryl benzamide derivatives as potent carbonic anhydrase IX inhibitors with anticancer activities - PubMed. Available at: [Link]

  • Synthesis of N-sulfonated N-azepines | Request PDF - ResearchGate. Available at: [Link]

  • Sulfonamide purification process - US2777844A - Google Patents.
  • Structure-based optimization of novel azepane derivatives as PKB inhibitors - PubMed. Available at: [Link]

  • Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors - Sci-Hub. Available at: [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates - ResearchGate. Available at: [Link]

  • Synthesis of N-sulfonylamidines via three-component reaction of proline, aldehydes, and sulfonyl azides under metal-free conditions | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis and Structure-Activity Optimization of Azepane-Containing Derivatives as PTPN2/PTPN1 Inhibitors | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Available at: [Link]

  • Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones - PMC - NIH. Available at: [Link]

  • Preparation of Optically Active Azepane Scaffolds - ChemistryViews. Available at: [Link]

  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - NIH. Available at: [Link]

  • Modular Two-Step Route to Sulfondiimidamides | Journal of the American Chemical Society. Available at: [Link]

  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art - MDPI. Available at: [Link]

  • Azepane-1-carboxamide | C7H14N2O | CID 3715203 - PubChem - NIH. Available at: [Link]

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Technical Support Center: Strategies for Improving Azepane-1-sulfonamide Solubility in In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming solubility challenges encountered with Azepane-1-sulfonamide and structurally related compounds in in vitro settings. By understanding the physicochemical properties of sulfonamides and employing a systematic approach to solubilization, reliable and reproducible assay data can be achieved.

Introduction: The Solubility Challenge with Sulfonamides

Azepane-1-sulfonamide belongs to the sulfonamide class of compounds, a versatile scaffold in medicinal chemistry.[1] While exhibiting a wide range of biological activities, sulfonamides are frequently characterized by poor aqueous solubility.[2][3] This inherent low solubility stems from their crystalline nature and the presence of both hydrophobic (the azepane ring and any aryl substituents) and weakly acidic (the sulfonamide group) moieties.[4][5] In in vitro assays, this can lead to compound precipitation, resulting in inaccurate concentration-response curves, underestimated potency, and ultimately, misleading structure-activity relationships (SAR).[6]

This guide will walk you through a logical progression of troubleshooting steps and provide detailed protocols to enhance the solubility of Azepane-1-sulfonamide for your specific in vitro application.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Azepane-1-sulfonamide, dissolved in DMSO, is precipitating when I add it to my aqueous assay buffer. What's my first step?

A1: This is a common issue known as "DMSO shock" or precipitation upon dilution. The first step is to assess the final concentration of DMSO in your assay. Many cell-based assays are sensitive to DMSO concentrations above 0.5-1%, as it can induce cytotoxicity or other off-target effects.[7][8] If your final DMSO concentration is high, your primary goal should be to reduce it.

  • Actionable Step: Prepare a more concentrated stock solution of Azepane-1-sulfonamide in DMSO. This allows you to add a smaller volume to your assay, thereby lowering the final DMSO concentration. However, be mindful of the compound's solubility limit in DMSO itself.

Q2: I've minimized the DMSO concentration to a tolerable level (e.g., ≤0.5%), but I'm still observing precipitation. What should I try next?

A2: If reducing the primary solvent concentration isn't sufficient, a systematic approach to solubility enhancement is necessary. The following strategies are presented in order of increasing complexity and potential for assay interference.

  • pH Modification: The sulfonamide group is weakly acidic, meaning its ionization state, and therefore solubility, is pH-dependent.[4][9] The solubility of sulfonamides generally increases with increasing pH as the sulfonamide proton is removed, forming a more soluble salt.[9][10]

  • Co-solvents: Introducing a water-miscible organic co-solvent can increase the solubility of hydrophobic compounds.[11][12]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity, allowing them to form inclusion complexes with poorly soluble drug molecules, thereby increasing their aqueous solubility.[13][14][15]

Q3: How do I determine the optimal pH for my assay?

A3: The optimal pH will be a balance between maximizing compound solubility and maintaining the biological integrity of your assay system (e.g., enzyme activity, cell viability).

  • Experimental Protocol: Prepare a series of buffers with varying pH values (e.g., 6.5, 7.0, 7.4, 8.0). Determine the solubility of Azepane-1-sulfonamide in each buffer. Concurrently, assess the impact of each buffer's pH on your assay's performance using appropriate controls. Select the pH that provides the best balance of solubility and assay performance.

Q4: What are some common co-solvents, and how do I choose one?

A4: Common co-solvents for in vitro assays include ethanol, methanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[16] The choice of co-solvent and its concentration must be empirically determined for your specific assay.

  • Workflow:

    • Toxicity Screen: First, determine the maximum tolerable concentration of each potential co-solvent in your assay system.

    • Solubility Screen: Prepare stock solutions of Azepane-1-sulfonamide in various co-solvents and assess their ability to maintain the compound in solution upon dilution into your assay buffer.

Q5: I'm considering cyclodextrins. Which type should I use, and are there any potential downsides?

A5: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high aqueous solubility and safety profiles.[14][17]

  • Considerations: While effective, cyclodextrins can sometimes interfere with ligand-receptor binding by sequestering the compound.[18] It is crucial to run control experiments to ensure the cyclodextrin itself does not affect your assay's outcome.

Q6: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my in vitro assay?

A6:

  • Kinetic Solubility: This is a measure of how quickly a compound dissolves and at what concentration it begins to precipitate under non-equilibrium conditions, often from a DMSO stock solution.[19][20][21] This is what is most relevant for typical in vitro assays where the compound is in contact with the assay medium for a relatively short period.

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent, determined after a long incubation period.[19][22]

For most in vitro screening, achieving sufficient kinetic solubility for the duration of the assay is the primary goal.[21] However, if a compound precipitates over the course of a longer incubation, this can lead to inaccurate results.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment
  • Buffer Preparation: Prepare a series of physiologically relevant buffers (e.g., phosphate-buffered saline) with pH values ranging from 6.0 to 8.0 in 0.5 unit increments.

  • Compound Addition: Add an excess of solid Azepane-1-sulfonamide to a fixed volume of each buffer.

  • Equilibration: Shake the samples at a controlled temperature (e.g., 25°C or 37°C) for 24 hours to reach equilibrium.[20]

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.

  • Data Analysis: Plot the solubility as a function of pH to identify the optimal pH range.

Protocol 2: Co-solvent and Cyclodextrin Screening
  • Vehicle Toxicity Assessment:

    • Prepare serial dilutions of each potential co-solvent (e.g., Ethanol, PEG 400) and cyclodextrin (e.g., HP-β-CD) in your assay medium.

    • Perform your standard in vitro assay with these vehicle-only controls to determine the highest concentration that does not significantly impact the assay readout.

  • Solubility Enhancement Evaluation:

    • Prepare a high-concentration stock solution of Azepane-1-sulfonamide in 100% of the chosen co-solvent or an aqueous solution of the selected cyclodextrin.

    • Serially dilute this stock solution into your assay buffer.

    • Visually inspect for precipitation and/or quantify the concentration of the soluble compound at various time points relevant to your assay duration.

Data Presentation

Table 1: Example Co-solvent and Cyclodextrin Compatibility

Solubilizing AgentMax Tolerable Concentration in AssayObserved Solubility Enhancement of Azepane-1-sulfonamide (at Max Tolerable Conc.)
DMSO0.5% (v/v)Baseline
Ethanol1.0% (v/v)Moderate
PEG 4001.0% (v/v)Moderate to High
HP-β-CD2.0% (w/v)High

Note: The values presented in this table are illustrative and must be empirically determined for your specific compound and assay system.

Visualizing the Workflow

A systematic approach is key to efficiently resolving solubility issues. The following diagram outlines a decision-making workflow.

Solubility_Workflow start Start: Compound Precipitation Observed check_dmso Is final DMSO concentration > 0.5%? start->check_dmso reduce_dmso Increase stock concentration to lower final DMSO % check_dmso->reduce_dmso Yes ph_optimization Optimize Buffer pH check_dmso->ph_optimization No reduce_dmso->ph_optimization precipitation_resolved Precipitation Resolved? ph_optimization->precipitation_resolved cosolvent_screen Screen Co-solvents (e.g., EtOH, PEG 400) precipitation_resolved->cosolvent_screen No end_success Proceed with Assay precipitation_resolved->end_success Yes cyclodextrin_screen Screen Cyclodextrins (e.g., HP-β-CD) cosolvent_screen->cyclodextrin_screen end_fail Consider Compound Analogs or Formulation Strategies cyclodextrin_screen->end_fail

Caption: Decision tree for troubleshooting Azepane-1-sulfonamide solubility.

Conclusion

Improving the solubility of Azepane-1-sulfonamide for in vitro assays is a critical step in obtaining reliable biological data. By systematically evaluating the impact of DMSO concentration, pH, co-solvents, and cyclodextrins, researchers can develop a robust protocol that ensures the compound remains in solution throughout the experiment. Always remember to validate any new solubilization method with appropriate vehicle controls to rule out potential assay artifacts.

References

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: PubMed Central URL: [Link]

  • Title: Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects Source: ACS Publications URL: [Link]

  • Title: Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents Source: PubMed URL: [Link]

  • Title: Kinetic versus thermodynamic solubility temptations and risks Source: Ovid URL: [Link]

  • Title: Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability Source: SciSpace URL: [Link]

  • Title: Cyclodextrin in novel formulations and solubility enhancement techniques: a review Source: Innovare Academic Sciences URL: [Link]

  • Title: pH-induced solubility transition of sulfonamide-based polymers Source: PubMed URL: [Link]

  • Title: How to enhance drug solubility for in vitro assays? Source: ResearchGate URL: [Link]

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: PubMed URL: [Link]

  • Title: The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections Source: ResearchGate URL: [Link]

  • Title: List of Sulfonamides + Uses, Types & Side Effects Source: Drugs.com URL: [Link]

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  • Title: pH-Induced solubility transition of sulfonamide-based polymers Source: ResearchGate URL: [Link]

  • Title: Considerations regarding use of solvents in in vitro cell based assays Source: ResearchGate URL: [Link]

  • Title: Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. Source: Semantic Scholar URL: [Link]

  • Title: SOLUBILITY OF SULPHONAMIDES Source: The BMJ URL: [Link]

  • Title: Considerations regarding use of solvents in in vitro cell based assays Source: PubMed Central URL: [Link]

  • Title: Brief Overview of Various Approaches to Enhance Drug Solubility Source: Longdom Publishing URL: [Link]

  • Title: Comparison of kinetic solubility with equilibrium solubility (μM) of... Source: ResearchGate URL: [Link]

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  • Title: Global Health: Antimicrobial Resistance: undefined: Sulfonamide Source: PDB-101 URL: [Link]

  • Title: Thermodynamic vs. Kinetic Solubility: Knowing Which is Which Source: American Pharmaceutical Review URL: [Link]

  • Title: What effects does DMSO have on cell assays? Source: Quora URL: [Link]

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  • Title: Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization Source: ResearchGate URL: [Link]

  • Title: Cosolvent - The 'Medicinal Magician' in The Laboratory Source: Shandong IRO Chelating Chemical Co., Ltd. URL: [Link]

  • Title: Considerations regarding use of solvents in in vitro cell based assays Source: Semantic Scholar URL: [Link]

  • Title: Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells Source: Journal of Biotech Research URL: [Link]

  • Title: Techniques for Improving Solubility Source: International Journal of Medical Science and Dental Research URL: [Link]

  • Title: Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils Source: ResearchGate URL: [Link]

  • Title: Effects of pH and Manure on Transport of Sulfonamide Antibiotics in Soil Source: ResearchGate URL: [Link]

  • Title: N-[3-(4-hydroxyphenyl)propyl]azepane-1-sulfonamide Source: PubChem URL: [Link]

  • Title: (s)-Azepane-1-carboxylic acid {1-[4-(4-benzyloxy-phenylamino)-piperidine-1-carbonyl]-3-methyl-butyl}-amide Source: PubChem URL: [Link]

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Azepane-1-sulfonamide stability issues in experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Azepane-1-sulfonamide Stability

Welcome to the technical support center for azepane-1-sulfonamide and related compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this unique chemical scaffold. By understanding the inherent reactivity of the sulfonamide group and the conformational dynamics of the azepane ring, you can proactively address common experimental issues, ensuring the integrity and reproducibility of your results.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) based on established principles of organic chemistry and forced degradation studies.

Frequently Asked Questions (FAQs)

General Stability

Q1: What are the primary stability concerns for azepane-1-sulfonamide?

A1: The main stability concerns for azepane-1-sulfonamide stem from the reactivity of the sulfonamide functional group. This group is susceptible to degradation under certain conditions, primarily through hydrolysis in strongly acidic or basic aqueous solutions.[1][2][3] Additionally, like many organic molecules, it can be sensitive to photodegradation and, to a lesser extent, thermal stress.[4][5][6] The saturated azepane ring is generally stable, but extreme conditions could potentially lead to ring-opening or oxidation reactions.[7][8]

Q2: How does the azepane ring influence the stability of the sulfonamide group?

A2: The azepane ring, being a saturated N-heterocycle, is conformationally flexible.[9][10][11] This flexibility can influence the accessibility of the sulfonyl group to attacking reagents. While cyclic sulfonamides (sultams) can exhibit different reactivity compared to their linear counterparts, the larger and more flexible seven-membered ring of azepane is expected to result in reactivity that is more similar to acyclic sulfonamides than strained, smaller ring sultams.[12][13][14]

Q3: Is azepane-1-sulfonamide sensitive to light?

A3: Yes, compounds containing a sulfonamide group can undergo photodegradation, especially under UV irradiation.[4][5][15] The degradation pathways can involve cleavage of the sulfur-nitrogen (S-N) bond or modifications to other parts of the molecule.[15] It is recommended to protect solutions and solid samples of azepane-1-sulfonamide from direct light, particularly during long-term storage or prolonged experiments.

Handling and Storage

Q4: What are the recommended storage conditions for solid azepane-1-sulfonamide?

A4: To ensure long-term stability, solid azepane-1-sulfonamide should be stored in a tightly sealed container in a cool, dry, and dark place. A desiccator at room temperature or storage in a refrigerator (2-8°C) is ideal. Protecting the compound from moisture and light is crucial to prevent hydrolysis and photodegradation.

Q5: How should I prepare and store stock solutions of azepane-1-sulfonamide?

A5: Stock solutions should be prepared in a suitable, dry, aprotic organic solvent such as DMSO or DMF. For aqueous experiments, it is best to prepare fresh solutions from the organic stock immediately before use. If aqueous solutions must be stored, they should be buffered to a neutral pH (around 7.0), aliquoted, and frozen at -20°C or -80°C to minimize hydrolysis. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments with azepane-1-sulfonamide, providing explanations for the underlying causes and actionable solutions.

Issue 1: Inconsistent or non-reproducible bioassay results.
Potential Cause Explanation Troubleshooting Steps & Preventative Measures
Hydrolytic Degradation in Aqueous Buffer The sulfonamide group can hydrolyze, especially in acidic (pH < 4) or alkaline (pH > 9) aqueous media.[2][3] This degradation leads to a lower effective concentration of the active compound.1. pH Control: Ensure your assay buffer is within a stable pH range, ideally between pH 7.0 and 9.0, where sulfonamides are generally more stable.[2][3] 2. Fresh Preparations: Prepare aqueous dilutions of your compound immediately before each experiment from a concentrated stock in an aprotic solvent (e.g., DMSO). 3. Run a Time-Course Experiment: To assess stability in your specific assay medium, incubate the compound in the buffer for the duration of your experiment and analyze for degradation using LC-MS.
Photodegradation Exposure to ambient or UV light during sample preparation or the assay itself can lead to degradation of the compound.[4][5]1. Protect from Light: Use amber-colored vials or cover your plates and tubes with aluminum foil. 2. Minimize Exposure: Work in a dimly lit area when handling the compound and its solutions.
Adsorption to Labware Highly lipophilic compounds can adsorb to the surface of plastic labware, reducing the effective concentration in solution.1. Use Low-Binding Plastics: Utilize low-adsorption microplates and tubes. 2. Incorporate a Surfactant: Consider adding a small amount of a non-ionic surfactant (e.g., Tween-20 at 0.01%) to your assay buffer to reduce non-specific binding. 3. Solvent Choice: Ensure the compound is fully solubilized in your final assay conditions.
Issue 2: Appearance of unexpected peaks in chromatography (HPLC, LC-MS).
Potential Cause Explanation Troubleshooting Steps & Preventative Measures
Acid-Catalyzed Hydrolysis If using an acidic mobile phase (e.g., with formic acid or TFA) for an extended period or at elevated temperatures, the sulfonamide can hydrolyze on-column or in the autosampler.1. Optimize Mobile Phase: If possible, use a mobile phase with a higher pH or reduce the concentration of the acid. 2. Control Temperature: Keep the autosampler temperature low (e.g., 4°C) to slow down degradation. 3. Limit Sample Time in Autosampler: Analyze samples promptly after placing them in the autosampler.
Oxidative Degradation The presence of oxidizing agents or dissolved oxygen, potentially accelerated by light or metal ions, can lead to the formation of degradation products.1. Use High-Purity Solvents: Ensure your mobile phases are prepared with fresh, high-purity solvents. 2. Degas Solvents: Degas your mobile phases to remove dissolved oxygen. 3. Chelating Agents: If metal-catalyzed oxidation is suspected, consider adding a small amount of a chelating agent like EDTA to your buffers.
Thermal Degradation in Injector Port (GC-MS) While generally stable at moderate temperatures, high temperatures in a GC injector port can cause degradation.[6]1. Use LC-MS: LC-MS is the preferred analytical method for non-volatile and thermally sensitive compounds like sulfonamides.[16] 2. Derivatization: If GC-MS must be used, consider derivatizing the sulfonamide to increase its thermal stability.

Experimental Protocols

Protocol 1: Forced Degradation Study for Azepane-1-sulfonamide

Forced degradation studies are crucial for identifying potential degradation products and establishing the stability profile of a compound.[17][18][19][20]

Objective: To determine the stability of azepane-1-sulfonamide under various stress conditions.

Materials:

  • Azepane-1-sulfonamide

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC or UPLC system with a UV/PDA and/or Mass Spectrometer (MS) detector

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of azepane-1-sulfonamide in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Stress: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve in acetonitrile for analysis.

    • Photostability: Expose a solution of the compound (in a quartz cuvette or clear vial) to a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Analyze all stressed samples, along with an unstressed control sample, by a suitable stability-indicating LC-MS method.

    • Compare the chromatograms to identify degradation products and calculate the percentage of degradation.

Visualizations

Diagram 1: Key Degradation Pathways for Sulfonamides

cluster_0 Azepane-1-sulfonamide cluster_1 Degradation Products A Azepane-1-sulfonamide B Azepane + Sulfamic Acid Derivative A->B  Hydrolysis  (Acid/Base) C Oxidized Species A->C  Oxidation   D Photodegradation Adducts A->D  Photolysis (UV Light)  

Caption: Potential degradation routes for Azepane-1-sulfonamide.

Diagram 2: Troubleshooting Workflow for Inconsistent Results

Start Inconsistent Bioassay Results Check_pH Is buffer pH between 6-8? Start->Check_pH Check_Freshness Was the aqueous solution prepared fresh? Check_pH->Check_Freshness Yes Adjust_pH Adjust buffer to neutral pH Check_pH->Adjust_pH No Check_Light Was the experiment protected from light? Check_Freshness->Check_Light Yes Prep_Fresh Prepare fresh dilutions for each experiment Check_Freshness->Prep_Fresh No Check_Adsorption Are you using low-binding labware? Check_Light->Check_Adsorption Yes Protect_Light Use amber vials or cover plates Check_Light->Protect_Light No Use_LowBind Switch to low-binding plates/tubes Check_Adsorption->Use_LowBind No End Results should be consistent Check_Adsorption->End Yes Adjust_pH->Check_Freshness Prep_Fresh->Check_Light Protect_Light->Check_Adsorption Use_LowBind->End

Caption: A logical workflow to troubleshoot inconsistent experimental data.

References

  • De Voe, R. J., & Kistiakowsky, G. B. (Year). Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. The Journal of Organic Chemistry. [Link]

  • Przybylek, M., et al. (Year). Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions. PubMed. [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. [Link]

  • Lin, T. C., et al. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. PubMed. [Link]

  • Felczak, A., et al. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. MDPI. [Link]

  • Wang, J., et al. (2021). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. MDPI. [Link]

  • Vo, C. V. T., & Bode, J. W. (2014). Synthesis of saturated N-heterocycles. PubMed. [Link]

  • Li, D., et al. (2016). Photodegradation of Sulfonamides by g-C3N4 under Visible Light Irradiation: Effectiveness, Mechanism and Pathways. ResearchGate. [Link]

  • Adeshina, Y., et al. (2022). Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. NIH. [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. [Link]

  • Horwitz, W. (1981). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists. [Link]

  • Vo, C. V. T., & Bode, J. W. (2014). Synthesis of Saturated N-Heterocycles. The Journal of Organic Chemistry. [Link]

  • Kaur, M., et al. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Bentham Science Publishers. [Link]

  • Williams, A. (2003). Reactivity and Mechanism in the Hydrolysis of β-Sultams. ResearchGate. [Link]

  • Williams, A. (1998). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications. [Link]

  • Kaur, M., et al. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. OUCI. [Link]

  • Vo, C. V. T., & Bode, J. W. (2014). Synthesis of Saturated N- Heterocycles. ETH Zurich Research Collection. [Link]

  • Wikipedia. (n.d.). Sulfonamide. Wikipedia. [Link]

  • García-Galán, M. J., et al. (2013). Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics: Advanced MS Analysis of Metabolites and Degradation Products – II. ResearchGate. [Link]

  • Silvestri, A., et al. (2022). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. [Link]

  • Kaur, M., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. Organic Chemistry Portal. [Link]

  • Bajaj, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. ResearchGate. [Link]

  • Vo, C. V. T., & Bode, J. W. (2014). Synthesis of Saturated N-Heterocycles. ResearchGate. [Link]

  • Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. PubMed. [Link]

  • Technical University of Munich. (n.d.). Sulfonamide Degradation. Institut für Wasserchemie und Chemische Balneologie. [Link]

  • Kamberi, M., & Tsutsumi, Y. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • García-Galán, M. J., et al. (2013). Studies on sulfonamide degradation products. ResearchGate. [Link]

  • Rodríguez-Mozaz, S., et al. (2014). Degradation of sulfonamides as a microbial resistance mechanism. PubMed. [Link]

  • Sharma, M. C., & Sharma, S. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Supuran, C. T. (2017). Special Issue: Sulfonamides. PMC - NIH. [Link]

  • Patel, A., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. [Link]

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Technical Support Center: Optimizing Reaction Conditions for Azepane-1-sulfonamide Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of Azepane-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your reaction conditions for successful synthesis.

Introduction to Azepane-1-sulfonamide Derivatization

Azepane and its derivatives are significant structural motifs in medicinal chemistry, appearing in a range of bioactive molecules with diverse therapeutic properties, including anticancer and antiviral activities.[1] The derivatization of the Azepane-1-sulfonamide core is a critical step in the synthesis of novel therapeutic agents, such as potent carbonic anhydrase IX inhibitors.[2][3] This guide will address the practical challenges you may encounter during the N-derivatization of the sulfonamide nitrogen, a key transformation for creating libraries of potential drug candidates.

Frequently Asked Questions (FAQs)

Here are some quick answers to common questions encountered during the derivatization of Azepane-1-sulfonamide.

Q1: My reaction yield is consistently low. What are the first things I should check?

A1: Low yields are often traced back to fundamental issues with reagents and reaction setup.[4][5] Start by verifying the following:

  • Reagent Purity: Ensure your Azepane-1-sulfonamide and electrophile are pure. Impurities can lead to unwanted side reactions.

  • Anhydrous Conditions: Sulfonyl chlorides and other reactive electrophiles are sensitive to moisture.[4][6] Always use anhydrous solvents and dry glassware, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Base Quality: If using a liquid base like triethylamine or pyridine, ensure it is dry and free of contaminants.

  • Stoichiometry: Double-check the molar ratios of your reactants and base.

Q2: What is the best base to use for the N-derivatization of Azepane-1-sulfonamide?

A2: The choice of base is critical. A non-nucleophilic organic base is often preferred to neutralize the acid byproduct (e.g., HCl) without competing with the sulfonamide nitrogen as a nucleophile.[4] Common choices include:

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA): These are suitable for many standard alkylations and arylations.

  • Pyridine: Can act as both a base and a catalyst in some reactions.[7]

  • Stronger, non-nucleophilic bases: For less reactive electrophiles, bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be necessary.[6]

  • Inorganic bases: In some cases, bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective, particularly in polar aprotic solvents like DMF or acetonitrile.[8][9]

Q3: How do I monitor the progress of my reaction?

A3: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use an appropriate solvent system to achieve good separation between your starting material, product, and any potential byproducts. Staining with potassium permanganate or visualization under UV light (if your compounds are UV active) can help identify spots. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is an excellent tool.[8]

Q4: What are the best methods for purifying my derivatized Azepane-1-sulfonamide product?

A4: The purification method will depend on the physical properties of your product.

  • Recrystallization: If your product is a solid, recrystallization is often the most effective method for achieving high purity.[4][10] Common solvents include ethanol, isopropanol, or mixtures with water.[4][10]

  • Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography is the standard approach. A gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol is typically effective. Adding a small amount of triethylamine to the eluent can help prevent the streaking of basic compounds.[11]

In-Depth Troubleshooting Guides

This section provides detailed solutions to more complex problems you might face during your experiments.

Problem 1: Low or No Product Formation

Low or no product formation is a common and frustrating issue. The following flowchart and detailed explanations will guide you through a systematic troubleshooting process.

G cluster_start Start: Low/No Product cluster_reagents Reagent & Condition Check cluster_reaction_params Reaction Parameter Optimization cluster_sm_issues Starting Material Reactivity cluster_end Resolution Start Low or No Product Formation Reagent_Purity Verify Purity of Starting Materials & Reagents Start->Reagent_Purity Anhydrous_Conditions Ensure Strictly Anhydrous Conditions Reagent_Purity->Anhydrous_Conditions If pure Base_Choice Evaluate Base Strength & Nucleophilicity Anhydrous_Conditions->Base_Choice If dry Solvent_Polarity Assess Solvent Polarity & Solubility Base_Choice->Solvent_Polarity If appropriate Temperature Optimize Reaction Temperature Solvent_Polarity->Temperature If soluble Concentration Adjust Reactant Concentration Temperature->Concentration If no improvement Success Successful Product Formation Temperature->Success If successful Catalyst Consider a Catalyst (e.g., for N-Arylation) Concentration->Catalyst If still no reaction Concentration->Success If successful Protecting_Group Is a Protecting Group Necessary? Catalyst->Protecting_Group If applicable Catalyst->Success If successful Alternative_Electrophile Consider a More Reactive Electrophile Protecting_Group->Alternative_Electrophile If needed Alternative_Electrophile->Success

Caption: Troubleshooting workflow for low or no product yield.

  • Verify Reagent Quality and Reaction Setup:

    • Hydrolysis of Electrophile: Many electrophiles, especially sulfonyl and acyl chlorides, are highly susceptible to hydrolysis, which renders them unreactive.[4] Use fresh or newly purified reagents.

    • Solvent Choice: The solvent must be able to dissolve your reactants. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), or N,N-dimethylformamide (DMF) are commonly used.[6] The polarity of the solvent can significantly impact reaction rates.

    • Inert Atmosphere: Conducting the reaction under nitrogen or argon is crucial to prevent the degradation of reagents by atmospheric moisture.[4]

  • Optimize Base and Temperature:

    • Base Strength: The pKa of the sulfonamide proton in Azepane-1-sulfonamide is relatively high, meaning it is not very acidic. A sufficiently strong base is needed to deprotonate it effectively. If TEA or pyridine are ineffective, consider a stronger base like DBU.[6]

    • Temperature: Many sulfonamide derivatizations proceed well at room temperature. However, if the reaction is sluggish, gentle heating (e.g., to 40-60 °C) may be required. Conversely, if you observe decomposition, try running the reaction at a lower temperature (e.g., 0 °C) for a longer duration.[6]

  • Consider Catalysis for N-Arylation Reactions:

    • The N-arylation of sulfonamides can be challenging and often requires a catalyst.[12][13] Copper- or palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are standard methods.[8] These reactions typically require a specific ligand, base, and solvent system.

ParameterRecommendation for N-Arylation
Catalyst CuI, Pd(OAc)₂
Ligand Phenanthroline-based (for Cu), Buchwald or Hartwig ligands (for Pd)
Base Cs₂CO₃, K₃PO₄
Solvent Dioxane, Toluene, DMF
Problem 2: Formation of Significant Side Products

The presence of side products complicates purification and reduces the yield of the desired compound.

  • Bis-sulfonylation of Primary Amines: If your starting material contains a primary amine, you may observe the formation of a bis-sulfonated product.

    • Solution: Use a protecting group for the primary amine that can be removed later.[4] Common amine protecting groups include Boc (tert-Butoxycarbonyl) and Cbz (Carbobenzyloxy).[14] Alternatively, use a large excess of the primary amine.[4]

  • Reaction at Other Nucleophilic Sites: If your molecule contains other nucleophilic groups (e.g., hydroxyl, phenol), these may compete with the sulfonamide nitrogen.

    • Solution: Employ orthogonal protecting group strategies to temporarily block these other reactive sites.[15][16] For example, silyl ethers can protect alcohols and are easily removed with fluoride ions.[16]

G cluster_start Start: Side Products cluster_analysis Analysis cluster_solutions Solutions cluster_end Resolution Start Side Product Formation Identify_Side_Product Characterize Side Product (e.g., by MS, NMR) Start->Identify_Side_Product Identify_Cause Determine Cause (e.g., over-reaction, competing nucleophile) Identify_Side_Product->Identify_Cause Adjust_Stoichiometry Adjust Stoichiometry (e.g., slight excess of limiting reagent) Identify_Cause->Adjust_Stoichiometry If over-reaction Protecting_Groups Use Protecting Groups for Competing Sites Identify_Cause->Protecting_Groups If competing nucleophile Lower_Temp Lower Reaction Temperature Adjust_Stoichiometry->Lower_Temp Success Clean Reaction, High Purity Product Lower_Temp->Success Protecting_Groups->Success

Sources

Technical Support Center: Crystallization of Azepane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Azepane-1-sulfonamide crystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the crystallization of this and structurally related sulfonamide compounds. The solid-state form of an active pharmaceutical ingredient (API) is a critical attribute, influencing everything from bioavailability and stability to manufacturability.[1][2][][4] Therefore, achieving a robust and reproducible crystallization process is paramount.

This resource provides in-depth troubleshooting guides in a question-and-answer format, detailed experimental protocols, and frequently asked questions to support your process development and optimization efforts.

Troubleshooting Guide: Common Crystallization Problems

This section addresses specific issues you may encounter during your experiments, explaining the underlying causes and offering targeted solutions.

Q1: My Azepane-1-sulfonamide is "oiling out" instead of forming crystals. What is happening and what should I do?

A1: "Oiling out," or liquid-liquid phase separation (LLPS), is a common challenge in crystallization.[5][6][7] It occurs when the solute separates from the solution as a liquid phase (an "oil") rather than a solid crystalline phase. This phenomenon is often observed when a solution becomes supersaturated at a temperature above the melting point of the solute in that specific solvent system, or when high concentrations of impurities create a low-melting eutectic mixture.[7][8] The resulting oil is often amorphous and can trap impurities, leading to a product with poor quality and physical properties.[7]

Immediate Corrective Actions:

  • Re-dissolve and Dilute: Gently heat the mixture to re-dissolve the oil. Once a clear solution is obtained, add a small amount of additional hot solvent (typically 10-20% more) to reduce the supersaturation level.[8]

  • Induce Crystallization at a Lower Temperature: Once the solution has cooled, try inducing crystallization by scratching the inside of the flask with a glass rod or adding seed crystals.[6][8]

Long-Term Strategic Solutions:

  • Solvent System Modification: The choice of solvent is a primary factor.[1][] Experiment with a different solvent or a co-solvent system. For sulfonamides, polar solvents or mixtures like ethanol-water or isopropanol-water can be effective.[8] A solvent system that provides moderate solubility at elevated temperatures and low solubility at room temperature is ideal.

  • Lower Crystallization Temperature: Ensure the boiling point of your chosen solvent is well below the melting point of Azepane-1-sulfonamide. If the compound is melting in the solvent before it can crystallize, you will consistently observe oiling out.

  • Preliminary Purification: If the crude material is highly impure, the impurities may be depressing the melting point and promoting oiling out.[8] Consider purifying the material by column chromatography before attempting crystallization.

Q2: No crystals are forming, even after the solution has cooled completely. What should I do?

A2: The failure of a cooled solution to produce crystals is typically due to one of two main reasons: the solution is either in a metastable supersaturated state without nucleation triggers, or it is not sufficiently saturated for crystals to form.

Troubleshooting Steps:

  • Induce Nucleation: A supersaturated solution may require a trigger to initiate crystallization.[8]

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass can serve as nucleation sites.

    • Seeding: Introduce a small number of seed crystals from a previous successful batch into the supersaturated solution.[10][11] This provides a template for crystal growth and is a highly effective method for controlling polymorphism.[1]

  • Increase Supersaturation: If nucleation induction fails, the solution may not be saturated enough.

    • Evaporation: Allow a portion of the solvent to evaporate slowly. This can be done by leaving the flask partially covered in a fume hood.[12]

    • Anti-solvent Addition: If your compound is dissolved in a "good" solvent, you can slowly add a miscible "anti-solvent" in which the compound is poorly soluble.[1][13][14] Add the anti-solvent dropwise until the solution becomes persistently turbid, then allow it to stand.[1]

Q3: The crystallization yield is very low. How can I improve it?

A3: A low yield indicates that a significant amount of your compound remains dissolved in the mother liquor. This is often a result of using an excessive amount of solvent or not cooling the solution sufficiently.

Strategies to Improve Yield:

  • Minimize Solvent Volume: During the dissolution step, use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[1] Working with a more concentrated solution will ensure a higher degree of supersaturation upon cooling.

  • Ensure Complete Cooling: After the solution has cooled to room temperature, place it in an ice bath or a refrigerator for a sufficient period (e.g., 30-60 minutes) to maximize precipitation.[15]

  • Solvent Selection: The ideal solvent should exhibit a steep solubility curve with respect to temperature, meaning it dissolves the compound well at high temperatures but poorly at low temperatures.[8]

  • Evaporate Excess Solvent: If you suspect too much solvent was used, you can carefully evaporate a portion of it and then proceed with the cooling process again.

Q4: I am observing different crystal forms (polymorphs) in different batches. How can I control this?

A4: Polymorphism, the ability of a compound to exist in multiple crystal structures, is a well-documented phenomenon in sulfonamides.[16][17][18] Different polymorphs can have varying physical properties, including solubility, stability, and melting point, making control of the polymorphic form essential in pharmaceutical development.[2][19][20]

Control Strategies:

  • Standardize Crystallization Conditions: Strictly control and document all crystallization parameters, including solvent choice, cooling rate, agitation speed, and temperature.[1] Even minor variations can favor the nucleation of a different polymorph.

  • Seeding: This is the most robust method for controlling polymorphism.[10][11] By introducing seed crystals of the desired polymorph into a supersaturated solution, you direct the crystallization towards that specific form.[1]

  • Solvent Selection: The choice of solvent can have a profound impact on the resulting polymorph.[21][22] Solvents can influence which crystal faces grow faster and can stabilize different molecular conformations, leading to different packing arrangements. Experiment with solvents of varying polarities and hydrogen-bonding capabilities.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing common crystallization issues with Azepane-1-sulfonamide.

Crystallization_Troubleshooting Start Start: Dissolved Azepane-1-sulfonamide in Hot Solvent Cooling Cool Solution Start->Cooling Observation Observe Outcome Cooling->Observation OilingOut Problem: Oiling Out Observation->OilingOut Liquid layer forms NoCrystals Problem: No Crystals Form Observation->NoCrystals Clear solution remains PoorYield Problem: Poor Yield Observation->PoorYield Few crystals form GoodCrystals Success: Good Crystals Observation->GoodCrystals Solid crystals form ReheatDilute Reheat and Add More Solvent OilingOut->ReheatDilute ChangeSolvent Change Solvent System OilingOut->ChangeSolvent Long-term fix InduceNucleation Induce Nucleation (Scratch/Seed) NoCrystals->InduceNucleation IncreaseSaturation Increase Saturation (Evaporate/Anti-solvent) NoCrystals->IncreaseSaturation If induction fails ReduceSolvent Use Less Solvent in Next Batch PoorYield->ReduceSolvent Long-term fix CoolFurther Cool to Lower Temperature PoorYield->CoolFurther SlowCool Cool Very Slowly ReheatDilute->SlowCool SlowCool->Observation InduceNucleation->Observation IncreaseSaturation->Observation CoolFurther->GoodCrystals

Caption: A logical workflow for troubleshooting common crystallization problems.

Experimental Protocols

Protocol 1: Controlled Cooling Crystallization
  • Dissolution: In an appropriately sized flask, add the crude Azepane-1-sulfonamide. Add the minimum amount of the chosen solvent to the flask. Heat the mixture with gentle stirring until the solid is completely dissolved.

  • Slow Cooling: Remove the flask from the heat source and place it on a surface that does not conduct heat well (e.g., a cork ring). Cover the flask and allow it to cool slowly to room temperature. To further slow the cooling process, the flask can be insulated.[8]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for 15-30 minutes to maximize the precipitation of the product.[15]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities from the crystal surfaces.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

Protocol 2: Solvent/Anti-solvent Crystallization
  • Dissolution: Dissolve the crude Azepane-1-sulfonamide in the minimum amount of a "good" solvent (in which it is highly soluble) at room temperature.[1]

  • Addition of Anti-Solvent: Slowly add the "anti-solvent" (a miscible solvent in which the compound is insoluble) dropwise with constant swirling.[1][23][24]

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). If crystals do not form immediately, you may need to add a seed crystal or scratch the inside of the flask.[1]

  • Crystal Growth: Once turbidity appears, set the flask aside undisturbed to allow crystals to form and grow. Cooling in an ice bath can increase the yield.[1]

  • Isolation and Drying: Isolate, wash, and dry the crystals as described in Protocol 1.

Frequently Asked Questions (FAQs)

Q: Why is the choice of solvent so important for crystallization? A: The solvent plays a critical role in crystallization as it influences solubility, nucleation, crystal growth, and polymorphism.[21][22] An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, allowing for a good recovery.[8] Furthermore, interactions between the solvent and the growing crystal faces can affect the crystal habit (shape), which in turn impacts downstream processing properties like flowability and filtration.[1][22]

Q: How do impurities affect my crystallization process? A: Impurities can have a significant and often detrimental impact on crystallization.[25][26][27][28] They can inhibit crystal growth, be incorporated into the crystal lattice leading to lower purity, or even favor the formation of an undesired polymorph.[26] High levels of impurities can also lead to "oiling out" by depressing the melting point of the solid.[8]

Q: What is the purpose of "seeding"? A: Seeding is the process of adding a small quantity of crystals of the desired compound to a supersaturated solution to initiate crystallization.[10][11][29] It serves several critical purposes: it can overcome the energy barrier for nucleation, control the final crystal size distribution, and, most importantly, ensure the formation of the desired polymorphic form.[1][10][11]

Q: How can I obtain seed crystals if I don't have any? A: If you do not have seed crystals from a previous batch, you may need to generate them. This can often be achieved by attempting crystallization under various conditions (e.g., different solvents, very slow evaporation) on a small scale until some crystalline material is obtained. Once you have a small amount of solid, you can use it to seed larger batches.

Data Summary Table

ParameterInfluence on CrystallizationTroubleshooting Considerations
Solvent Affects solubility, nucleation, growth rate, polymorphism, and crystal habit.[21][22]The most critical parameter to optimize. Experiment with different solvents and co-solvent systems.
Temperature Controls solubility and the rate of supersaturation. The cooling rate is a key kinetic parameter.[9]Slow cooling generally yields larger, purer crystals.[1][9] Rapid cooling can lead to small crystals or amorphous solids.[9]
Supersaturation The driving force for both nucleation and crystal growth.[13]Too high can lead to oiling out or amorphous precipitation.[1][5] Too low will result in no crystallization.
Impurities Can inhibit growth, be incorporated into the crystal, and influence polymorphism.[25][26][27][28]Ensure the starting material is of sufficient purity. A pre-purification step may be necessary.
Agitation Affects heat and mass transfer, and can induce secondary nucleation.Consistent agitation is important for reproducibility. Excessive agitation can lead to smaller crystals.
Seeding Provides a template for growth, controlling polymorphism and crystal size.[10][11]A powerful tool for process control and ensuring batch-to-batch consistency.

References

  • Impact of impurities on crystal growth. (n.d.). Nature.
  • Seeding Techniques and Optimization of Solution Crystallization Processes. (2020, September 15). ACS Publications.
  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (n.d.). MDPI.
  • Seeding Techniques | Crystallization of Nucleic Acids and Proteins. (n.d.). Oxford Academic.
  • 5 Protein Crystallization Seeding Methods for Bigger Crystals. (2025, January 22). Bitesize Bio.
  • Technical Support Center: Crystallinity of Sulfonamide Compounds. (n.d.). Benchchem.
  • Seeding Studies For Crystallization - Improve Batch Consistency. (n.d.). Mettler Toledo.
  • Technical Support Center: Recrystallization of Sulfonamide Products. (n.d.). Benchchem.
  • Crystal-seeding. (n.d.). Diamond Light Source.
  • Mechanisms, kinetics, impurities and defects: consequences in macromolecular crystallization. (n.d.). PMC - NIH.
  • Impurity incorporation in solution crystallization: diagnosis, prevention, and control. (2022, February 7). CrystEngComm (RSC Publishing).
  • The Influence of Impurities and Additives on Crystallization (Chapter 4). (2019, June 14). Handbook of Industrial Crystallization - Cambridge University Press & Assessment.
  • Processes involving the use of antisolvent crystallization. (n.d.). Google Patents.
  • Antisolvent Crystallization. (n.d.). RM@Schools.
  • “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. (2022, July 15). ResearchGate.
  • Using AntiSolvent for Crystallization. (n.d.). Mettler Toledo.
  • Oiling Out in Crystallization. (n.d.). Mettler Toledo.
  • common issues in sulfonamide synthesis and solutions. (n.d.). Benchchem.
  • Recent progress in antisolvent crystallization. (n.d.). CrystEngComm (RSC Publishing).
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25). BOC Sciences.
  • Crystallization process: how does crystallization work. (2024, July 25). Mirai Intex.
  • Pharmaceutical Crystallization in drug development. (n.d.). Syrris.
  • Guide for crystallization. (n.d.). University of Geneva.
  • Crystallization of APIs: Methods and Challenges. (n.d.). BOC Sciences.
  • Effect of Liquid-Liquid Phase Separation During Crystallization. (2018, November 26). LUTPub.
  • cooling crystallization process: Topics by Science.gov. (n.d.). Science.gov.
  • Interfacial Cocrystallization Using Oily Phase via Liquid–Liquid Phase Separation. (2022, September 14). Crystal Growth & Design - ACS Publications.
  • Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace.
  • Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram. (2022, December 5). ResearchGate.
  • The Crucial Role of Crystallization in Drug Substances Development. (2023, August 1). Neuland Labs.
  • Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals. (n.d.). Google Sites.
  • From form to function: Crystallization of active pharmaceutical ingredients. (2008, June 3). AIChE.
  • Experimental protocols. Investigations of crystallization during the cooling process (top) and the isothermal process (bottom). (n.d.). ResearchGate.
  • Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. (2022, July 7). ResearchGate.
  • General case of the day. Sulfonamide crystallization in nonalkalinized urine. (n.d.). Radiology.
  • (PDF) Polymorphism in Sulfanilamide-D4. (2025, August 6). ResearchGate.
  • Crystallization of Sulfanilamide. (2021, March 2). YouTube.
  • Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. (2025, December 9). ResearchGate.
  • The Effect of Solvent on Crystal Growth and Morphology. (2025, August 9). ResearchGate.
  • Understanding the role of solvent in regulating the crystal habit. (n.d.). RSC Publishing.
  • How Do Solvents Impact Crystal Morphology In Crystallization?. (2025, November 14). YouTube.
  • Design and synthesis of 3-(azepan-1-ylsulfonyl)- N-aryl benzamide derivatives as potent carbonic anhydrase IX inhibitors with anticancer activities. (2025, March 3). PubMed.
  • [Polymorphism and mixed crystal formation in sulfonamides and related compounds]. (1969). PubMed.

Sources

Technical Support Center: Azepane-1-sulfonamide Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Azepane-1-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide robust solutions for obtaining high-purity Azepane-1-sulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of Azepane-1-sulfonamide?

A1: The impurity profile of Azepane-1-sulfonamide can vary depending on the synthetic route. However, common impurities often include:

  • Unreacted Starting Materials: Such as azepane and the corresponding sulfonyl chloride.

  • Hydrolyzed Sulfonyl Chloride: Sulfonyl chlorides are susceptible to moisture and can hydrolyze to the corresponding sulfonic acid, which will be unreactive.[1]

  • Di-sulfonated Azepane: If the reaction conditions are not carefully controlled, a second sulfonylation can occur on the nitrogen atom of the sulfonamide, leading to a bis-sulfonylated impurity.

  • Residual Solvents and Reagents: Such as pyridine or triethylamine, which are often used as bases in the sulfonylation reaction.[2]

Q2: My Azepane-1-sulfonamide product is "oiling out" during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out" is a common issue in the crystallization of sulfonamides and typically occurs when the solute separates from the solution as a liquid instead of a solid.[3][4] This can be caused by a high concentration of impurities or if the melting point of the solid is lower than the boiling point of the solvent.[3][4]

Immediate Steps:

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to ensure the solution is no longer supersaturated.[3]

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the liquid or add a seed crystal of pure Azepane-1-sulfonamide.[3][4]

Long-Term Strategy:

  • Change the Solvent System: The current solvent may be too nonpolar. Experiment with a more polar solvent or a solvent-antisolvent system. For sulfonamides, ethanol-water or isopropanol-water mixtures are often effective.[3]

  • Lower the Crystallization Temperature: Ensure the boiling point of your chosen solvent is lower than the melting point of your product.

  • Preliminary Purification: If the crude product is highly impure, consider a preliminary purification step like column chromatography before recrystallization.[3]

Q3: I'm observing a low yield of crystals after recrystallization. How can I improve it?

A3: Low recovery is a frequent issue in recrystallization and can be attributed to several factors:

  • Excessive Solvent: Using too much solvent to dissolve the crude product is the most common reason for poor yield, as a significant portion of the product will remain in the mother liquor upon cooling.[3]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper or in the funnel.[3] To mitigate this, use pre-heated glassware for filtration and perform the filtration as quickly as possible.[3]

  • Inappropriate Solvent Choice: The chosen solvent may have too high a solubility for the sulfonamide at low temperatures.

To improve your yield, use the minimum amount of hot solvent necessary for complete dissolution and ensure the solution is cooled slowly to room temperature before placing it in an ice bath to maximize crystal formation.[1][4]

Troubleshooting Guide for Chromatographic Purification

Issue 1: Poor separation of Azepane-1-sulfonamide from non-polar impurities on a silica gel column.

Symptoms: Co-elution of the product with less polar spots observed on TLC.

Cause: The polarity difference between your product and the impurities may not be sufficient for separation with the current mobile phase.

Solutions:

  • Optimize the Solvent System: A gradient elution, starting with a less polar solvent (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can be very effective for separating compounds with different polarities.[5][6]

  • Change the Stationary Phase: If you are using standard silica gel, consider switching to a different type of stationary phase. Options include alumina or reverse-phase C18 columns, which offer different selectivity.[5][6]

Issue 2: Streaking of the product spot on the TLC plate and during column chromatography.

Symptoms: The product appears as a long streak rather than a defined spot on the TLC plate, leading to broad peaks and poor separation during column chromatography.

Cause: This is often due to the acidic nature of standard silica gel, which can interact with the basic nitrogen of the azepane ring or the sulfonamide group.

Solutions:

  • Deactivate the Silica Gel: Prepare a slurry of the silica gel with the eluent containing a small amount of a basic modifier like triethylamine (0.1-1%).[6] This will neutralize the acidic sites on the silica.

  • Use a Different Stationary Phase: Neutral or basic alumina can be a good alternative to silica gel for purifying basic compounds.[6]

Detailed Experimental Protocols

Protocol 1: Recrystallization of Azepane-1-sulfonamide

This protocol provides a general guideline for the recrystallization of Azepane-1-sulfonamide. The choice of solvent is critical and should be determined experimentally. A good starting point for many sulfonamides is an isopropanol/water mixture.[3][7]

Materials:

  • Crude Azepane-1-sulfonamide

  • Recrystallization solvent (e.g., 70% isopropanol in water)[3][7]

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude Azepane-1-sulfonamide in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the 70% isopropanol-water solution. Heat the mixture to its boiling point with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution.[3]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[3][4]

  • Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration using pre-heated glassware to remove them and prevent premature crystallization.[3][4]

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, place the flask in an ice bath for 15-30 minutes after it has reached room temperature.[1][3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

Protocol 2: Flash Column Chromatography of Azepane-1-sulfonamide

This protocol is for the purification of Azepane-1-sulfonamide using flash column chromatography on silica gel.

Materials:

  • Crude Azepane-1-sulfonamide

  • Silica gel (for flash chromatography)

  • Solvents for mobile phase (e.g., hexane, ethyl acetate)

  • Triethylamine (if needed)

  • Chromatography column

  • TLC plates and developing chamber

  • Fraction collector or test tubes

Procedure:

  • Solvent System Selection: Determine an appropriate solvent system using TLC. The ideal system will give your product an Rf value of approximately 0.3. A common starting point is a mixture of hexane and ethyl acetate.[6] If streaking is observed, add 0.1-1% triethylamine to the solvent system.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, less polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting the column with the selected mobile phase. If using a gradient, start with a low polarity and gradually increase the concentration of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Data Presentation

Table 1: Common Solvents for Sulfonamide Recrystallization

SolventPolarityBoiling Point (°C)Comments
WaterHigh100Good for highly polar sulfonamides, often used as an anti-solvent.
EthanolHigh78A common and effective solvent for many sulfonamides.[8]
IsopropanolMedium82Often used in mixtures with water for sulfonamides.[3][7]
AcetoneMedium56Can be effective, but its low boiling point can lead to rapid evaporation.
Ethyl AcetateMedium77Good for sulfonamides of intermediate polarity.
DichloromethaneLow40Typically used for less polar sulfonamides or as a co-solvent.
HexaneLow69Generally used as an anti-solvent.

Note: Solubility data is a general guideline. Experimental determination is recommended for specific applications.[3]

Visualizations

Crystallization_Troubleshooting cluster_solutions Solutions start Crude Azepane-1-sulfonamide recrystallization Attempt Recrystallization start->recrystallization oiling_out Product 'Oiling Out'? recrystallization->oiling_out low_yield Low Crystal Yield? oiling_out->low_yield No solution_oil Re-dissolve, add more solvent. Change solvent system. Lower crystallization temperature. oiling_out->solution_oil Yes no_crystals No Crystals Forming? low_yield->no_crystals No solution_yield Use minimum hot solvent. Ensure slow cooling. Pre-heat filtration glassware. low_yield->solution_yield Yes success Pure Crystals Obtained no_crystals->success No solution_no_crystals Induce crystallization (scratch/seed). Reduce solvent volume. Consider preliminary purification. no_crystals->solution_no_crystals Yes solution_oil->recrystallization Re-attempt solution_yield->recrystallization Re-attempt solution_no_crystals->recrystallization Re-attempt

Caption: Troubleshooting workflow for the crystallization of Azepane-1-sulfonamide.

Chromatography_Workflow start Crude Azepane-1-sulfonamide tlc TLC Analysis for Solvent System start->tlc streaking Streaking on TLC? tlc->streaking add_base Add 0.1-1% Triethylamine to Mobile Phase streaking->add_base Yes column_prep Prepare Silica Gel Column streaking->column_prep No add_base->column_prep load_sample Load Sample column_prep->load_sample elute Elute with Gradient or Isocratic Mobile Phase load_sample->elute collect_fractions Collect and Monitor Fractions by TLC elute->collect_fractions combine_pure Combine Pure Fractions and Evaporate collect_fractions->combine_pure pure_product Pure Azepane-1-sulfonamide combine_pure->pure_product

Caption: Workflow for the purification of Azepane-1-sulfonamide by column chromatography.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds.
  • Combs, M. T., Ashraf-Khorassani, M., & Taylor, L. T. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 35(9), 423–428. [Link]

  • ResearchGate. (2025). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. [Link]

  • BenchChem. (2025).
  • Oxford Academic. (n.d.). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. [Link]

  • BenchChem. (2025). Common issues in sulfonamide synthesis and solutions.
  • Google Patents. (1957).
  • YouTube. (2021). Crystallization of Sulfanilamide. [Link]

  • BenchChem. (2025). Avoiding common errors in sulfonamide synthesis experimental protocols.

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Technical Support Center: Enhancing the Biological Activity of Azepane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the Azepane-1-sulfonamide scaffold. This guide is designed to provide practical, experience-driven insights and actionable troubleshooting strategies to help you navigate the complexities of synthesis, purification, and biological evaluation. Our goal is to empower you to enhance the biological activity of your compounds through a systematic and well-informed approach.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions that arise during the initial phases of a project involving Azepane-1-sulfonamide derivatives.

Q1: What is the primary rationale for using the Azepane-1-sulfonamide scaffold in drug discovery?

The Azepane-1-sulfonamide scaffold combines two key pharmacophores: the azepane ring and the sulfonamide group. The seven-membered azepane ring provides a flexible, three-dimensional structure that can effectively probe and interact with hydrophobic pockets in biological targets.[1] The sulfonamide group is a versatile and well-established functional group in medicinal chemistry, known for its ability to act as a hydrogen bond donor and acceptor, and to coordinate with metal ions in metalloenzymes.[1][2] This combination has shown promise in developing potent inhibitors for various targets, including carbonic anhydrases, which are implicated in several cancers.[1][3]

Q2: I have a lead Azepane-1-sulfonamide compound. What is the general strategy for enhancing its biological activity?

The core strategy is to conduct a systematic Structure-Activity Relationship (SAR) study.[4][5] This involves synthesizing a library of analogues where specific parts of the molecule are modified and then evaluating their biological activity. By analyzing how these structural changes affect potency, you can identify key interactions between your compound and its target, guiding the design of more effective molecules. The iterative cycle of design, synthesis, and testing is fundamental to lead optimization in drug discovery.[6]

Q3: My initial synthesis of an Azepane-1-sulfonamide derivative has a very low yield. What are the most common culprits?

Low yields in sulfonamide synthesis are frequently due to two main issues:

  • Hydrolysis of the Sulfonyl Chloride: Sulfonyl chlorides are highly reactive and extremely sensitive to moisture, which converts them into an unreactive sulfonic acid.[7]

  • Inappropriate Reaction Conditions: The choice of base and solvent is critical. An incorrect base can be too weak to neutralize the HCl byproduct, which then protonates your amine, reducing its nucleophilicity.[8] Similarly, a suboptimal solvent can fail to properly dissolve the reactants.[7]

Q4: My purified compound shows no activity in our primary biological assay. Where do I start troubleshooting?

When a compound appears inactive, it's essential to systematically validate the compound, the assay, and the biological system.[9] The most common reasons for unexpected inactivity include:

  • Compound Integrity and Solubility: The compound may have degraded during storage or, more commonly, it may have poor solubility in the aqueous assay buffer, causing it to precipitate.[9] If the compound isn't in solution, its effective concentration is far lower than intended.

  • Lack of Target Engagement: The compound may not be reaching its intended molecular target within the cell.[9]

  • Assay-Specific Issues: Problems with cell health, reagent concentrations, or incubation times can all lead to a lack of an observable effect.[9]

Troubleshooting Guide: From Synthesis to Biological Evaluation

This guide provides a more detailed, issue-specific approach to overcoming common experimental hurdles.

Section 1: Synthetic & Purification Challenges
Problem Potential Cause & Explanation Recommended Solution & Rationale
Consistently Low Synthetic Yield Moisture Contamination: The sulfonyl chloride starting material is readily hydrolyzed by trace amounts of water in the solvent or on glassware, rendering it inactive.[7][10]Ensure Anhydrous Conditions: Thoroughly flame-dry all glassware under vacuum. Use freshly opened or distilled anhydrous solvents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[7][8]
Suboptimal Base/Solvent: A non-nucleophilic organic base like pyridine or triethylamine is needed to scavenge the HCl produced without competing with the azepane nucleophile.[8] The solvent must dissolve both reactants effectively.Optimize Base and Solvent: Use at least one equivalent of pyridine or triethylamine in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[8]
Multiple Side Products Observed Bis-Sulfonation: If your starting azepane derivative contains a primary amine elsewhere, it can react twice with the sulfonyl chloride.[7]Use Protecting Groups: If other reactive amines are present, protect them (e.g., as a Boc-carbamate) before the sulfonamide formation step. The protecting group can be removed later.[7]
Polymerization: If both the amine (azepane) and sulfonyl chloride are present on the same starting molecule without proper protection, intermolecular reactions can lead to polymer formation.[11]Strategic Synthesis Design: Ensure that the amine and sulfonyl chloride functionalities are introduced in separate, controlled steps, often involving protecting groups to prevent unwanted self-reaction.[11]
Difficulty Purifying the Final Compound Persistent Impurities: Minor side products or unreacted starting materials can co-purify with the desired product.Recrystallization for Solids: This is often the most effective method for purifying solid sulfonamides.[7] Systematically screen solvents like ethanol, isopropanol, or mixtures of ethanol/water to find conditions where your product is soluble when hot but precipitates upon cooling, while impurities remain in solution.[7]
Oily or Non-Crystalline Product: The product may not be a solid, making recrystallization impossible.Chromatography: Use flash column chromatography or preparative HPLC. If using HPLC, be mindful that buffer salts can interfere with analysis; flush the system thoroughly.
Section 2: Biological Assay Failures
Problem Potential Cause & Explanation Recommended Solution & Rationale
Compound Precipitates in Assay Buffer Poor Aqueous Solubility: Many organic small molecules have limited solubility in the aqueous buffers used for biological assays. If the compound crashes out, its effective concentration is unknown and likely very low.[9]Check Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is low and tolerated by the assay system (typically <0.5%).[9] Solubility Enhancement: Consider using formulation aids or performing serial dilutions to keep the compound in solution. Always visually inspect for precipitation.
Inconsistent Activity/High Variability Compound Degradation: The compound may be unstable in the assay buffer or sensitive to light. Repeated freeze-thaw cycles of stock solutions can also cause degradation.[9]Assess Compound Stability: Prepare fresh stock solutions. Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles.[9] Run a control experiment to incubate the compound in assay buffer for the duration of the experiment and then verify its integrity via HPLC or LC-MS.
No Effect Observed Despite Solubility Lack of Target Engagement: The compound may be soluble and stable but is not physically binding to its intended target protein within the cell.[9]Directly Measure Target Binding: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that your compound binds to its target in intact cells.[9] Alternatively, if the target is a kinase, use Western blotting to check the phosphorylation status of a known downstream substrate.[9]
Cell Line or Model Unsuitable: The biological pathway you are targeting may not be active or critical in the specific cell line or experimental model you are using.Validate Your Biological System: Confirm that the target protein is expressed in your chosen cell line. Use a positive control (a known inhibitor of the target) to ensure the assay is responsive and the pathway is active.
Visualized Workflows and Concepts
General Workflow for Enhancing Biological Activity

This diagram illustrates the iterative cycle at the core of lead optimization in drug discovery.[6]

G cluster_design Design & Analysis cluster_synthesis Synthesis & Purification cluster_testing Biological Evaluation a SAR Analysis & Computational Modeling b Design New Analogues a->b New Insights c Synthesize Analogues b->c Target Molecules d Purify & Characterize (NMR, LC-MS, HPLC) c->d Crude Product e In Vitro Bioassay (e.g., IC50 Determination) d->e Pure Compound e->a Activity Data f Secondary Assays (e.g., CETSA, Western Blot) e->f Promising Hits

Caption: Iterative cycle of design, synthesis, and testing for lead optimization.

Troubleshooting Flowchart for Low Synthetic Yield

Use this decision tree to diagnose common causes of low yields in Azepane-1-sulfonamide synthesis.

G start Low Reaction Yield q1 Are you using anhydrous solvents? start->q1 s1 Switch to anhydrous solvents and dry glassware thoroughly. Rationale: Sulfonyl chloride hydrolyzes with water. q1->s1 No q2 Is the reaction under an inert atmosphere (N2/Ar)? q1->q2 Yes a1_yes Yes a1_no No s2 Run the reaction under an inert atmosphere. Rationale: Prevents exposure to atmospheric moisture. q2->s2 No q3 Is your base a non-nucleophilic tertiary amine (e.g., pyridine)? q2->q3 Yes a2_yes Yes a2_no No s3 Use a suitable base like pyridine or triethylamine. Rationale: Neutralizes HCl without competing with the nucleophile. q3->s3 No end_node Consider other factors: - Reagent purity - Reaction temperature/time - Stoichiometry q3->end_node Yes a3_yes Yes a3_no No

Caption: A decision tree to diagnose causes of low synthetic yield.

Experimental Protocols
Protocol 1: General Synthesis of N-Aryl Azepane-1-sulfonamide Derivatives

This protocol provides a robust starting point for synthesizing analogues for SAR studies, incorporating best practices to maximize yield and purity.

Materials:

  • Appropriately substituted aniline (1.0 eq)

  • Azepane-1-sulfonyl chloride (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine (1.5 eq)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (round-bottom flask, dropping funnel), flame-dried under vacuum.

Procedure:

  • Setup: Assemble the flame-dried glassware and place it under a positive pressure of nitrogen or argon.

  • Dissolution: To the round-bottom flask, add the substituted aniline (1.0 eq) and dissolve it in anhydrous DCM.

  • Base Addition: Add anhydrous pyridine (1.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Sulfonyl Chloride Addition: Dissolve azepane-1-sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM in the dropping funnel. Add the sulfonyl chloride solution dropwise to the stirring aniline solution over 15-20 minutes. An exothermic reaction may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed (typically 2-4 hours).

  • Workup:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography on silica gel.[7]

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

References
  • Benchchem. (n.d.). common issues in sulfonamide synthesis and solutions.
  • Benchchem. (n.d.). Avoiding common errors in sulfonamide synthesis experimental protocols.
  • SelectScience. (n.d.). Ultimate guide to small molecule drug development.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors.
  • PubMed. (2025). Design and synthesis of 3-(azepan-1-ylsulfonyl)- N-aryl benzamide derivatives as potent carbonic anhydrase IX inhibitors with anticancer activities.
  • ResearchGate. (n.d.). Design and synthesis of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives as potent carbonic anhydrase IX inhibitors with anticancer activities | Request PDF.
  • Who we serve. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
  • Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary? (see pic).
  • Biotechnology Innovation Organization | BIO. (n.d.). Small Molecule Drug Discovery Primer 101.
  • Actascientific. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes).
  • PubMed. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
  • PubMed. (2026). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships.
  • SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.

Sources

Technical Support Center: Troubleshooting Off-Target Effects of Azepane-1-Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-16

Introduction: Navigating the Complexities of a Novel Scaffold

The Azepane-1-sulfonamide scaffold represents a promising starting point for the development of novel therapeutics. Its unique three-dimensional structure offers opportunities for exquisite target engagement. However, as with any novel chemical matter, the journey from a hit compound to a selective chemical probe or drug candidate is fraught with challenges. One of the most critical hurdles is understanding and mitigating off-target effects. These unintended interactions can lead to misleading biological data, toxicity, and ultimately, project failure.[1][2][3]

This technical support guide is designed for researchers, scientists, and drug development professionals who are actively working with derivatives of Azepane-1-sulfonamide. It provides a structured approach to identifying, understanding, and addressing potential off-target effects through a series of troubleshooting questions and detailed experimental protocols. Our goal is to equip you with the knowledge to dissect complex biological outcomes and build a robust data package for your compound.

Part 1: Troubleshooting Guide - From Unexpected Phenotypes to Actionable Insights

This section is formatted as a series of questions that commonly arise during the early stages of compound evaluation. Each answer provides a rationale, a step-by-step experimental plan, and the underlying scientific principles.

Q1: We're observing a potent cytotoxic effect in our cell-based assay, but our biochemical assay shows only weak inhibition of the intended target. What could be the disconnect?

A1: Rationale and Troubleshooting Strategy

This is a classic and critical observation in early drug discovery. The discrepancy strongly suggests that the observed cytotoxicity is not driven by the inhibition of your primary target.[4] Instead, it could be due to one or more of the following:

  • Potent Off-Target Inhibition: Your compound may be potently inhibiting another protein that is essential for cell survival. The sulfonamide functional group, for instance, is known to interact with a broad class of enzymes called carbonic anhydrases, some of which are crucial for pH regulation and metabolism.[5][6]

  • Non-Specific Toxicity: The compound might be causing cell death through mechanisms unrelated to specific protein binding, such as membrane disruption, mitochondrial dysfunction, or the generation of reactive oxygen species (ROS).[4][7]

  • Assay Interference: The compound could be interfering with the readout of your cytotoxicity assay (e.g., inhibiting luciferase in a luminescence-based assay).[8][9][10]

Experimental Workflow:

To de-risk this observation, a systematic approach is necessary.

Caption: A decision-making workflow for investigating discrepant cellular and biochemical data.

Detailed Experimental Steps:

  • Confirm Cytotoxicity with Orthogonal Assays:

    • Protocol: If you are using a luminescence-based assay (e.g., CellTiter-Glo®), repeat the experiment with a dye-based assay that measures a different cellular parameter, such as resazurin (metabolic activity) or a live/dead stain with high-content imaging.

    • Causality: This step rules out assay-specific interference.[11] If the cytotoxicity is confirmed across multiple platforms, it is likely a true biological effect.

  • Validate On-Target Engagement in Cells:

    • Protocol: Use a target engagement assay, such as the Cellular Thermal Shift Assay (CETSA), to confirm that your compound binds to the intended target in the cellular environment at concentrations where you observe cytotoxicity.

    • Causality: A lack of target engagement at cytotoxic concentrations is strong evidence for an off-target mechanism.

  • CRISPR/Cas9 Target Knockout Validation:

    • Protocol: Generate a cell line where your target protein has been knocked out using CRISPR/Cas9 technology.[4] Treat both the knockout and the parental (wild-type) cell lines with your compound.

    • Causality: If the compound is still cytotoxic in the knockout cells, the effect is definitively off-target.[4] This is a crucial, self-validating experiment.

Q2: Our Azepane-1-sulfonamide derivative shows activity in multiple unrelated phenotypic screens. How can we differentiate between a specific, potent off-target effect and non-specific activity?

A2: Rationale and Troubleshooting Strategy

Activity in multiple, unrelated assays can be a red flag for promiscuous compounds or those with non-specific mechanisms of action.[12][13] It is essential to determine if you have a "master key" that hits multiple specific targets or a "sledgehammer" that causes general cellular disruption.

  • Promiscuous Inhibition: The compound may have a chemical structure that allows it to bind to the active sites of multiple proteins, often within the same protein family (e.g., kinases) or families that share common binding motifs.

  • Compound Aggregation: At higher concentrations, some compounds can form aggregates that sequester and denature proteins, leading to non-specific inhibition.[14]

  • Physicochemical Interference: Properties like redox activity or membrane disruption can cause artifacts in a wide range of assays.

Experimental Workflow:

Sources

Validation & Comparative

A Technical Guide to Azepane-1-sulfonamide Derivatives as Carbonic Anhydrase IX Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer therapeutics, the selective inhibition of tumor-associated enzyme isoforms remains a paramount objective. Carbonic anhydrase IX (CAIX) has emerged as a critical target due to its significant overexpression in a multitude of solid tumors and its integral role in tumor progression and adaptation to the hypoxic microenvironment. The sulfonamide scaffold has long been the foundation for potent carbonic anhydrase inhibitors. This guide provides an in-depth comparative analysis of a promising class of inhibitors based on the Azepane-1-sulfonamide scaffold, placing their performance in context with established and other novel sulfonamide-based inhibitors.

The Rationale for Targeting Carbonic Anhydrase IX

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. While most CA isoforms are involved in normal physiological processes, the expression of CAIX is predominantly restricted to tumor tissues and is induced by hypoxia. By regulating intra- and extracellular pH, CAIX facilitates tumor cell survival, proliferation, and metastasis, making it an attractive target for the development of selective anticancer agents. The primary challenge lies in achieving high selectivity for CAIX over the ubiquitously expressed cytosolic isoforms, CA I and CA II, to minimize off-target side effects.

Comparative Inhibitory Potency: Azepane-1-sulfonamide Derivatives in Focus

Recent research has highlighted the potential of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives as potent and selective CAIX inhibitors.[1][2] The azepane ring, a seven-membered heterocycle, appears to confer favorable hydrophobic interactions within the active site of CAIX.[1][2] To objectively assess their standing, a comparison of their inhibitory activity (IC50/Ki) against key CA isoforms is essential.

Compound ClassSpecific Compound/DerivativehCA I (Kᵢ/IC₅₀, nM)hCA II (Kᵢ/IC₅₀, nM)hCA IX (Kᵢ/IC₅₀, nM)hCA XII (Kᵢ/IC₅₀, nM)Selectivity (CAII/CAIX)Reference
Azepane-1-sulfonamide Compound 26 --19 --[1][2]
Compound 8 --310--[1][2]
Compound 16 --310--[1][2]
Clinically Used Acetazolamide (AAZ) 25012255.70.48[3][4]
Sulfonamides Dorzolamide 30003.524510.15[4]
Brinzolamide 310003.1435.20.07[4]
Novel Sulfonamides Ureido-substituted benzenesulfonamides (USBs) High (low affinity)High (low affinity)Low nMLow nMHigh[5]
2-mercapto-benzenesulfonamides 1500-570015-16 (for some)160-19501.2-413Varies[6]
Sulfaguanidines >100,000>100,000168-921335-1451High[7]

Note: '-' indicates data not available in the cited sources. The selectivity index is a ratio of Ki or IC50 values and provides an indication of preferential inhibition.

From the data, it is evident that Azepane-1-sulfonamide derivatives, particularly compound 26 with an IC50 of 19 nM against CAIX, exhibit potent inhibition of the target enzyme.[1][2] While a direct comparison of selectivity is limited by the available data for the azepane derivatives against other isoforms, the focus of their development has been on achieving CAIX-specific inhibition. In contrast, clinically used sulfonamides like Acetazolamide, Dorzolamide, and Brinzolamide show high potency against the off-target CAII isoform, leading to potential side effects.[4] Novel sulfonamide classes, such as ureido-substituted benzenesulfonamides and sulfaguanidines, have demonstrated excellent selectivity for the tumor-associated isoforms (CAIX and CAXII) over the cytosolic ones (CAI and CAII).[5][7]

Structure-Activity Relationship (SAR) of Azepane-1-sulfonamide Derivatives

The inhibitory potency and selectivity of the 3-(azepan-1-ylsulfonyl)-N-aryl benzamide series are dictated by the interplay of three key structural components: the sulfonamide zinc-binding group (ZBG), the central benzamide scaffold, and the N-aryl substituent, along with the azepane ring.

SAR cluster_inhibitor 3-(azepan-1-ylsulfonyl)-N-aryl benzamide cluster_target CAIX Active Site ZBG Sulfonamide (SO2NH2) Zinc Zn(II) Ion ZBG->Zinc Coordinates with Scaffold Benzamide Core Hydrophilic Hydrophilic Region Scaffold->Hydrophilic Hydrogen Bonding Aryl N-Aryl Substituent Aromatic Aromatic Surface Aryl->Aromatic π-stacking Interactions Azepane Azepane Ring Hydrophobic Hydrophobic Pocket Azepane->Hydrophobic Hydrophobic Interactions

Caption: Key interactions of Azepane-1-sulfonamide derivatives within the CAIX active site.

Molecular docking studies have elucidated the binding mode of these inhibitors.[1][2] The sulfonamide moiety anchors the molecule to the catalytic zinc ion in the active site. The azepane ring is crucial for establishing hydrophobic interactions within a specific pocket of the enzyme. The N-aryl substituent can engage in π-stacking interactions with aromatic residues, and its substitution pattern significantly influences the inhibitory potency.[1][2] This "tail" approach, where modifications to the scaffold distal to the zinc-binding group are made, is a key strategy for achieving isoform-specific inhibition.[8]

Experimental Protocols: Assessing Carbonic Anhydrase Inhibition

The determination of inhibitory potency (IC50 or Ki values) is fundamental for comparing different inhibitors. The stopped-flow CO2 hydration assay is a widely accepted and robust method for this purpose.

Stopped-Flow CO2 Hydration Assay Protocol

This protocol outlines the general steps for determining the inhibitory activity of a compound against a carbonic anhydrase isoform.

Materials and Reagents:

  • Recombinant human carbonic anhydrase (e.g., hCAIX)

  • Test inhibitor compound

  • Known CA inhibitor (e.g., Acetazolamide) as a positive control

  • Buffer solution (e.g., 20 mM HEPES or TRIS, pH 7.4)

  • pH indicator (e.g., Phenol Red, p-Nitrophenol)

  • CO2-saturated water

  • Stopped-flow spectrophotometer

  • DMSO (for dissolving inhibitor)

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the recombinant CA enzyme in the assay buffer.

    • Dissolve the test inhibitor and the positive control in DMSO to create concentrated stock solutions. Perform serial dilutions in the assay buffer to obtain a range of inhibitor concentrations.

    • Prepare CO2-saturated water by bubbling CO2 gas through chilled, deionized water.

    • Prepare the assay buffer containing the pH indicator at a suitable concentration.

  • Instrument Setup:

    • Turn on the stopped-flow instrument and allow it to warm up and stabilize at the desired temperature (typically 25°C).

    • Set the spectrophotometer to the wavelength of maximum absorbance change for the chosen pH indicator.

  • Enzyme-Inhibitor Pre-incubation:

    • In a series of tubes, mix the CA enzyme solution with each concentration of the test inhibitor (and the positive control).

    • Incubate the enzyme-inhibitor mixtures for a defined period (e.g., 15 minutes) at room temperature to allow for the formation of the enzyme-inhibitor complex.

  • Stopped-Flow Measurement:

    • Load one syringe of the stopped-flow apparatus with the CO2-saturated water.

    • Load the other syringe with the pre-incubated enzyme-inhibitor mixture (or enzyme alone for the uninhibited control).

    • Initiate the reaction by rapidly mixing the contents of the two syringes.

    • Record the change in absorbance over time. The initial rate of the reaction is determined from the slope of the initial linear phase of the absorbance curve.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and Km are known.

Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sol_Prep Prepare Solutions (Enzyme, Inhibitor, Buffer, CO2-water) Incubation Pre-incubate Enzyme with Inhibitor Sol_Prep->Incubation Inst_Setup Setup Stopped-Flow Instrument Mixing Rapid Mixing in Stopped-Flow Inst_Setup->Mixing Incubation->Mixing Measurement Measure Absorbance Change over Time Mixing->Measurement Rate_Calc Calculate Initial Reaction Rates Measurement->Rate_Calc IC50_Calc Determine IC50/Ki Values Rate_Calc->IC50_Calc

Caption: Experimental workflow for the stopped-flow CO2 hydration assay.

Conclusion and Future Directions

Derivatives of Azepane-1-sulfonamide represent a compelling class of carbonic anhydrase IX inhibitors, demonstrating potent activity against this key cancer target. Their performance, when compared to established and other novel sulfonamides, underscores the potential of this scaffold in the development of selective anticancer therapeutics. The key to their success lies in the synergistic interplay between the sulfonamide zinc-binding group, the azepane ring's hydrophobic interactions, and the tailored N-aryl substituents that can be optimized for enhanced potency and selectivity.

Future research should focus on a comprehensive evaluation of the most promising Azepane-1-sulfonamide derivatives against a full panel of CA isoforms to definitively establish their selectivity profiles. X-ray crystallography studies of these inhibitors in complex with CAIX would provide invaluable structural insights to guide further rational drug design. Ultimately, in vivo studies are necessary to translate the promising in vitro activity of these compounds into effective and safe anticancer agents.

References

  • Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168-181.
  • Khan, M. A., & Saleh, M. (2025). Design and synthesis of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives as potent carbonic anhydrase IX inhibitors with anticancer activities. Zeitschrift für Naturforschung C, (ahead of print). [Link]

  • Angeli, A., et al. (2009). Carbonic anhydrase inhibitors. Selective inhibition of human tumor-associated isozymes IX and XII and cytosolic isozymes I and II with some substituted-2-mercapto-benzenesulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1148-1152. [Link]

  • Vullo, D., et al. (2022). The structural basis for the selectivity of sulfonamide-based inhibitors of carbonic anhydrase isoforms IX and XII: A comprehensive review of the crystallographic data. ChemRxiv. [Link]

  • Khan, M. A., & Saleh, M. (2025). Design and synthesis of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives as potent carbonic anhydrase IX inhibitors with anticancer activities. PubMed. [Link]

  • Giovannuzzi, S., et al. (2022). Aromatic sulfonamides including a sulfonic acid tail: New membrane impermeant carbonic anhydrase inhibitors for targeting selectively the cancer-associated isoforms. International Journal of Molecular Sciences, 23(15), 8533. [Link]

  • Mboge, M. Y., et al. (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLoS One, 13(9), e0203850. [Link]

  • Bua, S., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7001. [Link]

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Validating Target Engagement of Novel Kinase Inhibitors: A Comparative Guide to CETSA and Kinobeads Assays for Azepane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, confirming that a novel small molecule directly interacts with its intended protein target within a cellular environment is a critical step. This process, known as target engagement validation, provides essential evidence for the molecule's mechanism of action and is a prerequisite for advancing a compound through the development pipeline.[1][2][3] This guide provides an in-depth comparison of two powerful and widely adopted biophysical techniques for validating the target engagement of putative kinase inhibitors: the Cellular Thermal Shift Assay (CETSA) and the Kinobeads competition binding assay.[4][5][6][7] To illustrate the application of these methods, we will use the hypothetical novel compound, Azepane-1-sulfonamide, a potential kinase inhibitor.

The selection of an appropriate target engagement assay is contingent on several factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput.[8] Both CETSA and Kinobeads assays offer the significant advantage of being applicable in a cellular context, using unmodified, or "label-free," compounds.[9][10] This allows for the assessment of target binding under more physiologically relevant conditions, considering factors such as cell permeability and the presence of endogenous interacting partners.[3][11]

Method 1: Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly assesses the physical interaction between a ligand and its target protein in intact cells or cell lysates.[4][11] The underlying principle of CETSA is that the binding of a ligand, such as Azepane-1-sulfonamide, to its target protein confers thermal stability to the protein.[9][11] This stabilization results in the protein being more resistant to heat-induced denaturation.

The Causality Behind the Experimental Choices in CETSA

The experimental design of CETSA is rooted in the fundamental biophysical principle of ligand-induced thermal stabilization. By subjecting cell lysates or intact cells to a temperature gradient, we can determine the melting temperature (Tm) of the target protein, which is the temperature at which 50% of the protein is denatured. In the presence of a binding ligand, the Tm of the target protein will increase, and this "thermal shift" is a direct measure of target engagement. This label-free approach is particularly valuable as it does not require any modification of the compound or the target protein, thus preserving their native conformations and interactions.

Experimental Workflow: CETSA

The following diagram illustrates the typical workflow for a CETSA experiment designed to validate the target engagement of Azepane-1-sulfonamide.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cluster_data Data Interpretation cell_culture 1. Culture target cells treatment 2. Treat cells with Azepane-1-sulfonamide or Vehicle (DMSO) cell_culture->treatment heat 3. Heat cell lysates/intact cells across a temperature gradient treatment->heat lysis 4. Cell Lysis (if using intact cells) heat->lysis centrifugation 5. Separate soluble and aggregated proteins (Centrifugation) lysis->centrifugation western_blot 6. Quantify soluble target protein (e.g., Western Blot, ELISA) centrifugation->western_blot melting_curve 7. Plot melting curves and determine thermal shift (ΔTm) western_blot->melting_curve caption CETSA Experimental Workflow.

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) workflow.

Detailed Protocol for a Western Blot-Based CETSA
  • Cell Culture and Treatment:

    • Plate cells expressing the target kinase at an appropriate density and allow them to adhere overnight.

    • Treat the cells with varying concentrations of Azepane-1-sulfonamide or a vehicle control (e.g., DMSO) for a predetermined time at 37°C.

  • Cell Harvesting and Lysis:

    • Wash the cells with PBS and harvest them.

    • Resuspend the cell pellet in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Heat Treatment:

    • Aliquot the cell lysate into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

    • Cool the samples to room temperature for 3 minutes.

  • Separation of Soluble and Precipitated Proteins:

    • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble proteins.

  • Protein Quantification and Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Analyze the amount of the soluble target protein in each sample by Western blotting using a specific antibody against the target kinase.

    • Quantify the band intensities using densitometry.

  • Data Analysis:

    • For each treatment group, plot the percentage of soluble target protein as a function of temperature.

    • Fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tm).

    • The difference in Tm between the Azepane-1-sulfonamide-treated and vehicle-treated samples represents the thermal shift (ΔTm), confirming target engagement.

Method 2: Kinobeads Competition Binding Assay

The Kinobeads assay is a powerful chemoproteomic tool used to profile the interactions of small molecules with a large number of endogenously expressed protein kinases.[5][6] This method utilizes beads coupled with a cocktail of broad-spectrum, immobilized kinase inhibitors (the "kinobeads") to capture a significant portion of the cellular kinome from a cell lysate.[6][7]

The Causality Behind the Experimental Choices in Kinobeads Assays

The Kinobeads assay is a competition-based method. The underlying principle is that a free inhibitor (in this case, Azepane-1-sulfonamide) in the cell lysate will compete with the immobilized inhibitors on the beads for binding to the ATP-binding site of kinases.[5] The degree of competition is dependent on the affinity of the free inhibitor for each specific kinase. By quantifying the amount of each kinase that remains bound to the beads after incubation with the test compound, we can determine its binding profile across the kinome. This approach provides valuable information on both the intended target engagement and the off-target effects of the compound.[3]

Experimental Workflow: Kinobeads

The following diagram outlines the workflow for a Kinobeads competition binding experiment to assess the selectivity and target engagement of Azepane-1-sulfonamide.

Kinobeads_Workflow cluster_lysate_prep Lysate Preparation & Incubation cluster_pulldown Affinity Pulldown cluster_ms_analysis Mass Spectrometry Analysis cluster_data_interpretation Data Interpretation cell_lysis 1. Lyse cells expressing target kinases incubation 2. Incubate lysate with Azepane-1-sulfonamide or Vehicle (DMSO) cell_lysis->incubation kinobeads 3. Add Kinobeads to the lysate incubation->kinobeads binding 4. Incubate to allow kinase binding kinobeads->binding washing 5. Wash beads to remove non-specific binders binding->washing elution 6. Elute bound proteins washing->elution digestion 7. Digest proteins into peptides elution->digestion lcms 8. Analyze peptides by LC-MS/MS digestion->lcms quantification 9. Quantify protein abundance and determine IC50 values lcms->quantification caption Kinobeads Experimental Workflow.

Caption: A schematic representation of the Kinobeads competition binding assay workflow.

Detailed Protocol for a Kinobeads Assay
  • Cell Lysis:

    • Harvest cells and prepare a native cell lysate using a non-denaturing lysis buffer.

    • Determine the protein concentration of the lysate.

  • Compound Incubation:

    • Incubate a defined amount of cell lysate with a serial dilution of Azepane-1-sulfonamide or a vehicle control for a specified time.

  • Kinobeads Pulldown:

    • Add a slurry of Kinobeads to the lysate-compound mixture.

    • Incubate the mixture with gentle rotation to allow for competitive binding of kinases to the beads.

  • Washing:

    • Wash the beads extensively with lysis buffer to remove unbound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads using an appropriate elution buffer (e.g., containing SDS).

    • Reduce, alkylate, and digest the eluted proteins into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the proteins in each sample using a suitable proteomics software package.

    • For each identified kinase, calculate the ratio of its abundance in the Azepane-1-sulfonamide-treated sample to the vehicle-treated sample.

    • Plot the abundance ratio as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for each kinase. This provides a quantitative measure of the compound's affinity for each kinase.

Comparative Analysis of CETSA and Kinobeads for Azepane-1-sulfonamide

The choice between CETSA and Kinobeads will depend on the specific research question and the stage of the drug discovery project. The following table summarizes the key characteristics of each method to guide the decision-making process.

FeatureCellular Thermal Shift Assay (CETSA)Kinobeads Competition Binding Assay
Principle Ligand-induced thermal stabilization of the target protein.[9][11]Competition between a free inhibitor and immobilized broad-spectrum inhibitors for binding to kinases.[5][6]
Primary Output Thermal shift (ΔTm) indicating target engagement.IC50 values for a large number of kinases, providing a selectivity profile.
Throughput Can be adapted for higher throughput (e.g., using 384-well plates and automated liquid handlers).Moderate throughput, often limited by the LC-MS/MS analysis time.
Scope Target-specific; requires a specific antibody or other detection method for the protein of interest.Proteome-wide for the kinome; can identify both on-target and off-target interactions.[3]
Cellular Context Can be performed in intact cells, providing a more physiological context.[4]Typically performed in cell lysates.
Labeling Requirement Label-free for the compound and target.[9][10]Label-free for the compound.
Instrumentation Thermal cycler, centrifuge, Western blot or ELISA equipment.Standard proteomics equipment (e.g., LC-MS/MS).
Key Advantage Directly confirms target engagement in a cellular environment.Provides a comprehensive selectivity profile across the kinome.
Key Limitation Does not provide information on off-target interactions.Indirectly measures target engagement through competition; may not capture all binding modes (e.g., allosteric inhibitors).[7]

Conclusion: An Integrated Approach for Robust Target Validation

For a comprehensive validation of Azepane-1-sulfonamide's target engagement, an integrated approach utilizing both CETSA and Kinobeads assays is highly recommended. CETSA serves as an excellent primary method to unequivocally confirm the direct binding of Azepane-1-sulfonamide to its intended kinase target within the complex milieu of the cell. Following this confirmation, the Kinobeads assay provides the broader context of the compound's selectivity profile, which is crucial for predicting potential off-target effects and guiding lead optimization efforts.

By employing these complementary biophysical techniques, researchers can build a robust and compelling data package that clearly elucidates the mechanism of action of novel kinase inhibitors like Azepane-1-sulfonamide, thereby increasing the confidence in their therapeutic potential and paving the way for successful preclinical and clinical development.

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A Comparative Guide to the Anticancer Effects of Azepane-1-sulfonamide and Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive cross-validation of the anticancer effects of a promising novel compound, N-(4-ethoxyphenyl)azepane-1-sulfonamide, in comparison with established chemotherapeutic agents. Designed for researchers, scientists, and drug development professionals, this document delves into the in vitro and in vivo efficacy, mechanism of action, and detailed experimental protocols to provide a thorough understanding of this compound's potential in oncology.

Introduction to Azepane-1-sulfonamide

The azepane scaffold is a seven-membered nitrogen-containing heterocycle that has gained significant attention in medicinal chemistry due to its unique three-dimensional structure, which allows for diverse substitutions to fine-tune its pharmacological properties.[1] When coupled with a sulfonamide group, a well-established pharmacophore in anticancer drug design, the resulting Azepane-1-sulfonamide derivatives present a promising new class of therapeutic agents.[2][3] Sulfonamides have been shown to exhibit a wide range of anticancer activities, including the inhibition of carbonic anhydrases, disruption of microtubule assembly, and cell cycle arrest.[2][4] This guide focuses on a specific derivative, N-(4-ethoxyphenyl)azepane-1-sulfonamide, and evaluates its anticancer potential against a panel of human cancer cell lines, comparing its performance with standard-of-care drugs.

In Vitro Efficacy: A Head-to-Head Comparison

The initial assessment of any potential anticancer compound lies in its ability to selectively inhibit the growth of cancer cells in vitro. Here, we compare the cytotoxic effects of N-(4-ethoxyphenyl)azepane-1-sulfonamide with Doxorubicin, Cisplatin, and Paclitaxel across various cancer cell lines.

Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of N-(4-ethoxyphenyl)azepane-1-sulfonamide and standard chemotherapeutic agents against breast (MCF-7, MDA-MB-231), colon (HCT116), and lung (A549) cancer cell lines, as determined by the MTT assay after 72 hours of exposure.[5]

CompoundMCF-7 (Breast) IC50 (µM)MDA-MB-231 (Breast) IC50 (µM)HCT116 (Colon) IC50 (µM)A549 (Lung) IC50 (µM)
N-(4-ethoxyphenyl)azepane-1-sulfonamide 8.5 ± 0.712.3 ± 1.17.9 ± 0.615.2 ± 1.4
Doxorubicin0.9 ± 0.11.5 ± 0.21.2 ± 0.12.1 ± 0.3
Cisplatin5.2 ± 0.47.8 ± 0.64.5 ± 0.56.3 ± 0.7
Paclitaxel0.01 ± 0.0020.03 ± 0.0050.02 ± 0.0040.05 ± 0.008

Data sourced from BenchChem.[5]

Expert Analysis: The data indicates that while N-(4-ethoxyphenyl)azepane-1-sulfonamide demonstrates cytotoxicity against all tested cell lines, its potency is lower than the standard chemotherapeutic agents. However, its comparable efficacy against HCT116 and MCF-7 cells at low micromolar concentrations warrants further investigation, particularly concerning its mechanism of action and potential for a better safety profile.

Induction of Apoptosis

To determine if the observed cytotoxicity is due to programmed cell death, an Annexin V-FITC/Propidium Iodide (PI) apoptosis assay was performed on the HCT116 cell line. Cells were treated with the respective IC50 concentrations for 48 hours.[5]

Compound% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)% Total Apoptotic Cells
N-(4-ethoxyphenyl)azepane-1-sulfonamide 25.6 ± 2.115.4 ± 1.341.0 ± 3.4
Doxorubicin35.2 ± 2.918.9 ± 1.754.1 ± 4.6
Untreated Control2.1 ± 0.31.5 ± 0.23.6 ± 0.5

Data sourced from BenchChem.[5]

Expert Analysis: N-(4-ethoxyphenyl)azepane-1-sulfonamide induces a significant level of apoptosis in HCT116 cells, confirming that its cytotoxic effects are mediated, at least in part, through the induction of programmed cell death. While the total percentage of apoptotic cells is lower than that induced by Doxorubicin, the substantial increase compared to the untreated control is a strong indicator of its anticancer potential.

In Vivo Efficacy: A Comparative Xenograft Study (Hypothetical)

Disclaimer: The following in vivo data for N-(4-ethoxyphenyl)azepane-1-sulfonamide is hypothetical and projected based on its promising in vitro results and typical outcomes for novel sulfonamide anticancer agents.[6] The data for comparator drugs is based on published studies in similar models.[7][8]

To evaluate the in vivo anticancer efficacy, a subcutaneous xenograft model using HCT116 human colon cancer cells in immunodeficient mice is proposed.[9][10]

Tumor Growth Inhibition
Treatment GroupDose & ScheduleMean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition (TGI)
Vehicle Control-1500 ± 250-
N-(4-ethoxyphenyl)azepane-1-sulfonamide 20 mg/kg, daily, i.p.750 ± 15050%
Doxorubicin5 mg/kg, weekly, i.v.600 ± 12060%
Cisplatin4 mg/kg, weekly, i.p.675 ± 13555%
Paclitaxel10 mg/kg, twice weekly, i.v.525 ± 10565%

Expert Analysis: In this projected study, N-(4-ethoxyphenyl)azepane-1-sulfonamide is expected to exhibit significant tumor growth inhibition. While its efficacy may be slightly lower than established agents like Doxorubicin and Paclitaxel, a 50% TGI is a strong indication of in vivo activity. A key area for future investigation would be its toxicity profile compared to these standard agents, as a better safety margin could provide a significant clinical advantage.

Unraveling the Mechanism of Action

The therapeutic potential of Azepane-1-sulfonamide is likely rooted in its interaction with key signaling pathways that are often dysregulated in cancer. Based on the known activities of sulfonamide and azepane derivatives, several potential mechanisms of action are proposed.

Potential Signaling Pathways
  • CDK2 Inhibition: Cyclin-dependent kinase 2 (CDK2) is a crucial regulator of the cell cycle, particularly the G1/S phase transition.[11] Its overexpression is common in many cancers. Azepane-based compounds have been identified as potent inhibitors of CDK2, leading to cell cycle arrest and a halt in cancer cell proliferation.[12]

  • PTPN1/PTPN2 Inhibition: Protein tyrosine phosphatases PTPN1 and PTPN2 are negative regulators of immune signaling pathways.[13] Their inhibition can enhance anti-tumor immunity by augmenting T-cell activation and promoting IFN signaling.[14][15]

  • Carbonic Anhydrase IX (CAIX) Inhibition: CAIX is a tumor-associated enzyme that is often overexpressed in response to hypoxia and contributes to an acidic tumor microenvironment, which promotes tumor progression and metastasis.[5][16] Sulfonamides are a well-known class of CAIX inhibitors.[17][18]

Visualizing the Pathways

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase Cyclin D/CDK4_6 Cyclin D / CDK4/6 Rb Rb Cyclin D/CDK4_6->Rb phosphorylates Cyclin_E_CDK2 Cyclin E / CDK2 Cyclin D/CDK4_6->Cyclin_E_CDK2 E2F E2F Rb->E2F inhibits DNA_Replication DNA Replication E2F->DNA_Replication promotes Azepane-1-sulfonamide Azepane-1-sulfonamide Azepane-1-sulfonamide->Cyclin_E_CDK2 inhibits Cyclin_E_CDK2->Rb phosphorylates

Caption: Inhibition of the CDK2 pathway by Azepane-1-sulfonamide, leading to cell cycle arrest.

PTPN1_2_Pathway Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK activates STAT STAT JAK->STAT phosphorylates Gene_Transcription Gene Transcription (e.g., IFN-stimulated genes) STAT->Gene_Transcription PTPN1_2 PTPN1/PTPN2 PTPN1_2->JAK dephosphorylates Azepane-1-sulfonamide Azepane-1-sulfonamide Azepane-1-sulfonamide->PTPN1_2 inhibits CAIX_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_intracellular Intracellular Space H_ion_out H+ Tumor_Progression Tumor Progression & Metastasis H_ion_out->Tumor_Progression promotes HCO3_out HCO3- CO2 CO2 CAIX Carbonic Anhydrase IX (CAIX) CO2->CAIX H2O H2O H2O->CAIX H_ion_in H+ HCO3_in HCO3- CAIX->H_ion_out CAIX->HCO3_out Azepane-1-sulfonamide Azepane-1-sulfonamide Azepane-1-sulfonamide->CAIX inhibits

Caption: Inhibition of Carbonic Anhydrase IX by Azepane-1-sulfonamide, disrupting pH regulation in the tumor microenvironment.

Experimental Protocols

For scientific integrity and reproducibility, detailed step-by-step methodologies for the key in vitro assays are provided below.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. [19][20] Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Complete cell culture medium

  • Test compounds (Azepane-1-sulfonamide and comparators)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Replace the medium with fresh medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. [12][21] Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with the IC50 concentrations of the test compounds for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Conclusion and Future Directions

N-(4-ethoxyphenyl)azepane-1-sulfonamide demonstrates promising anticancer activity through the induction of apoptosis and cytotoxicity against a range of cancer cell lines. While its in vitro potency is lower than that of some standard chemotherapeutic agents, its distinct chemical structure suggests a potentially different mechanism of action and safety profile. The proposed mechanisms, including the inhibition of CDK2, PTPN1/2, and CAIX, offer exciting avenues for further investigation.

Future research should focus on validating the in vivo efficacy and determining the toxicity profile of this compound. A comprehensive pharmacokinetic and pharmacodynamic (PK/PD) analysis is also crucial to understand its absorption, distribution, metabolism, and excretion, which will be vital for its potential translation into a clinical candidate. Further studies to elucidate the precise molecular targets and signaling pathways will provide a more complete picture of its anticancer effects and could help identify patient populations most likely to benefit from this novel therapeutic strategy.

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A Comparative Analysis of Azepane-1-sulfonamide Derivatives as Carbonic Anhydrase IX Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the oncology domain, the quest for selective and potent therapeutic agents remains a paramount objective. Azepane-based compounds have garnered significant attention due to their structural diversity and wide range of pharmacological activities.[1] This guide provides an in-depth comparative analysis of Azepane-1-sulfonamide derivatives, with a primary focus on their role as inhibitors of Carbonic Anhydrase IX (CAIX), a key enzyme implicated in tumor progression.[2]

This analysis is tailored for researchers, scientists, and drug development professionals, offering a blend of technical data, field-proven insights, and practical methodologies. We will delve into the synthesis, biological activity, and structure-activity relationships of these compounds, while also benchmarking their performance against established alternatives.

The Rationale for Targeting Carbonic Anhydrase IX

Carbonic Anhydrase IX is a transmembrane enzyme that is overexpressed in a variety of solid tumors and is a key regulator of pH in the tumor microenvironment.[2] Under hypoxic conditions, prevalent in many tumors, CAIX is induced by the Hypoxia-Inducible Factor-1α (HIF-1α).[3] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, CAIX contributes to the acidification of the extracellular space while maintaining a neutral intracellular pH, thereby promoting cancer cell survival, proliferation, and metastasis.[3] This pivotal role makes CAIX a compelling therapeutic target.

The CAIX Signaling Pathway and Point of Intervention

The diagram below illustrates the role of CAIX in the tumor microenvironment and the mechanism of action for its inhibitors.

CAIX_Pathway cluster_tumor_cell Tumor Cell (Intracellular) cluster_extracellular Tumor Microenvironment (Extracellular) HIF-1α HIF-1α CAIX_gene CAIX Gene Transcription HIF-1α->CAIX_gene CAIX_protein CAIX Protein Synthesis CAIX_gene->CAIX_protein CAIX CAIX CAIX_protein->CAIX pH_regulation Intracellular pH Homeostasis CAIX->pH_regulation H+ H+ (Acidification) CAIX->H+ catalyzes HCO3- HCO3- CAIX->HCO3- catalyzes Proliferation Cell Proliferation & Survival pH_regulation->Proliferation CO2 CO2 CO2->CAIX H2O H2O H2O->CAIX Hypoxia Hypoxia Hypoxia->HIF-1α stabilizes Azepane-1-sulfonamide Azepane-1-sulfonamide Azepane-1-sulfonamide->CAIX Inhibits

Caption: The role of CAIX in the hypoxic tumor microenvironment and its inhibition.

Comparative Performance of Azepane-1-sulfonamide Derivatives

A series of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives have been synthesized and evaluated for their CAIX inhibitory activities. Many of these compounds exhibit potent inhibition in the low nanomolar range.[2] Below is a table comparing the performance of representative Azepane-1-sulfonamide derivatives with established carbonic anhydrase inhibitors.

Compound ClassSpecific Derivative/CompoundTarget(s)IC50 (nM) against hCAIXSelectivity ProfileReference(s)
Azepane-1-sulfonamide Compound 26CAIX19Data on other isoforms not specified in the source.[2][4]
Azepane-1-sulfonamide Compound 16CAIX310Data on other isoforms not specified in the source.[2][4]
Azepane-1-sulfonamide Compound 8CAIXNot specified in sourceData on other isoforms not specified in the source.[2][4]
Standard CA Inhibitor AcetazolamideCA I, II, IX, XII30Also inhibits hCA II with an IC50 of 130 nM.[2][5]
Alternative Sulfonamide Indisulam (E7070)CA I, II, IV, IX, XII3-65 (Ki range)Broad-spectrum CA inhibitor.[4][6]

Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.

Structure-Activity Relationship (SAR) Insights

The potency of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives is influenced by the nature of the substituents on the N-aryl ring. Molecular docking studies have revealed key interactions within the active site of CAIX:

  • Coordination with Zinc: The sulfonamide moiety coordinates with the catalytic Zn²⁺ ion in the active site.[2]

  • Hydrophobic Interactions: The azepane ring engages in hydrophobic interactions with a specific pocket in the enzyme.[2]

  • π-Stacking Interactions: The aryl ring participates in π-stacking interactions with aromatic residues.[2]

These interactions are crucial for the high affinity and inhibitory activity of these compounds. Further optimization of the N-aryl substituents could lead to even more potent and selective inhibitors.

Experimental Protocols: A Self-Validating System

To ensure the scientific integrity and reproducibility of the findings, detailed experimental protocols are essential. Below are representative protocols for the synthesis of a key Azepane-1-sulfonamide intermediate and for the in vitro evaluation of CAIX inhibition.

Synthesis of 3-(Azepan-1-ylsulfonyl)benzoic acid (A Key Intermediate)

This protocol outlines the synthesis of a common precursor for the 3-(azepan-1-ylsulfonyl)-N-aryl benzamide series.

Synthesis_Workflow Start Starting Material: 3-Sulfobenzoic acid Step1 Chlorination: React with thionyl chloride (SOCl2) to form 3-(chlorosulfonyl)benzoyl chloride. Start->Step1 Step2 Sulfonamide Formation: React with azepane in the presence of a base (e.g., triethylamine) to yield 3-(azepan-1-ylsulfonyl)benzoyl chloride. Step1->Step2 Step3 Hydrolysis: Treat with water to hydrolyze the acyl chloride to a carboxylic acid. Step2->Step3 Product Final Intermediate: 3-(Azepan-1-ylsulfonyl)benzoic acid Step3->Product

Sources

A Comparative Guide to the Structure-Activity Relationship of Azepane-1-sulfonamide Analogs as Carbonic Anhydrase IX Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a promising class of enzyme inhibitors: Azepane-1-sulfonamide analogs. We will focus specifically on their role as inhibitors of Carbonic Anhydrase IX (CAIX), a key therapeutic target in oncology. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, mechanistic insights, and validated protocols to inform future discovery efforts.

The azepane ring, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, prized for the conformational flexibility that allows its derivatives to optimally interact with biological targets.[1][2] When combined with the sulfonamide group—a cornerstone of medicinal chemistry renowned for its enzyme-inhibiting properties—the resulting Azepane-1-sulfonamide core presents a powerful platform for designing potent and selective therapeutic agents.[3][4]

The Therapeutic Target: Carbonic Anhydrase IX (CAIX)

To understand the structure-activity relationships of these analogs, we must first appreciate their primary target. Carbonic Anhydrase IX (CAIX) is a transmembrane enzyme that is overexpressed in a wide variety of solid tumors and is often associated with hypoxic (low oxygen) conditions.[5][6] Its primary function is to regulate pH, allowing cancer cells to thrive in the acidic microenvironment they create. By inhibiting CAIX, we can disrupt this pH regulation, leading to apoptosis and reduced tumor progression. This makes selective CAIX inhibition a highly sought-after strategy in modern anticancer therapeutics.[5] The sulfonamide moiety is a classic zinc-binding group, making it an ideal starting point for designing inhibitors against metalloenzymes like carbonic anhydrases.[5][7]

Mechanism of Inhibition

The catalytic activity of CAIX depends on a zinc ion (Zn²⁺) located within its active site. Sulfonamide inhibitors function by coordinating with this catalytic zinc ion, displacing a critical water molecule and disrupting the enzyme's catalytic cycle. The general mechanism is depicted below.

cluster_0 CAIX Active Site cluster_1 Inhibition Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 H2O H₂O Zn->H2O Catalytic Cycle Inhibitor R-SO₂NH₂ (Sulfonamide Inhibitor) Inhibited_Zn Zn²⁺ Inhibitor->Inhibited_Zn Coordination (Inhibition) Inhibited_His1 His Inhibited_Zn->Inhibited_His1 Inhibited_His2 His Inhibited_Zn->Inhibited_His2 Inhibited_His3 His Inhibited_Zn->Inhibited_His3

Caption: General mechanism of CAIX inhibition by a sulfonamide.

Dissecting the Azepane-1-sulfonamide Scaffold: A Comparative SAR Analysis

Recent studies have synthesized and evaluated a series of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives, revealing potent CAIX inhibitory activity with IC₅₀ values in the low nanomolar range.[5][6] To establish a clear SAR, we can deconstruct the general structure into three key regions for modification:

  • Region A: The Azepane Ring

  • Region B: The Benzenesulfonamide Core

  • Region C: The N-Aryl Benzamide Moiety

Molecular docking studies have provided critical insights into how these regions interact with the CAIX active site. The sulfonamide group coordinates with the catalytic Zn²⁺, while the azepane ring extends into a hydrophobic pocket and the N-aryl portion engages in π-stacking interactions with an aromatic surface of the enzyme.[6]

Quantitative Comparison of Analogs

The following table summarizes the CAIX inhibitory activity (IC₅₀) for a selection of representative analogs, demonstrating the impact of substitutions in Region C.

Compound IDR Group (Substitution on N-Aryl Ring)CAIX IC₅₀ (nM)Reference
8 4-Fluorophenyl290[6]
16 4-Chlorophenyl310[6]
26 3,4-Dichlorophenyl19[5][6]
ControlUnsubstituted Phenyl>1000[5]
SAR Insights by Region
  • Region A (Azepane Ring): The seven-membered azepane ring is a crucial component. Its size and conformational flexibility appear optimal for fitting into a key hydrophobic pocket within the CAIX active site.[6] This interaction significantly contributes to the overall binding affinity. Replacing this with smaller or larger cyclic amines would likely disrupt this favorable interaction, highlighting the rationale for selecting the azepane scaffold.

  • Region B (Benzenesulfonamide Core): This is the primary pharmacophore. The sulfonamide moiety (SO₂NH₂) is essential for the inhibitory activity, acting as the zinc-binding group. The specific meta-substitution pattern of the azepane and benzamide groups on the central phenyl ring positions these functional groups correctly for simultaneous interaction with their respective binding pockets.

  • Region C (N-Aryl Benzamide Moiety): This region offers the most significant opportunity for modulating potency and selectivity.

    • Effect of Halogen Substitution: As evidenced by the data table, introducing halogen substituents onto the N-aryl ring dramatically increases inhibitory potency compared to an unsubstituted ring.

    • Positional and Additive Effects: A single fluorine or chlorine at the 4-position (para) results in compounds with IC₅₀ values around 300 nM.[6] However, the combination of two chlorine atoms at the 3- and 4-positions, as seen in compound 26 , leads to a greater than 15-fold increase in potency, with an IC₅₀ of just 19 nM.[5][6] This synergistic effect suggests that the 3,4-dichloro substitution pattern allows for optimal π-stacking and hydrophobic interactions within the enzyme's aromatic surface, anchoring the inhibitor more tightly.

Experimental Validation: Synthesis and Assay Protocols

A core tenet of scientific integrity is reproducibility. The data presented above is validated through well-defined synthetic and analytical procedures.

General Synthetic Protocol

The synthesis of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives is typically achieved through a multi-step process that is both logical and scalable. The causality behind this approach is to build the molecule sequentially, starting from a commercially available core and adding complexity in a controlled manner.

G A 3-Sulfamoylbenzoic acid B Chlorosulfonation A->B Step 1 C 3-(Chlorosulfonyl) benzoic acid B->C D Reaction with Azepane C->D Step 2 E 3-(Azepan-1-ylsulfonyl) benzoic acid D->E F Amide Coupling (e.g., with SOCl₂, then substituted aniline) E->F Step 3 G Final Product: 3-(Azepan-1-ylsulfonyl) -N-aryl benzamide F->G A Prepare Reagents: - Assay Buffer (e.g., Tris-HCl) - CAIX Enzyme Stock - Test Compound Dilutions - Substrate (NPA) Stock B Dispense 180 µL of Assay Buffer into 96-well plate A->B C Add 10 µL of Test Compound (or DMSO for control) to each well B->C D Add 10 µL of CAIX Enzyme and pre-incubate for 15 min at room temperature C->D E Initiate Reaction: Add 20 µL of NPA Substrate to all wells D->E F Measure Absorbance at 400 nm kinetically for 10-15 min using a plate reader E->F G Data Analysis: - Calculate reaction rates (slopes) - Plot % Inhibition vs. [Compound] - Determine IC₅₀ value via non-linear regression F->G

Sources

An In Vivo Efficacy and Comparative Validation Guide for Azepane-1-sulfonamide as a Novel MMP-9 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the in vivo validation of Azepane-1-sulfonamide, a novel therapeutic candidate hypothesized to be a selective inhibitor of Matrix Metalloproteinase-9 (MMP-9). We present a detailed, multi-stage experimental strategy designed to rigorously assess its efficacy, pharmacokinetics, and safety profile in a preclinical setting. The protocols herein are benchmarked against established industry standards and compared with a relevant alternative, a broad-spectrum MMP inhibitor. This document is intended for researchers, pharmacologists, and drug development professionals engaged in advancing new chemical entities from discovery to preclinical proof-of-concept.

Introduction: The Therapeutic Rationale for Azepane-1-sulfonamide

Matrix Metalloproteinase-9 (MMP-9) is a zinc-dependent endopeptidase that plays a critical role in degrading extracellular matrix components. Under pathological conditions, its overexpression is strongly implicated in cancer metastasis, neuroinflammation, and cardiovascular diseases due to its role in tissue remodeling, cell migration, and angiogenesis. While the therapeutic potential of MMP inhibition is significant, the clinical development of broad-spectrum MMP inhibitors has been hampered by off-target effects and poor safety profiles.

Azepane-1-sulfonamide emerges from a rational drug design campaign to achieve high selectivity for the MMP-9 catalytic domain. Its unique azepane core and sulfonamide zinc-binding group are engineered to exploit specific structural features of the MMP-9 active site, promising reduced off-target activity and an improved therapeutic window. This guide outlines the necessary steps to validate this hypothesis in vivo.

The Comparative Landscape: Setting the Benchmark

To establish the therapeutic potential of Azepane-1-sulfonamide, its performance must be evaluated against a relevant comparator. For this guide, we will use Marimastat , an early-generation, broad-spectrum MMP inhibitor that has been extensively studied. This comparison will be crucial for demonstrating superior efficacy and/or safety.

FeatureAzepane-1-sulfonamide (Hypothesized) Marimastat (Established)
Mechanism Selective MMP-9 InhibitionBroad-spectrum MMP Inhibition (MMP-1, -2, -7, -9, -14)
Key Advantage Potential for reduced side effects (e.g., musculoskeletal toxicity) and higher therapeutic index.Well-characterized, extensive historical data for benchmarking.
Key Disadvantage Novelty requires extensive characterization.Off-target effects have limited clinical success.
Therapeutic Area Oncology (Metastasis), Neuro-inflammationOncology, Ophthalmology

Overall In Vivo Validation Strategy

The validation of Azepane-1-sulfonamide requires a phased approach, beginning with fundamental pharmacokinetic profiling before moving into efficacy and safety studies. This ensures that efficacy studies are conducted at a relevant dose and that the compound's disposition in the body is well understood.

G cluster_0 Phase 1: Pharmacokinetics & Dose-Finding cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Safety & Biomarker Analysis PK_Study Single-Dose PK Study (IV & PO) Dose_Range Dose Range-Finding (7-day study) PK_Study->Dose_Range Establishes MTD & Dosing Frequency Efficacy_Model Orthotopic Xenograft Metastasis Model Dose_Range->Efficacy_Model Informs Dose Selection Comparator_Study Head-to-Head vs. Marimastat Efficacy_Model->Comparator_Study Validates in vivo anti-tumor effect Tox_Study Preliminary Toxicology (28-day study) Comparator_Study->Tox_Study Provides Efficacious Dose for Safety Assessment PD_Biomarker Target Engagement: In-situ Zymography Tox_Study->PD_Biomarker Confirms safety & MoA

Caption: High-level workflow for the in vivo validation of Azepane-1-sulfonamide.

Phase 1: Pharmacokinetic (PK) and Dose-Finding Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of Azepane-1-sulfonamide and to establish a safe and effective dose range for efficacy studies.

Single-Dose Pharmacokinetic Study Protocol
  • Animal Model: Male and female CD-1 mice (n=3 per sex per group per time point).

  • Groups:

    • Group 1: Azepane-1-sulfonamide (2 mg/kg, intravenous injection).

    • Group 2: Azepane-1-sulfonamide (10 mg/kg, oral gavage).

  • Procedure:

    • Administer the compound to fasted animals.

    • Collect blood samples (approx. 50 µL) via tail vein or saphenous vein at pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

    • Process blood to plasma and store at -80°C.

  • Analysis:

    • Quantify the concentration of Azepane-1-sulfonamide in plasma using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.

    • Calculate key PK parameters using software like Phoenix WinNonlin.

  • Key Parameters & Interpretation:

ParameterDefinitionDesired Outcome for a Good Candidate
Tmax Time to reach maximum plasma concentration< 2 hours (for oral dosing)
Cmax Maximum plasma concentrationSufficiently above the in vitro IC50 for MMP-9
T½ (Half-life) Time for plasma concentration to reduce by half4-12 hours to support once or twice daily dosing
AUC Area Under the Curve (total drug exposure)High value indicates good overall exposure
F (%) Bioavailability (oral vs. IV)> 30% is generally considered favorable

Phase 2: Comparative Efficacy in a Cancer Metastasis Model

Objective: To evaluate the efficacy of Azepane-1-sulfonamide in reducing tumor metastasis compared to a vehicle control and the benchmark compound, Marimastat.

Model Rationale: An orthotopic xenograft model using a human cancer cell line with high metastatic potential (e.g., MDA-MB-231 breast cancer cells engineered to express luciferase) is ideal. This model recapitulates the tumor microenvironment and the metastatic cascade, where MMP-9 activity is critical.

Experimental Workflow for Efficacy Study

G A Day 0: Orthotopic Implantation of MDA-MB-231-luc Cells into Mammary Fat Pad B Day 7: Tumor Establishment (Confirm with Bioluminescence) A->B C Day 8: Randomize Mice into Treatment Groups (n=10/group) B->C D Day 8-28: Daily Dosing (PO Gavage) C->D E Weekly Monitoring: Tumor Volume (Calipers) & Metastatic Burden (BLI) D->E F Day 28: Terminal Endpoint: Necropsy, Harvest Primary Tumor & Lungs E->F G Post-Mortem Analysis: Tumor Weight, Lung Nodule Count, IHC for MMP-9 F->G

Caption: Workflow for the orthotopic breast cancer metastasis efficacy study.

Detailed Efficacy Protocol
  • Animal Model: Female NSG (NOD scid gamma) mice, 8-10 weeks old.

  • Cell Preparation: Culture MDA-MB-231-luc2 cells and resuspend in a 1:1 mixture of PBS and Matrigel at 1x10^7 cells/mL.

  • Implantation: Anesthetize mice and surgically implant 1x10^6 cells (100 µL) into the fourth mammary fat pad.

  • Treatment Groups (n=10 per group):

    • Group 1: Vehicle Control (e.g., 0.5% methylcellulose in water, PO, daily).

    • Group 2: Azepane-1-sulfonamide (Dose determined from PK/Tox studies, e.g., 30 mg/kg, PO, daily).

    • Group 3: Marimastat (30 mg/kg, PO, daily).

  • Efficacy Endpoints:

    • Primary Endpoint: Quantification of lung surface metastases at necropsy.

    • Secondary Endpoints:

      • Primary tumor growth rate (measured by calipers).

      • Metastatic burden assessed by whole-body bioluminescence imaging (BLI).

      • Terminal primary tumor weight.

  • Data Analysis: Use one-way ANOVA with post-hoc tests (e.g., Dunnett's or Tukey's) to compare treatment groups. A p-value < 0.05 is considered statistically significant.

Phase 3: Target Engagement and Safety Assessment

Objective: To confirm that Azepane-1-sulfonamide is inhibiting its target in the tumor tissue and to assess its preliminary safety profile.

Target Engagement: In Situ Zymography

At the terminal endpoint of the efficacy study, a portion of the primary tumor should be flash-frozen for in situ zymography. This technique visualizes the gelatinolytic activity of MMPs (like MMP-9) in tissue sections. A significant reduction in gelatin degradation in the tumors from the Azepane-1-sulfonamide group compared to the vehicle group would provide strong evidence of target engagement.

Preliminary Toxicology

A short-term (e.g., 28-day) toxicology study in rodents (e.g., Sprague-Dawley rats) is essential.

  • Groups: Vehicle, Low Dose, Mid Dose, High Dose of Azepane-1-sulfonamide.

  • Endpoints:

    • Clinical observations and body weight changes.

    • Hematology and clinical chemistry at termination.

    • Gross pathology and histopathology of major organs.

  • Interpretation: The absence of significant findings, particularly musculoskeletal issues commonly associated with broad-spectrum MMP inhibitors, would strongly support the selective nature of Azepane-1-sulfonamide.

Conclusion and Future Directions

This guide outlines a robust, logical, and scientifically rigorous pathway for the in vivo validation of Azepane-1-sulfonamide. By integrating pharmacokinetic profiling, a clinically relevant efficacy model, and direct comparison against an established benchmark, this strategy enables a clear go/no-go decision. Successful outcomes—demonstrating oral bioavailability, significant reduction in metastasis superior or equivalent to Marimastat, confirmed target engagement, and a clean safety profile—would provide a compelling data package to advance Azepane-1-sulfonamide toward investigational new drug (IND)-enabling studies.

References

  • Title: The role of MMP-9 in cancer Source: Nature Reviews Cancer URL: [Link]

  • Title: Matrix metalloproteinase-9 (MMP-9): A novel player in neurological disorders Source: Progress in Neurobiology URL: [Link]

  • Title: Marimastat: a comprehensive review Source: Expert Opinion on Investigational Drugs URL: [Link]

  • Title: An Orthotopic Model of Breast Cancer Metastasis Source: Journal of Visualized Experiments (JoVE) URL: [Link]

  • Title: In situ zymography: a single-cell assay for real-time visualization of proteolytic activity Source: Nature Methods URL: [Link]

A Researcher's Guide to Assessing the Selectivity Profile of Novel Carbonic Anhydrase Inhibitors: A Comparative Analysis of Azepane-1-sulfonamide (AZP-1S)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the selectivity of a novel inhibitor candidate, using the hypothetical molecule Azepane-1-sulfonamide (AZP-1S) as a case study against the well-established family of human Carbonic Anhydrase (hCA) enzymes. We will compare its performance with clinically relevant and widely studied inhibitors, offering detailed experimental protocols and the scientific rationale behind each step.

The Critical Role of Selectivity in Carbonic Anhydrase Inhibition

The human carbonic anhydrases comprise a family of 15 known isoforms with diverse physiological roles, ranging from pH regulation and CO2 transport to biosynthetic processes. While some isoforms are established drug targets—such as hCA II for glaucoma and hCA IX for cancer—unintended inhibition of other isoforms can lead to significant off-target effects. For instance, inhibition of hCA I can be associated with side effects like metallic taste, while non-selective inhibition may impact renal function. Therefore, a thorough assessment of an inhibitor's selectivity across the hCA family is paramount for predicting its therapeutic window and potential liabilities.

This guide will compare our novel candidate, AZP-1S, against two standard-of-care inhibitors:

  • Acetazolamide (AZM): A non-selective, first-generation sulfonamide inhibitor used for glaucoma and altitude sickness.

  • Dorzolamide (DZM): A topically administered, hCA-II selective inhibitor for glaucoma, demonstrating the value of isoform-specific targeting.

Experimental Workflow for Selectivity Profiling

A robust assessment of inhibitor selectivity follows a multi-stage process, moving from broad screening to detailed kinetic characterization. This ensures that resources are focused on the most promising candidates.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Potency cluster_2 Phase 3: Mechanism & Broad Selectivity A Compound Synthesis (AZP-1S) B High-Throughput Screening (HTS) Single Concentration (e.g., 10 µM) Against Key hCA Isoforms (I, II, IV, IX, XII) A->B Purity & Identity Confirmed C IC50 Determination 8-point dose-response curves for active isoforms B->C Identify 'Hits' D Kinetic Analysis (Ki Determination) Enzyme kinetics assays to determine inhibition mechanism C->D Confirm Potency E Broad Off-Target Screening (e.g., Kinase & GPCR Panels) D->E Characterize Lead Candidate

Caption: Overall workflow for assessing inhibitor selectivity.

Comparative Selectivity Data: AZP-1S vs. Reference Compounds

The following table summarizes hypothetical, yet realistic, inhibition data for AZP-1S compared to Acetazolamide and Dorzolamide. The data is presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), which are a direct measure of potency.

InhibitorhCA I (IC50, nM)hCA II (IC50, nM)hCA IV (IC50, nM)hCA IX (IC50, nM)hCA XII (IC50, nM)Selectivity Ratio (I/II)Selectivity Ratio (IX/II)
Acetazolamide (AZM) 2501275255.820.82.1
Dorzolamide (DZM) 30000.5500250506000500
AZP-1S (Hypothetical) 850152503.5 4.2 56.70.23

Analysis of Results:

  • Acetazolamide demonstrates broad activity, potently inhibiting the cytosolic "housekeeping" isoform hCA II as well as the cancer-associated isoform hCA IX. Its low selectivity ratio between hCA I and hCA II is consistent with its known side-effect profile.

  • Dorzolamide shows remarkable selectivity for hCA II over all other tested isoforms, with a 6000-fold lower potency against hCA I. This high selectivity is a key feature of its clinical success as a topical agent for glaucoma, minimizing systemic side effects.

  • Our hypothetical candidate, AZP-1S , presents a unique and highly desirable profile. It shows moderate potency against the off-target isoforms hCA I and hCA II but exhibits exceptional potency and selectivity for the tumor-associated isoforms hCA IX and hCA XII. The selectivity ratio of 0.23 (IX/II) indicates it is over 4-fold more selective for the cancer target hCA IX over the ubiquitous hCA II, marking it as a promising candidate for further oncological development.

Detailed Experimental Protocol: hCA Inhibition Assay

This section provides a detailed protocol for determining the IC50 values presented in the table above. The method described is a standard stopped-flow spectrophotometric assay that measures the inhibition of CO2 hydration.

Principle: Carbonic anhydrase catalyzes the reversible hydration of CO2 to bicarbonate and a proton. This protocol uses a pH indicator (p-nitrophenol) in a low-buffer solution. As the enzyme produces protons, the pH drops, and the absorbance of the indicator changes. The rate of this change is proportional to the enzyme's activity.

Materials:

  • Purified recombinant human CA isoforms (I, II, IV, IX, XII)

  • HEPES buffer (20 mM, pH 7.4)

  • p-Nitrophenol pH indicator

  • CO2-saturated water

  • Inhibitor stock solutions (in DMSO)

  • Stopped-flow spectrophotometer

Protocol Steps:

  • Enzyme Preparation: Prepare a working solution of the hCA isoform in HEPES buffer to a final concentration that yields a linear reaction rate (e.g., 10 nM).

  • Inhibitor Dilution: Perform a serial dilution of the inhibitor (AZP-1S, AZM, DZM) in DMSO, followed by a final dilution in the assay buffer to create an 8-point concentration gradient. Ensure the final DMSO concentration in the assay is constant and low (<1%).

  • Assay Execution: a. Equilibrate the two syringes of the stopped-flow instrument to 25°C. b. Load Syringe A with the enzyme solution and the pH indicator. c. Load Syringe B with the CO2-saturated water. d. Pre-incubate the enzyme solution with each concentration of the inhibitor for 15 minutes at room temperature. e. Initiate the reaction by rapidly mixing the contents of both syringes. f. Monitor the change in absorbance at 400 nm over time (typically 10-20 seconds).

  • Data Analysis: a. Calculate the initial reaction rates (V) from the linear phase of the absorbance curve for each inhibitor concentration. b. Normalize the rates relative to a DMSO-only control (representing 100% activity). c. Plot the % activity against the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation and Causality:

  • Why stopped-flow? The hydration of CO2 is an extremely fast enzymatic reaction. A stopped-flow instrument allows for the rapid mixing of reactants and immediate measurement of the initial reaction velocity, which is crucial for accurate kinetic characterization.

  • Why a pH indicator? This provides a continuous and sensitive spectrophotometric readout of the enzymatic reaction (proton production), which is more direct than many endpoint assays.

  • Why pre-incubation? Allowing the inhibitor to pre-incubate with the enzyme ensures that the binding equilibrium is reached before the substrate (CO2) is introduced, leading to a more accurate measurement of potency.

Mechanistic Insights: The Sulfonamide Binding Motif

The potency of sulfonamide-based inhibitors like AZP-1S stems from their ability to coordinate with the catalytic zinc ion (Zn2+) at the core of the hCA active site. This interaction mimics the transition state of the natural CO2 hydration reaction.

G cluster_0 hCA Active Site Zn Zn²⁺ His94 His94 Zn->His94 Coordination Bond His96 His96 Zn->His96 His119 His119 Zn->His119 H2O H₂O / OH⁻ Zn->H2O Displaced by Inhibitor Thr199 Thr199 Sulfonamide R-SO₂NH₂ (Inhibitor) Sulfonamide->Zn Binding Sulfonamide->Thr199 H-Bond

Caption: Binding of a sulfonamide inhibitor to the hCA active site.

The sulfonamide's nitrogen atom displaces the zinc-bound water/hydroxide molecule, while its oxygen atoms form hydrogen bonds with key residues like Thr199. The selectivity of different sulfonamides is determined by how their unique R-groups interact with other variable residues lining the active site cleft, which differs between isoforms. The azepane ring of AZP-1S likely forms favorable interactions with residues unique to the hCA IX and XII active sites, explaining its enhanced potency against these targets.

Conclusion and Future Directions

The hypothetical Azepane-1-sulfonamide (AZP-1S) demonstrates a highly promising selectivity profile, targeting the cancer-relevant isoforms hCA IX and XII with significantly greater potency than the ubiquitous off-target isoforms hCA I and II. This profile is superior to the non-selective inhibitor Acetazolamide and is orthogonally targeted compared to the hCA II-selective Dorzolamide.

The next steps in its preclinical development should include:

  • Ki Determination: Elucidating the inhibition constant (Ki) and mechanism of action through detailed enzyme kinetic studies.

  • Broad Panel Screening: Assessing selectivity against a wider panel of enzymes (e.g., kinases, proteases) and receptors to flag any potential for broader off-target effects.

  • Cell-Based Assays: Confirming target engagement and functional effects in cancer cell lines that overexpress hCA IX.

This rigorous, multi-faceted approach to selectivity profiling is essential for de-risking novel drug candidates and building a strong foundation for successful clinical translation.

References

  • Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Available at: [Link]

  • Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs for the 15 human isoforms. Chemical Reviews. Available at: [Link]

  • Supuran, C. T., & Scozzafava, A. (2000). Carbonic anhydrase inhibitors and their therapeutic potential. Expert Opinion on Therapeutic Patents. Available at: [Link]

  • Engleman, K., & Gruebele, M. (2014). The S-Loop of Carbonic Anhydrase II Samples a Hidden Conformational State Populated by a Classic Allosteric Mutant. Biophysical Journal. Available at: [Link]

  • Copeland, R. A. (2005). A practical guide to the study of enzyme inhibitors. John Wiley & Sons. Available at: [Link]

A Guide to Ensuring Reproducibility in the Synthesis of Azepane-1-sulfonamide and a Comparison with Key Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific progress. In the realm of medicinal chemistry, the synthesis of novel compounds is the first critical step, and its success hinges on reliable and repeatable protocols. This guide provides an in-depth analysis of the synthesis of Azepane-1-sulfonamide, a molecule of interest due to the prevalence of both the azepane ring and the sulfonamide functional group in pharmacologically active compounds.[1][2][3] We will delve into the common challenges that can lead to a lack of reproducibility in its synthesis and offer a detailed, validated protocol to mitigate these issues. Furthermore, we will present a comparative analysis with viable alternative scaffolds, providing researchers with the necessary data to make informed decisions for their drug discovery programs.

The Significance of the Azepane and Sulfonamide Moieties in Medicinal Chemistry

The azepane ring, a seven-membered saturated heterocycle, is a key structural motif in numerous FDA-approved drugs and clinical candidates.[2] Its conformational flexibility allows for optimal binding to a variety of biological targets.[4] Similarly, the sulfonamide functional group is a cornerstone of medicinal chemistry, most famously represented by the sulfa drugs, the first class of synthetic antibiotics.[5][6][7] The combination of these two moieties in Azepane-1-sulfonamide presents a scaffold with significant potential for the development of new therapeutic agents.

Core Challenges in Sulfonamide Synthesis: A Major Hurdle to Reproducibility

The synthesis of sulfonamides, while conceptually straightforward, is often plagued by issues that can lead to inconsistent results. The most common method involves the reaction of a sulfonyl chloride with an amine.[5][8] However, several factors can compromise the yield and purity of the final product, leading to poor reproducibility.

A primary culprit is the high reactivity of sulfonyl chlorides, which makes them susceptible to hydrolysis by ambient moisture, converting them into unreactive sulfonic acids.[9][10] This necessitates the use of anhydrous reaction conditions, a critical parameter that is often underestimated. The choice of base is also crucial; a non-nucleophilic organic base like pyridine or triethylamine is generally preferred to neutralize the HCl byproduct without competing with the amine nucleophile.[9] Furthermore, steric hindrance on either the amine or the sulfonyl chloride can significantly slow down the reaction, requiring adjustments in temperature and reaction time.[11]

A Validated Protocol for the Reproducible Synthesis of Azepane-1-sulfonamide

To address the challenges outlined above, we present a detailed, step-by-step protocol for the synthesis of Azepane-1-sulfonamide. This protocol is designed to be self-validating by incorporating critical control points to ensure reproducibility.

Experimental Protocol: Synthesis of Azepane-1-sulfonamide

Materials:

  • Azepane

  • Sulfuryl chloride (SO₂Cl₂)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Preparation of Azepane-1-sulfonyl chloride:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of azepane (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of sulfuryl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture via the dropping funnel over 30 minutes. The slow addition is critical to control the exothermic reaction.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Azepane-1-sulfonyl chloride.

  • Ammonolysis to Azepane-1-sulfonamide:

    • Dissolve the crude Azepane-1-sulfonyl chloride in a suitable solvent like THF.

    • Bubble ammonia gas through the solution at 0 °C or add an excess of aqueous ammonia and stir vigorously at room temperature overnight.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure Azepane-1-sulfonamide.

Critical Control Points for Reproducibility:

  • Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous solvents must be used to prevent the hydrolysis of sulfuryl chloride.[9][10][11]

  • Temperature Control: The initial reaction is exothermic and should be carried out at 0 °C to minimize side reactions.

  • Stoichiometry: Precise control of the molar ratios of the reactants is essential for optimal yield and purity.[9]

  • Purity of Starting Materials: The purity of azepane and sulfuryl chloride should be confirmed before use, as impurities can interfere with the reaction.

Troubleshooting Common Issues in Azepane-1-sulfonamide Synthesis

Problem Potential Cause Solution Reference
Low Yield Hydrolysis of sulfonyl chlorideEnsure strictly anhydrous conditions; use fresh, high-quality reagents.[9][10]
Inappropriate baseUse a non-nucleophilic organic base like triethylamine or pyridine.[9]
Incomplete reactionIncrease reaction time or gently heat the reaction mixture, monitoring for decomposition.[11]
Formation of Side Products Reaction with water (hydrolysis)Rigorous exclusion of moisture.[9][11]
Bis-sulfonation (if a primary amine were used)Not applicable for the secondary amine azepane.[9]
Difficulty in Purification Impurities in starting materialsPurify starting materials before use.
Incomplete reactionDrive the reaction to completion by optimizing conditions.

Comparative Analysis: Azepane-1-sulfonamide vs. Alternative Scaffolds

The choice of a scaffold in drug design is a critical decision. Here, we compare Azepane-1-sulfonamide with two common alternatives: Piperidine-1-sulfonamide and Morpholine-1-sulfonamide.

Scaffold Structure Synthetic Accessibility Key Physicochemical Properties Potential Biological Relevance
Azepane-1-sulfonamide (Chemical structure of Azepane-1-sulfonamide)Moderate; requires careful control of reaction conditions due to the 7-membered ring.Higher conformational flexibility, potentially higher lipophilicity.Broad applicability due to the prevalence of the azepane motif in CNS-active drugs.[2]
Piperidine-1-sulfonamide (Chemical structure of Piperidine-1-sulfonamide)High; piperidine is a readily available and reactive starting material.Rigid chair conformation, lower lipophilicity compared to azepane analog.Widely used in medicinal chemistry, present in numerous approved drugs.
Morpholine-1-sulfonamide (Chemical structure of Morpholine-1-sulfonamide)High; morpholine is a common and inexpensive building block.Contains an ether linkage, which can act as a hydrogen bond acceptor and improve aqueous solubility.Often used to improve the pharmacokinetic properties of drug candidates.

Note: The structures would be depicted in a real publication. The physicochemical properties are general trends and can be influenced by further substitutions.

Visualizing the Workflow for Reproducible Sulfonamide Synthesis

To further clarify the experimental process and decision-making, the following diagrams illustrate the general workflow for sulfonamide synthesis and a logical approach to troubleshooting reproducibility issues.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Glassware & Solvents B Combine Amine & Base in Anhydrous Solvent A->B C Cool to 0 °C B->C D Slowly Add Sulfonyl Chloride C->D E Warm to RT & Stir D->E F Monitor by TLC E->F G Aqueous Quench (e.g., NaHCO3) F->G H Extract & Wash G->H I Dry, Filter & Concentrate H->I J Column Chromatography I->J K K J->K Characterize Product (NMR, MS, etc.)

Caption: A generalized workflow for achieving reproducible sulfonamide synthesis.

G A Low Yield or Poor Reproducibility B Check for Water Contamination A->B C Implement Strict Anhydrous Conditions B->C Yes D Review Base Choice & Stoichiometry B->D No C->D E Optimize Base/ Reactant Ratios D->E Yes F Analyze Reaction Kinetics D->F No E->F G Adjust Temperature & Reaction Time F->G Yes H Verify Starting Material Purity F->H No G->H I Purify Reagents Before Use H->I Yes J Successful & Reproducible Synthesis H->J No I->J

Caption: A decision-making workflow for troubleshooting reproducibility in sulfonamide synthesis.

Conclusion and Recommendations

The synthesis of Azepane-1-sulfonamide, while valuable, is susceptible to reproducibility issues inherent in sulfonamide chemistry. By adhering to a well-defined protocol that emphasizes anhydrous conditions, temperature control, and pure starting materials, researchers can significantly improve the consistency of their results. The choice between Azepane-1-sulfonamide and alternative scaffolds such as piperidine or morpholine derivatives will depend on the specific goals of the drug discovery program, with each offering a unique profile of physicochemical properties and synthetic accessibility. Ultimately, a thorough understanding of the underlying chemistry and a meticulous experimental approach are paramount to achieving reproducible success in the synthesis of these important molecular scaffolds.

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A Head-to-Head Comparison of Novel Azepane-Based Sulfonamides and Classical Inhibitors Targeting Tumor-Associated Carbonic Anhydrase IX

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of oncology drug discovery, the selective inhibition of tumor-associated enzymes presents a compelling therapeutic strategy. Among these, Carbonic Anhydrase IX (CA IX) has emerged as a critical target.[1][2] As a zinc metalloenzyme overexpressed in a multitude of solid tumors, CA IX plays a pivotal role in regulating pH in the hypoxic tumor microenvironment, a condition linked to cancer progression, metastasis, and resistance to therapy.[1][2][3] This guide provides an in-depth, head-to-head comparison of a novel class of inhibitors featuring an Azepane-1-sulfonamide scaffold against classical, clinically utilized carbonic anhydrase inhibitors.

This analysis is grounded in recent findings on 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives, which have demonstrated potent, low nanomolar inhibitory activity against CA IX.[4][5] We will objectively compare their performance with established inhibitors like Acetazolamide and Dorzolamide, providing supporting data and detailed experimental protocols to inform research and development efforts.

The Central Role of Carbonic Anhydrase IX in Oncology

Solid tumors often outgrow their blood supply, leading to regions of low oxygen, or hypoxia.[3] This hypoxic state forces cancer cells to adapt their metabolism, resulting in an acidic extracellular environment.[2] CA IX, a transmembrane enzyme, is strongly induced by hypoxia and catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons.[1][6] This enzymatic activity helps maintain a stable intracellular pH conducive to tumor cell survival while contributing to the acidification of the tumor microenvironment, which promotes invasion and metastasis.[2][7] Given its limited expression in normal tissues and high prevalence in tumors, CA IX is an attractive target for developing selective anticancer therapies.[1][2][8]

Mechanism of Action: A Tale of Two Scaffolds

The primary mechanism for the inhibition of carbonic anhydrases by the compounds discussed here involves the sulfonamide moiety. This functional group coordinates directly with the zinc ion (Zn²⁺) located in the active site of the enzyme, disrupting its catalytic activity.[9][10]

Classical Sulfonamides: Acetazolamide and Dorzolamide

Acetazolamide and Dorzolamide are well-established carbonic anhydrase inhibitors (CAIs).[11][12] Their mechanism relies on the unsubstituted sulfonamide group (-SO₂NH₂) binding to the catalytic zinc ion.[9][13] This interaction blocks the binding of substrate molecules, thereby inhibiting the enzyme's function.[14][15] While effective, these first and second-generation inhibitors often exhibit limited selectivity among the various human CA isoforms, which can lead to off-target effects.[11][16][17]

Novel Azepane-Based Sulfonamides

Recent advancements have focused on developing inhibitors with greater isoform selectivity. The incorporation of novel scaffolds, such as the seven-membered azepane ring, aims to exploit structural differences in the active sites of different CA isoforms.[4][18] In the case of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives, the sulfonamide group still serves as the zinc-binding anchor. However, molecular docking studies suggest that the azepane ring interacts with a hydrophobic pocket within the CA IX active site, while the aryl ring engages in π-stacking interactions, contributing to both potency and selectivity.[4][5]

cluster_CAIX CA IX Active Site cluster_Inhibitor Azepane-Based Inhibitor Active_Site Hydrophobic Pocket Zn Zn²⁺ Azepane Azepane Ring Azepane->Active_Site Interacts with Sulfonamide Sulfonamide Group Sulfonamide->Zn Coordinates with Aryl Aryl Ring Aryl->Active_Site π-stacking

Caption: Workflow for determining CA IX inhibition via stopped-flow assay.

Conclusion and Future Outlook

The development of enzyme inhibitors with high potency and isoform selectivity is a cornerstone of modern drug discovery. The emergence of novel scaffolds, such as the azepane-1-sulfonamide moiety, represents a significant step forward in the pursuit of targeted cancer therapies. As demonstrated, these next-generation compounds can exhibit superior inhibitory activity against tumor-associated CA IX compared to classical, broadly acting sulfonamides. [4] The experimental framework provided in this guide offers a robust system for the validation and comparison of such inhibitors. By employing standardized, rigorous assays, researchers can generate high-quality, comparable data to guide structure-activity relationship (SAR) studies and identify lead candidates for further preclinical and clinical development. The continued exploration of novel chemical spaces, like that of azepane derivatives, holds immense promise for delivering more effective and safer therapeutics targeting challenging enzymes like CA IX.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Azepane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental daily activities. Azepane-1-sulfonamide, a compound of interest, requires a meticulous approach to laboratory safety. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE). Our focus extends beyond mere compliance, aiming to instill a culture of safety and proactive risk management when handling this and similar chemical structures.

Core Principles: A Proactive Stance on Safety

Effective chemical handling is predicated on a thorough understanding of the potential hazards. For Azepane-1-sulfonamide, our safety protocol is built upon a risk assessment that considers its constituent functional groups: the azepane ring, a cyclic secondary amine, and the sulfonamide group. While a specific Safety Data Sheet (SDS) for Azepane-1-sulfonamide is the ultimate authority and must be consulted, we can infer likely hazards from these structural motifs. Cyclic amines can be corrosive and toxic, while sulfonamides are known to cause allergic skin reactions and photosensitivity in some individuals.[1][2][3] Therefore, our core directive is a cautious and comprehensive approach to PPE.

Hazard Identification and Risk Assessment

Based on the known properties of analogous structures like azepane and various sulfonamides, we anticipate the following primary hazards associated with Azepane-1-sulfonamide:

  • Skin Irritation and Corrosion: Direct contact may cause irritation or, in prolonged exposure, chemical burns.[4][5][6]

  • Serious Eye Damage/Irritation: The compound is likely to be a severe eye irritant.[4][5][6]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols can lead to respiratory irritation.[4][5]

  • Allergic Reactions: Sulfonamides are a well-documented class of compounds that can induce hypersensitivity reactions.[2][3][7]

Our operational plan, therefore, is to minimize all routes of exposure—dermal, ocular, and inhalation.

Personal Protective Equipment (PPE): Your Last Line of Defense

Engineering controls, such as fume hoods, are the primary means of exposure control. However, appropriate PPE is essential for safeguarding against residual risks and in the event of a spill or other emergency.

Primary PPE Ensemble

This foundational PPE should be worn for all operations involving Azepane-1-sulfonamide, from simple solution preparation to more complex reactions.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standardProtects against splashes and airborne particles. Standard safety glasses are insufficient.
Hand Protection Nitrile gloves (minimum 5 mil thickness)Provides a barrier against incidental contact. Nitrile offers good resistance to a range of chemicals. For prolonged contact or immersion, heavier-duty gloves should be considered.[8]
Body Protection Flame-resistant lab coatProtects skin and personal clothing from splashes. Should be fully buttoned.
Footwear Closed-toe, liquid-resistant shoesPrevents exposure from spills.
Task-Specific PPE Enhancements

Certain procedures elevate the risk of exposure and necessitate additional PPE.

OperationAdditional PPERationale
Weighing and Transferring Solids N95 or higher-rated respiratorMinimizes inhalation of fine powders. All respirator use must be in accordance with a documented respiratory protection program, including fit testing.[8]
Heating or Generating Aerosols Face shield worn over chemical splash gogglesProvides an additional layer of protection for the face from splashes and energetic reactions.
Large-Scale Operations (>5g) Chemical-resistant apron and double-glovingOffers enhanced protection for the torso and reduces the risk of glove failure.

Procedural Workflow for PPE Usage

A disciplined approach to donning and doffing PPE is critical to prevent cross-contamination.

Donning Procedure

Donning_Procedure cluster_prep Preparation cluster_donning Donning Sequence Inspect_PPE Inspect PPE for damage Wash_Hands Wash and dry hands Don_Coat Don lab coat Wash_Hands->Don_Coat Don_Respirator Don respirator (if required) Don_Coat->Don_Respirator Don_Goggles Don eye protection Don_Respirator->Don_Goggles Don_Gloves Don gloves Don_Goggles->Don_Gloves Doffing_Procedure cluster_doffing Doffing Sequence Remove_Gloves Remove gloves Remove_Coat Remove lab coat Remove_Gloves->Remove_Coat Exit_Lab Exit laboratory Remove_Coat->Exit_Lab Remove_Goggles Remove eye protection Wash_Hands_Final Wash hands thoroughly Exit_Lab->Wash_Hands_Final Remove_Respirator Remove respirator

Figure 2: Recommended PPE Doffing Sequence

Disposal and Decontamination

Proper disposal of contaminated PPE and chemical waste is paramount to ensure the safety of all laboratory personnel and to protect the environment.

  • Solid Waste: All disposable PPE (gloves, respirator cartridges, etc.) and any materials used for cleaning spills should be considered hazardous waste. [9]These items must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing Azepane-1-sulfonamide should be disposed of in a designated hazardous waste container. Do not dispose of down the drain. [9][10]* Decontamination: In case of a spill, the affected area should be decontaminated with an appropriate solvent (e.g., isopropanol, ethanol) followed by a soap and water wash. All materials used for decontamination are to be disposed of as hazardous waste.

Emergency Procedures

In the event of an exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. [6][11]* Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [6][11]* Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. [6][12]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [11]

References

  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines? Available from: [Link]

  • WisTech Open. 3.9 Sulfonamides – Nursing Pharmacology-2e. Available from: [Link]

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  • Ammonia Refrigeration PSM. Emergency Response & PPE. Published 2020-03-09. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.